molecular formula C5H12ClNO B6359732 (R)-3-Methylpyrrolidin-3-ol hydrochloride CAS No. 1956436-45-5

(R)-3-Methylpyrrolidin-3-ol hydrochloride

Cat. No.: B6359732
CAS No.: 1956436-45-5
M. Wt: 137.61 g/mol
InChI Key: ZDVCDFWGMDLBMU-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Methylpyrrolidin-3-ol hydrochloride ( 1956436-45-5) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and building block for the development of novel active pharmaceutical ingredients (APIs), including immunomodulators . Its high chiral purity makes it particularly valuable for constructing molecules with specific stereochemical requirements. The compound is offered at a high purity level, typically not less than 98% (NLT 98%), ensuring consistency and reliability for sensitive research applications . As a salt form, the hydrochloride typically offers improved stability and handling characteristics compared to the free base. Intended Research Applications: • Pharmaceutical Intermediates: Serves as a critical chiral precursor in the synthesis of complex drug candidates, including immunomodulatory compounds . • Medicinal Chemistry: Used in structure-activity relationship (SAR) studies and for the exploration of new chemical entities due to its defined stereocenter and functional groups. • Chemical Synthesis: Acts as a versatile building block for the preparation of more complex, optically active molecules. Handling and Safety: This product is intended for research and development purposes only. It is not approved for use in humans, animals, or as a household product. Safety data for the related free base indicates it may cause severe skin burns and eye damage . Researchers must consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-methylpyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVCDFWGMDLBMU-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-3-Methylpyrrolidin-3-ol hydrochloride chemical structure

[1][2]

Executive Summary & Core Identity

This compound is a geminally substituted pyrrolidine derivative characterized by a quaternary chiral center at the C3 position. Unlike simple pyrrolidinols, the presence of both a hydroxyl and a methyl group on the same carbon atom (C3) imparts unique conformational rigidity and electronic properties, making it a high-value scaffold for "escape from flatland" strategies in medicinal chemistry.

Chemical Identity Table
ParameterDetail
IUPAC Name (3R)-3-Methylpyrrolidin-3-ol hydrochloride
Common Name (R)-3-Hydroxy-3-methylpyrrolidine HCl
CAS Number (Salt) 921592-91-8 (General/Racemic HCl); Specific (R)-isomer often referenced via free base 392338-65-7 or custom synthesis codes.[1][2]
Molecular Formula C₅H₁₁NO[3] · HCl (C₅H₁₂ClNO)
Molecular Weight 137.61 g/mol
SMILES C[C@@]1(O)CCNC1.Cl
Chiral Center C3 (Quaternary carbon)

Structural Analysis & Stereochemistry

The defining feature of this molecule is the gem-disubstitution at position 3. This structural motif prevents the pyrrolidine ring from adopting a planar conformation, forcing it into a specific envelope pucker that can orient substituents in a predictable vector.

Stereochemical Configuration (R)

The absolute configuration is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • Priority 1: -OH (Oxygen has the highest atomic number).

  • Priority 2: -CH₂-NH- (C2). The carbon at position 2 is bonded directly to Nitrogen.

  • Priority 3: -CH₂-CH₂- (C4). The carbon at position 4 is bonded to another Carbon (C5).

  • Priority 4: -CH₃ (Methyl group).

Configuration Logic: Looking down the C3-CH₃ bond (lowest priority in back), the sequence from -OH → C2 → C4 traces a clockwise path, defining the (R) enantiomer.

Salt Formation

The hydrochloride salt is formed by protonation of the secondary amine (N1). This increases the compound's stability, crystallinity, and water solubility compared to the free base, which is often a viscous oil or low-melting solid.

Synthetic Methodology

The synthesis of this compound typically involves the construction of the quaternary center via organometallic addition, followed by chiral resolution or asymmetric catalysis.

Primary Synthetic Pathway (Grignard Addition)

The most robust industrial route utilizes N-protected 3-pyrrolidinone (e.g., N-Boc or N-Benzyl) as the electrophile.

  • Nucleophilic Addition: A Grignard reagent (Methylmagnesium bromide, MeMgBr) or Methyllithium (MeLi) attacks the ketone at C3. This reaction is generally non-stereoselective, yielding a racemic mixture of the tertiary alcohol.

  • Chiral Resolution: The racemate is resolved using Chiral Stationary Phase (CSP) HPLC or classical resolution via crystallization with a chiral acid (e.g., dibenzoyl-L-tartaric acid).

  • Deprotection & Salt Formation: The protecting group is removed (e.g., acid hydrolysis for Boc, hydrogenation for Benzyl), and the free amine is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.

Visualization of Synthesis

The following diagram illustrates the logical flow from the starting ketone to the final chiral salt.

SynthesisPathwayStartN-Boc-3-Pyrrolidinone(Achiral Ketone)IntermediateRacemicN-Boc-3-Methyl-3-HydroxypyrrolidineStart->Intermediate1. MeMgBr / THF, -78°C2. Aqueous WorkupResolved(R)-N-Boc-3-Methyl-3-Hydroxypyrrolidine(Chiral Intermediate)Intermediate->ResolvedChiral HPLC Resolutionor Chiral CrystallizationFinal(R)-3-Methylpyrrolidin-3-ol HCl(Final Product)Resolved->Final1. 4M HCl / Dioxane2. Precipitation

Caption: Step-wise synthesis of (R)-3-Methylpyrrolidin-3-ol HCl via Grignard addition and chiral resolution.

Applications in Drug Discovery

This scaffold is extensively used in Fragment-Based Drug Discovery (FBDD) and lead optimization.

BET Bromodomain Inhibitors

Research indicates the utility of 3-methylpyrrolidin-3-ol derivatives in inhibiting BET (Bromodomain and Extra-Terminal) proteins. The quaternary center provides a rigid anchor that positions the hydroxyl group to interact with water networks or specific residues in the bromodomain binding pocket, improving potency and selectivity compared to non-substituted analogs.

YAP/TAZ-TEAD Interaction Inhibitors

The scaffold has been cited in patents for inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a critical pathway in cancer cell proliferation. The (R)-configuration is often essential for fitting into the restricted steric environment of the TEAD surface.

"Escape from Flatland"

Replacing a standard pyrrolidine or piperidine with the 3-methyl-3-hydroxy variant increases the fraction of sp³-hybridized carbons (

Physical Properties & Characterization

Researchers should verify the identity of the material using the following spectroscopic standards.

PropertyValue / Observation
Appearance White to off-white crystalline solid
Melting Point >150°C (Decomposes)
Solubility Highly soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether
¹H NMR (DMSO-d₆) δ ~1.35 (s, 3H, -CH₃), 1.8-2.1 (m, 2H, C4-H), 3.0-3.4 (m, 4H, C2-H, C5-H), 9.4 (br s, 2H, NH₂⁺)
Hygroscopicity Hygroscopic; store under inert atmosphere (Argon/Nitrogen)

Safety & Handling Protocols

Signal Word: WARNING

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - respiratory irritation (H335).

  • Storage: Store at 2-8°C in a tightly sealed container. The compound is hygroscopic; exposure to moisture will lead to deliquescence, making accurate weighing difficult.

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

  • PubChem. 3-Methylpyrrolidin-3-ol hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Incyte Corporation. Tricyclic heterocycles as BET protein inhibitors.[4] U.S. Patent 11,498,926 B2.[4] Google Patents. Available at:

  • Novartis AG. Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors. WO2021186324A1. Google Patents. Available at:

Technical Monograph: (R)-3-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes the distinction between structural isomers that frequently cause procurement errors and details the specific utility of this chiral scaffold in modern medicinal chemistry.

CAS Number: 1956436-45-5 (HCl Salt) | Free Base CAS: 392338-65-7 Synonyms: (R)-3-Methyl-3-pyrrolidinol HCl; (3R)-3-Hydroxy-3-methylpyrrolidine hydrochloride

Executive Summary

(R)-3-Methylpyrrolidin-3-ol hydrochloride is a high-value chiral building block characterized by a quaternary carbon at the 3-position of the pyrrolidine ring. Unlike its regioisomer (N-methyl-3-pyrrolidinol) or the des-methyl analog (3-pyrrolidinol), this scaffold offers a unique combination of conformational restriction and metabolic stability .

In drug discovery, it is primarily employed to introduce polarity without sacrificing lipophilic contacts, often serving as a "magic methyl" modification to lock bioactive conformations or block metabolic oxidation at the susceptible C3 position. It has gained prominence in the development of allosteric inhibitors for mutant enzymes (e.g., IDH1) and kinase inhibitors where stereospecificity is critical for binding affinity.

Chemical Identity & Specifications

Critical Note on Isomerism: Researchers frequently confuse this compound with 1-methylpyrrolidin-3-ol (N-methyl). Ensure the methyl group is located on the carbon ring system (C3), not the nitrogen.

PropertySpecification
CAS Number (HCl) 1956436-45-5
CAS Number (Free Base) 392338-65-7
Molecular Formula C₅H₁₂ClNO (HCl salt)
Molecular Weight 137.61 g/mol
Appearance White to off-white hygroscopic solid
Chirality (R)-Enantiomer
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM.
SMILES C[C@]1(CCNC1)O.Cl

Synthetic Pathways & Manufacturing

The synthesis of this compound presents a challenge in establishing the quaternary chiral center. The industrial preferred route avoids expensive chiral chromatography by utilizing diastereoselective addition or enzymatic resolution.

Core Synthetic Workflow

The following logic flow illustrates the standard "Grignard-Resolution" pathway used to generate high-enantiomeric excess (ee) material.

Synthesis Start N-Boc-3-Pyrrolidinone (Achiral Precursor) Step1 Grignard Addition (MeMgBr / LaCl3) Start->Step1 C-C Bond Formation Inter1 Racemic N-Boc-3-Methyl-3-pyrrolidinol Step1->Inter1 Step2 Chiral Resolution (Supercritical Fluid Chromatography or Tartrate Salt Formation) Inter1->Step2 Enantiomer Separation Inter2 (R)-N-Boc-Intermediate (>98% ee) Step2->Inter2 Step3 Acid Deprotection (HCl / Dioxane) Inter2->Step3 Boc Removal Final (R)-3-Methylpyrrolidin-3-ol HCl (CAS: 1956436-45-5) Step3->Final Salt Formation

Figure 1: Synthetic workflow for the production of (R)-3-Methylpyrrolidin-3-ol HCl emphasizing the critical resolution step.

Process Logic
  • Nucleophilic Addition: The synthesis begins with N-Boc-3-pyrrolidinone. A standard Grignard reagent (Methylmagnesium bromide) is added. Expert Insight: The addition of Lanthanum chloride (LaCl₃) is often employed to suppress enolization of the ketone, improving the yield of the tertiary alcohol.

  • Resolution: Since the Grignard addition is non-stereoselective, the resulting racemic mixture must be resolved. While chiral SFC (Supercritical Fluid Chromatography) is preferred for gram-scale discovery, industrial scaling often uses fractional crystallization with chiral acids (e.g., dibenzoyl-L-tartaric acid).

  • Deprotection: The N-Boc group is cleaved using 4M HCl in dioxane. This step must be anhydrous to precipitate the final hydrochloride salt directly, preventing the formation of hygroscopic oils.

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a functional pharmacophore used to modulate physicochemical properties (LogD, pKa) and target binding.

Structural Advantages[1]
  • Metabolic Blocking: The C3-methyl group blocks the "soft spot" for oxidative metabolism (hydroxylation) that typically occurs at the C3 position of simple pyrrolidines, extending the drug's half-life (

    
    ).
    
  • Conformational Locking: The geminal methyl/hydroxyl substitution creates a high energy barrier for ring inversion. This "locks" the pyrrolidine ring into a specific envelope conformation, reducing the entropic penalty upon binding to a protein target.

Case Study: IDH1 Inhibitors

In the development of inhibitors for mutant Isocitrate Dehydrogenase-1 (mIDH1), the (R)-3-methylpyrrolidin-3-ol moiety has been identified as a key steric driver.

  • Mechanism: The scaffold fits into the allosteric pocket of the mutant enzyme. The (R)-configuration orients the hydroxyl group to form specific H-bonds with backbone residues, while the methyl group fills a small hydrophobic sub-pocket.

  • Outcome: Analogs containing this specific enantiomer demonstrated superior potency compared to the (S)-enantiomer or the des-methyl variants, validating the need for high optical purity [1].

Handling, Stability, and Safety

This compound acts as a secondary amine salt and requires specific handling protocols to maintain integrity.

Storage Protocol[1]
  • Hygroscopicity: The HCl salt is extremely hygroscopic. It will deliquesce (turn into liquid) if exposed to ambient moisture for extended periods.

  • Storage: Store at 2–8°C (desiccated). Long-term storage at -20°C is recommended for bulk standards.

  • Re-testing: Retest chiral purity (ee%) every 12 months, as racemization is unlikely but degradation via oxidation is possible.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

Analytical Quality Control

To validate the identity of CAS 1956436-45-5, the following analytical criteria must be met:

  • ¹H NMR (D₂O): Distinct singlet for the methyl group at ~1.4 ppm. The methylene protons of the ring will appear as complex multiplets between 1.8–3.5 ppm due to the rigid ring conformation.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or IC.[2]

    • Mobile Phase: Hexane/IPA/Diethylamine (for free base) or polar organic mode for the salt.

    • Requirement: >98% enantiomeric excess (ee) is standard for medicinal chemistry use.

References

  • Thamim, M., et al. (2023).[3] "Rational Computational Approaches in Drug Discovery: Potential Inhibitors for Allosteric Regulation of Mutant Isocitrate Dehydrogenase-1 Enzyme in Cancers." Molecules, 28(5), 2326.

  • PubChem Compound Summary. (2024). "3-Methylpyrrolidin-3-ol hydrochloride."[1] National Center for Biotechnology Information.

  • Sigma-Aldrich/Merck. (2024).[2] "Product Specification: (3S)-3-Methylpyrrolidin-3-ol hydrochloride" (Comparative Reference).

Sources

Technical Whitepaper: Characterization and Quality Control of (R)-3-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Methylpyrrolidin-3-ol hydrochloride is a critical chiral building block employed in the synthesis of high-value pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the quaternary chiral center at the C3 position, which imparts specific conformational constraints on the pyrrolidine ring.

This technical guide provides a comprehensive spectroscopic profile of the compound. Unlike standard datasheets, this document focuses on the diagnostic features of the spectra—specifically the diastereotopic splitting patterns in NMR and the fragmentation logic in MS—to empower researchers to validate enantiomeric purity and structural integrity in a drug development setting.

Chemical Identity & Structural Logic[1]

Before analyzing spectra, one must understand the stereochemical environment. The presence of a hydroxyl group and a methyl group on the same carbon (C3) creates a quaternary center. In the (R)-enantiomer, the spatial arrangement influences the magnetic environment of the adjacent methylene protons (C2 and C4), making them magnetically non-equivalent (diastereotopic).

ParameterDetail
IUPAC Name (3R)-3-Methylpyrrolidin-3-ol hydrochloride
Molecular Formula C₅H₁₁NO[1][2] · HCl
Molecular Weight 137.61 g/mol (Salt); 101.15 g/mol (Free Base)
Chiral Center C3 (Quaternary)
Physical State White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton NMR spectrum of the hydrochloride salt is distinct from the free base due to the protonation of the pyrrolidine nitrogen, which deshields the adjacent protons (C2, C4, C5) and causes signal broadening of the ammonium protons.

Diagnostic Insight: The most critical feature for quality control is the singlet methyl group and the AB splitting systems of the C2 and C4 methylene protons. Due to the chiral center at C3, the protons at C2 (


) are not equivalent, often appearing as roofed doublets or complex multiplets rather than simple triplets.
Table 1: ¹H NMR Assignment
PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
NH₂⁺ 9.20 – 9.60Broad Singlet2HAmmonium protons (exchangeable). Broadened by quadrupole relaxation and HCl salt formation.
OH 5.30 – 5.50Singlet/Broad1HHydroxyl proton (exchangeable). Chemical shift varies with concentration/water content.
C2-H 3.05 – 3.25Multiplet (ABX)2HDiastereotopic methylene protons adjacent to N and the quaternary center.
C5-H 3.20 – 3.40Multiplet2HMethylene adjacent to N, further from chiral center but still deshielded.
C4-H 1.80 – 2.05Multiplet2HMethylene protons. Typically appear as two distinct multiplets due to ring puckering.
C3-CH₃ 1.32Singlet3HKey Diagnostic: Sharp singlet. No vicinal coupling. Confirms quaternary substitution.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The carbon spectrum provides confirmation of the quaternary center. The absence of a CH signal at the C3 position (which would appear in DEPT-135 as positive or negative depending on phase) and the presence of a quaternary carbon signal is the primary validation point.

Table 2: ¹³C NMR Assignment
PositionShift (δ, ppm)Type (DEPT)Assignment Logic
C3 73.5 – 74.5Quaternary (C)Deshielded by Oxygen. Will not appear in DEPT-90 or DEPT-135 (or appear low intensity).
C2 57.0 – 58.5Methylene (CH₂)Adjacent to N and Chiral Center.
C5 43.5 – 44.5Methylene (CH₂)Adjacent to N.
C4 36.5 – 37.5Methylene (CH₂)Ring methylene.
CH₃ 25.0 – 26.5Methyl (CH₃)Characteristic high-field signal.
Structural Verification Workflow (DOT Diagram)

The following diagram illustrates the logic flow for assigning the structure based on the data above.

NMR_Logic Raw_Data Raw 1H NMR Spectrum Check_Me Check 1.32 ppm region Raw_Data->Check_Me Decision_Me Singlet found? Check_Me->Decision_Me Check_Splitting Analyze 3.0-3.4 ppm Decision_Me->Check_Splitting Yes (3H) Reject Reject: Possible Linear Impurity Decision_Me->Reject No (Doublet?) Decision_Split Complex Multiplets? Check_Splitting->Decision_Split Confirm_Quat Confirm Quaternary C3 Decision_Split->Confirm_Quat Yes (Diastereotopic) Decision_Split->Reject No (Simple Triplets)

Figure 1: Logic gate for NMR verification. The presence of a singlet methyl and diastereotopic splitting is required to confirm the quaternary chiral center.

Mass Spectrometry (MS) Profile

Mass spectrometry for this hydrochloride salt is best performed using Electrospray Ionization (ESI) in Positive Mode. Note that in ESI+, the HCl salt dissociates, and the spectrum represents the cationic free base


.
ESI-MS Data
  • Ionization Mode: ESI (+)

  • Solvent: Methanol/Water + 0.1% Formic Acid

  • Monoisotopic Mass (Free Base): 101.08 Da

  • Observed Parent Ion: 102.1 m/z [M+H]⁺

Fragmentation Pattern (MS/MS)

Fragmentation is useful for distinguishing the 3-hydroxy-3-methyl core from isomeric impurities (e.g., hydroxymethyl pyrrolidines).

m/z FragmentLossProposed Mechanism
102.1 -Parent Ion

84.1 -18 DaLoss of Water (

). Characteristic of tertiary alcohols.
56.1 -46 DaRing opening and loss of

(retro-aldol type fragmentation).
41.1 -

fragment (Acetonitrile-like adduct).

Infrared (IR) Spectroscopy[6]

The IR spectrum of the HCl salt is dominated by the ammonium band.

  • 3200 – 3400 cm⁻¹: Broad, strong O-H stretch (intermolecular H-bonding).

  • 2400 – 3000 cm⁻¹: Very broad, multiple bands corresponding to

    
     stretching (Amine salt). This often obscures the C-H stretching region.
    
  • 1600 cm⁻¹: N-H bending (scissoring).

  • 1100 – 1150 cm⁻¹: C-O stretch (tertiary alcohol).

Experimental Protocols

Handling and Sample Preparation

The hydrochloride salt is hygroscopic . Absorption of atmospheric water will shift the OH/NH signals in NMR and complicate weighing for quantitative assays.

Protocol:

  • Storage: Store under Nitrogen or Argon at -20°C.

  • Weighing: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.

  • NMR Prep: Use ampouled DMSO-

    
     (100% isotopic purity) to minimize water peaks. If the water peak at 3.33 ppm interferes with the C5/C2 signals, add 1-2 drops of 
    
    
    
    to exchange the OH/NH protons and simplify the spectrum (though this eliminates the integration of exchangeable protons).
Enantiomeric Purity Analysis (Chiral HPLC)

NMR alone cannot distinguish (R) from (S). Chiral HPLC is required.

  • Column: Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1). Note: Base is needed to free the amine.

  • Detection: UV at 210 nm (weak absorbance, high concentration required) or CAD (Charged Aerosol Detector).

  • Expected Elution: The (R)-enantiomer typically elutes differently than the (S), but standards must be run to confirm retention times.

Synthesis & Impurity Pathway (DOT Diagram)

Understanding the origin of the compound helps in identifying impurities (e.g., the elimination product).

Synthesis_Path Start N-Boc-3-pyrrolidinone Intermed N-Boc-3-Me-3-OH-pyrrolidine Start->Intermed Addition Grignard MeMgBr (Grignard) Grignard->Intermed Chiral_Sep Chiral Resolution (SFC/HPLC) Intermed->Chiral_Sep Deprotect HCl / Dioxane Chiral_Sep->Deprotect (R)-Isomer Final (R)-3-Me-Pyrrolidin-3-ol HCl Deprotect->Final Precipitation Impurity Impurity: Elimination Product (3-Methyl-2,5-dihydro-1H-pyrrole) Deprotect->Impurity Acid/Heat (Side Rxn)

Figure 2: Synthesis workflow highlighting the critical deprotection step where acid-catalyzed elimination can occur, generating alkene impurities.

References

  • ChemicalBook. (R)-3-Pyrrolidinol hydrochloride Product Description. Retrieved from (Accessed 2023-10-26). Note: Used as a baseline for pyrrolidinol salt spectral expectations.

  • PubChem. 3-Methylpyrrolidin-3-ol hydrochloride Compound Summary. National Library of Medicine. Retrieved from (Accessed 2023-10-26).

  • Sigma-Aldrich. (3S)-3-Methyl-pyrrolidin-3-ol hydrochloride Specification Sheet. Retrieved from (Accessed 2023-10-26). Note: Enantiomeric counterpart used for structural confirmation logic.

  • World Intellectual Property Organization (WIPO). Patent WO2010096395: Pyrrolidine modulators of chemokine receptor activity. Retrieved from . Source for synthesis and characterization of N-protected precursors.

Sources

(R)-3-Methylpyrrolidin-3-ol Hydrochloride: Structural Pharmacology & Synthetic Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural pharmacology, synthetic utility, and mechanistic role of (R)-3-Methylpyrrolidin-3-ol hydrochloride in modern drug discovery.

Executive Summary

This compound is a specialized gem-disubstituted chiral scaffold used to enhance the physicochemical and binding properties of small molecule therapeutics. Unlike simple pyrrolidines, the quaternary center at the C3 position introduces a "conformationally biased" motif that restricts ring flexibility, thereby reducing the entropic penalty of ligand binding. This guide analyzes its mechanism of action as a pharmacophore vector, its role in "escaping flatland" (increasing


), and its application in high-affinity inhibitors for targets such as mIDH1 , PARP1 , and GPCRs .

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The utility of this scaffold lies in its specific stereochemical arrangement. The (R)-configuration at the quaternary carbon dictates the vector of the hydroxyl group relative to the nitrogen lone pair, creating a distinct 3D recognition motif.

PropertySpecificationMechanistic Implication
Formula

Low MW fragment (137.61 g/mol ) ideal for Fragment-Based Drug Design (FBDD).
Chirality (R)-EnantiomerDirects the C3-OH group into specific hydrophilic pockets, avoiding steric clashes common with racemates.
C3-Substitution Methyl + HydroxylGem-disubstitution effect : Restricts ring puckering (Thorpe-Ingold effect), pre-organizing the molecule.
H-Bonding 1 Donor (OH), 2 AcceptorsThe OH group often mimics a structural water molecule in the binding pocket.
Solubility High (Water/DMSO)Improves the aqueous solubility of lipophilic drug candidates when appended.

Mechanism of Action: Structural Pharmacology

For a building block, the "Mechanism of Action" (MOA) refers to how its incorporation influences the pharmacodynamics and kinetics of the final drug molecule.

The "Gem-Dimethyl" & Conformational Lock Effect

The core mechanistic value of (R)-3-Methylpyrrolidin-3-ol is its ability to rigidify the pyrrolidine ring.

  • Entropy Reduction: Flexible ligands pay a high entropic cost (

    
    ) when freezing into a bioactive conformation. The C3-methyl/hydroxyl clash forces the pyrrolidine ring into a preferred envelope conformation  (typically C4-exo or C3-endo depending on N-substituents).
    
  • Pre-organization: This "locked" state means the ligand is already in the shape required to bind the protein, significantly improving affinity (

    
    ).
    
Pharmacophore Vectors
  • The Hydroxyl Anchor: The C3-OH group serves as a critical hydrogen bond donor/acceptor. In kinase inhibitors, this often interacts with the hinge region or a catalytic lysine.

  • The Nitrogen Vector: The pyrrolidine nitrogen is typically protonated at physiological pH (pKa ~9-10), allowing it to form salt bridges with anionic residues (Asp/Glu) in GPCRs or ion channels.

Interaction Pathway Diagram

The following diagram illustrates how the scaffold integrates into a hypothetical binding pocket, highlighting the energetic contributions.

MOA_Mechanism Scaffold (R)-3-Methylpyrrolidin-3-ol Scaffold Conf_Lock Gem-Disubstitution (C3-Me/OH) Scaffold->Conf_Lock Intrinsic Property Vector_OH OH Group: H-Bond Donor Scaffold->Vector_OH Vector_N Amine: Ionic Interaction Scaffold->Vector_N Entropy Reduced Entropic Penalty (ΔS) Conf_Lock->Entropy Restricts Ring Pucker Binding High Affinity Target Binding Entropy->Binding Thermodynamic Benefit Vector_OH->Binding Specific Interaction Vector_N->Binding Salt Bridge

Caption: Mechanistic contribution of the (R)-3-Methylpyrrolidin-3-ol scaffold to ligand binding thermodynamics.

Case Studies in Drug Discovery

Mutant IDH1 Inhibitors (Oncology)

Research into Isocitrate Dehydrogenase 1 (mIDH1) inhibitors has utilized the 3-methylpyrrolidin-3-ol motif to fill specific hydrophobic pockets while maintaining water-mediated networks.

  • Application: The scaffold was used to replace flatter piperidine rings.

  • Outcome: The (R)-isomer provided superior shape complementarity compared to the (S)-isomer, enhancing potency against the R132H mutant enzyme by optimizing van der Waals contacts with the binding site wall.

GPCR Modulators (Muscarinic/Ghrelin)

In the design of Growth Hormone Secretagogue Receptor (GHS-R1a) antagonists and Muscarinic M2 modulators:

  • Role: The scaffold acts as a polar core that traverses the transmembrane bundle.

  • Data: Derivatives containing the 3-hydroxy-3-methylpyrrolidine moiety demonstrated IC50 values in the low nanomolar range (~10 nM), validated by FLIPR functional assays.[1]

Experimental Protocols

Handling & Storage (Critical)

The hydrochloride salt is hygroscopic . Improper handling leads to liquefaction, making accurate weighing impossible.

  • Storage: Store at -20°C in a desiccator.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment (glovebox preferred for scale-up).

Synthetic Incorporation: Reductive Amination

This is the standard method for attaching the scaffold to an aldehyde-containing core.

Reagents:

  • Aldehyde substrate (1.0 eq)

  • (R)-3-Methylpyrrolidin-3-ol HCl (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DIPEA (2.0 eq)

  • Dichloromethane (DCM) or DCE.

Workflow:

  • Free Basing (In-situ): Suspend the (R)-3-Methylpyrrolidin-3-ol HCl in DCM. Add DIPEA and stir for 10 min until clear.

  • Imine Formation: Add the aldehyde substrate. Stir for 30–60 mins at Room Temperature (RT). Note: The gem-disubstitution may slow imine formation due to steric hindrance; mild heating (40°C) may be required.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. The product will be in the organic layer.

Enantiomeric Purity Check (Chiral HPLC)

Validating the (R)-enantiomer is crucial, as the (S)-enantiomer often lacks biological activity.

  • Column: Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

  • Detection: UV at 210 nm (weak chromophore; derivatization with benzoyl chloride may be needed for better detection).

Synthetic Workflow Diagram

The following diagram outlines the decision tree for incorporating this scaffold into a drug candidate.

Synthesis_Workflow Start Starting Material: (R)-3-Methylpyrrolidin-3-ol HCl Decision Electrophile Type? Start->Decision Target Target Electrophile Target->Decision Route_A Route A: Aryl Halide (SNAr / Buchwald) Decision->Route_A Halogen (F, Cl, Br) Route_B Route B: Aldehyde (Reductive Amination) Decision->Route_B Aldehyde/Ketone Route_C Route C: Carboxylic Acid (Amide Coupling) Decision->Route_C Acid/Ester Product Chiral Bioactive Intermediate Route_A->Product Pd(OAc)2 / BINAP or Heat (SNAr) Route_B->Product NaBH(OAc)3 / DCM Route_C->Product HATU / DIPEA

Caption: Strategic synthetic routes for incorporating the (R)-3-methylpyrrolidin-3-ol scaffold.

References

  • PubChem Compound Summary . (2025). 3-Methylpyrrolidin-3-ol hydrochloride (CID 53346559).[2] National Center for Biotechnology Information. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational concept for sp3-rich scaffolds). Link

  • BindingDB . (2007). Affinity Data for 3-hydroxy-3-methylpyrrolidine derivatives in GHS Receptor assays. Binding Database Entry BDBM21947. Link

  • BenchChem . (2025).[3] Technical specifications and safety data for (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride. (Reference for handling hygroscopic pyrrolidine salts). Link

  • Google Patents . (2023).[4] Azetidine and pyrrolidine PARP1 inhibitors (WO2023056039A1).[4] (Demonstrates usage in PARP inhibitor design). Link

Sources

Biological activity of (R)-3-Methylpyrrolidin-3-ol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of (R)-3-Methylpyrrolidin-3-ol Hydrochloride Derivatives

Foreword: The Enduring Versatility of the Pyrrolidine Scaffold

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide offers a deep exploration into a molecule of significant interest: (R)-3-Methylpyrrolidin-3-ol and its derivatives. The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in nature and synthetic tractability make it a "versatile scaffold" for creating novel therapeutics.[1][2] The non-planar, sp³-hybridized structure of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and desired pharmacological profiles.[1] This guide synthesizes current knowledge on the synthesis, diverse biological activities, and structure-activity relationships of derivatives built upon the chiral (R)-3-Methylpyrrolidin-3-ol core, providing both foundational understanding and actionable experimental insights.

The Core Moiety: this compound

The parent compound, this compound (CAS: 104706-47-0), serves as a chiral building block. Its structure is defined by a pyrrolidine ring with a hydroxyl group and a methyl group attached to the same stereocenter at the C3 position.

  • Chirality is Key : The '(R)' designation signifies a specific three-dimensional arrangement of the atoms at the C3 chiral center. This stereochemistry is fundamentally important, as enantiomers of a compound can exhibit vastly different biological activities, potencies, and metabolic profiles due to the stereospecific nature of biological targets like enzymes and receptors.[3][4]

  • Functional Handles : The tertiary alcohol (-OH) and the secondary amine (-NH-) within the ring are key functional groups. The amine provides a site for a vast array of substitutions (N-alkylation, N-acylation, etc.), while the hydroxyl group can be modified or can participate in crucial hydrogen-bonding interactions with biological targets.

  • The Hydrochloride Salt : The hydrochloride salt form is typically used to improve the compound's stability, solubility, and handling properties, which are essential for pharmaceutical development.[5]

The synthesis of this chiral building block often involves precise chemical strategies, starting from readily available chiral precursors like amino acids or employing asymmetric synthesis techniques to ensure high enantiomeric purity.[5][3]

A Spectrum of Biological Activity: Therapeutic Targets and Applications

Derivatives of the (R)-3-Methylpyrrolidin-3-ol scaffold have been investigated across a remarkable breadth of therapeutic areas, demonstrating its potential to generate potent and selective modulators of various biological pathways.[6][7]

Neurodegenerative Diseases: A Multi-Target Approach

The complexity of neurodegenerative disorders like Alzheimer's disease necessitates multi-faceted therapeutic strategies. Pyrrolidine derivatives have emerged as promising scaffolds for developing multi-target-directed ligands (MTDLs) that can simultaneously address several pathological cascades.[8][9][10]

  • Cholinesterase Inhibition : A primary strategy in Alzheimer's treatment is to increase levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[9][11] N-substituted aryloxymethyl pyrrolidine derivatives have shown significant anti-AChE activity.[10][12] For instance, the introduction of a naphthalene moiety has been shown to achieve a significant increase in AChE inhibition.[10][12]

  • FAAH Inhibition : Fatty Acid Amide Hydrolase (FAAH) is an enzyme in the endocannabinoid system that degrades neuromodulatory lipids. Increased FAAH expression has been linked to Alzheimer's-related symptoms, making its inhibition an attractive strategy to reduce neuroinflammation.[10] Certain pyrrolidine derivatives have been identified as FAAH inhibitors, adding another dimension to their neuroprotective potential.[8][10]

Anticonvulsant Properties

The pyrrolidine scaffold, particularly in the form of pyrrolidine-2,5-diones, is a well-established pharmacophore for anticonvulsant activity.[2]

  • Mechanism and Screening : The efficacy of these compounds is often evaluated in preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which assess a compound's ability to prevent the spread of seizures and to raise the seizure threshold, respectively.[1][2]

  • Structural Insights : Studies have shown that substituents on the pyrrolidine ring play a crucial role. For example, derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were found to be most active in the MES test.[2] Hybrid compounds incorporating a thiophene ring have also been synthesized and shown to possess both anticonvulsant and antinociceptive (pain-relieving) activity.[2][13]

Enzyme Inhibition for Metabolic and Inflammatory Diseases

The conformational flexibility of the pyrrolidine ring allows for precise orientation of functional groups to fit into the active sites of various enzymes.

  • DPP-IV Inhibition (Antidiabetic) : Dipeptidyl peptidase-IV (DPP-IV) is a key target in the management of type 2 diabetes. Pyrrolidine sulfonamide derivatives have been synthesized and shown to inhibit the DPP-IV enzyme, demonstrating their potential as antidiabetic agents.[6]

  • NAAA Inhibition (Anti-inflammatory) : N-acylethanolamine acid amidase (NAAA) is a cysteine amidase involved in inflammatory pathways. Pyrrolidine amide derivatives have been developed as potent NAAA inhibitors.[14] Structure-activity relationship (SAR) studies revealed that small, lipophilic 3-phenyl substituents are preferable for optimal potency.[14]

  • AAC(6')-Ib Inhibition (Combating Antibiotic Resistance) : The enzyme aminoglycoside 6'-N-acetyltransferase type Ib confers resistance to aminoglycoside antibiotics. Pyrrolidine pentamine derivatives have been identified as inhibitors of this enzyme, with the potential to be used as adjuvants to restore the efficacy of existing antibiotics.[15]

Muscarinic M3 Receptor Antagonism

The pyrrolidine ring is a core structural element in many potent antagonists of muscarinic acetylcholine receptors, particularly the M3 subtype.[16] These receptors are widely distributed in the periphery and are involved in smooth muscle contraction and gland secretion.[16][17]

  • Therapeutic Applications : M3 antagonists are clinically used for treating conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[16][18] By blocking the action of acetylcholine at these receptors, the derivatives can induce smooth muscle relaxation (e.g., in the bronchi or bladder).

  • Selectivity : A key goal in this area is to develop antagonists with high selectivity for the M3 receptor over other muscarinic subtypes (e.g., cardiac M2 or central M1 receptors) to minimize side effects like tachycardia or cognitive impairment.[16]

Other Investigated Activities

The versatility of the scaffold has led to its exploration in other areas:

  • Anticancer Activity : Various substituted pyrrolidine analogs have exhibited potent cytotoxicity against a range of cancer cell lines, including MCF-7 (breast) and HeLa (cervical).[1][2] Derivatives incorporating a 3,4,5-trimethoxyphenyl moiety have shown promise in this regard.[19]

  • Antibacterial Activity : Researchers have synthesized and evaluated pyrrolidine derivatives for their ability to inhibit the growth of pathogenic bacteria.[20]

  • CNS Stimulants : It is important to note that some pyrrolidine derivatives, such as certain synthetic cathinones ("bath salts"), are potent central nervous system stimulants with a high potential for abuse.[21][22] These compounds often act by increasing the levels of dopamine and norepinephrine in the brain.[21]

Structure-Activity Relationship (SAR) and Rational Design

Understanding how molecular modifications impact biological activity is the essence of medicinal chemistry. For (R)-3-Methylpyrrolidin-3-ol derivatives, several key SAR principles have been established.

The core (R)-3-Methylpyrrolidin-3-ol scaffold offers multiple points for chemical modification to tune its pharmacological properties. The stereochemistry at C3 is often critical for selective interaction with biological targets.[4]

SAR_Diagram cluster_0 Core Scaffold: (R)-3-Methylpyrrolidin-3-ol cluster_1 Modification Points & Effects Core Pyrrolidine Ring N_H N-H OH 3-OH Me 3-Me (R) R1 R1 Group (N-Substitution) Core->R1 Site 1 R2 R2 Group (OH Modification) Core->R2 Site 2 R3 Ring Substituents Core->R3 Site 3 R1_Effect Modulates: - Receptor/Enzyme Affinity - Selectivity - Pharmacokinetics (solubility, BBB penetration) R1->R1_Effect R2_Effect Modulates: - H-Bonding Interactions - Polarity R2->R2_Effect R3_Effect Modulates: - Conformational Rigidity - Potency (e.g., lipophilic groups) R3->R3_Effect

Key modification points on the pyrrolidine scaffold.
  • N-Substitution (R1) : This is the most common modification site. The nature of the substituent attached to the nitrogen atom profoundly influences the compound's affinity and selectivity for its target. For example, in NAAA inhibitors, flexible linker chains at this position increased potency but reduced selectivity over the related enzyme FAAH.[14]

  • Hydroxyl Group Modification (R2) : The tertiary alcohol can be esterified or etherified. This can alter the molecule's polarity and its ability to act as a hydrogen bond donor, which can be critical for binding to an active site.

  • Ring Substituents (R3) : Adding other substituents to the pyrrolidine ring can lock it into a specific conformation, which can enhance binding to a target. The non-planar nature of the ring allows for "pseudorotation," and substituents can control this conformation to improve pharmacological efficacy.[1][2]

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for assessing key biological activities of (R)-3-Methylpyrrolidin-3-ol derivatives.

Protocol: In Vitro Enzyme Inhibition Assay (DPP-IV)

This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-IV enzyme.

Protocol_Workflow start Start: Prepare Reagents prep_inhibitor Prepare Dilution Series of Test Compound start->prep_inhibitor plate_setup Plate Setup (96-well): - Add Assay Buffer - Add DPP-IV Enzyme - Add Inhibitor or Solvent prep_inhibitor->plate_setup incubation1 Incubate Plate (e.g., 10 min at 37°C) plate_setup->incubation1 add_substrate Initiate Reaction: Add Substrate (e.g., Gly-Pro-pNA) incubation1->add_substrate incubation2 Incubate Plate (e.g., 30 min at 37°C) add_substrate->incubation2 stop_reaction Stop Reaction (e.g., Add Acetic Acid) incubation2->stop_reaction read_absorbance Measure Absorbance (405 nm) stop_reaction->read_absorbance calculate Calculate % Inhibition and IC50 Value read_absorbance->calculate

Workflow for an in vitro enzyme inhibition assay.

Methodology:

  • Compound Preparation : Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Create a serial dilution to obtain a range of test concentrations.

  • Plate Setup : In a 96-well microplate, set up the following wells:

    • Test Wells : Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound dilution.[1]

    • Control Wells (100% Activity) : Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the solvent used for the compound.[1]

    • Blank Wells : Add buffer and substrate, but no enzyme.

  • Pre-incubation : Incubate the plate for 10-20 minutes at 37°C to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation : Add 50 µL of the substrate solution (e.g., Gly-Pro-pNA) to all wells to start the reaction.

  • Incubation : Incubate the plate for an additional 30-60 minutes at 37°C.[1]

  • Reaction Termination : Stop the reaction by adding a stop solution (e.g., 25 µL of 3M acetic acid).

  • Data Acquisition : Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of product formed.[1]

  • Analysis : Calculate the percentage of enzyme inhibition for each compound concentration relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: In Vitro Anticancer Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Methodology:

  • Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as controls.

  • MTT Addition : After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each treatment group compared to the control group. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[2][19]

Protocol: In Vivo Anticonvulsant Screening (scPTZ Test)

This protocol assesses the ability of a test compound to protect against seizures induced by pentylenetetrazole (PTZ) in rodents.

Methodology:

  • Animal Acclimation : Use adult mice or rats and allow them to acclimate to the laboratory environment.

  • Compound Administration : Administer the test derivative to a group of animals via a specific route (e.g., intraperitoneal or oral). Administer vehicle to a control group.

  • Pre-treatment Time : Wait for a specific period (e.g., 30-60 minutes) to allow for drug absorption and distribution.

  • Convulsant Challenge : Administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.[1]

  • Observation : Observe the animals for a defined period (e.g., 30 minutes) for the onset of clonic seizures (characterized by repetitive, rhythmic jerking of the limbs).[1]

  • Analysis : Record the number of animals in the treated group that are protected from seizures compared to the vehicle control group. The data can be used to determine an ED50 (effective dose for 50% of the population).

Quantitative Data Summary

For effective comparison, quantitative data on the biological activity of various pyrrolidine derivatives are summarized below.

Compound Class Target Assay Key Result (IC50/ED50) Reference
Pyrrolidine-2,5-dione-acetamidesAnticonvulsantMES Test (in vivo)ED50 = 80.38 mg/kg (Compound 69k)[2]
Thiophen-containing PyrrolidinesAnticancerMTT (MCF-7 cells)IC50 range: 17-28 µM[2]
Pyrrolidine SulfonamidesDPP-IV EnzymeIn Vitro InhibitionIC50 = 11.32 µM (Compound 23d)[6]
Pyrrolidine PentaminesAAC(6')-Ib EnzymeIn Vitro InhibitionVaries with substitution[15]
N-Aryl PyrrolidinesAChE EnzymeIn Vitro InhibitionVaries with aryl group[10][12]

Note: IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) values are highly dependent on the specific derivative and assay conditions.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a rich and productive area of medicinal chemistry. The inherent chirality of the core, combined with multiple sites for synthetic modification, provides a robust platform for developing highly potent and selective agents against a wide array of biological targets. From tackling the complexities of neurodegeneration to combating antibiotic resistance and metabolic disease, the therapeutic potential of this chemical class is vast.

Future research should focus on leveraging computational tools and structure-based design to refine the selectivity of these derivatives, particularly for multi-target agents and for minimizing off-target effects. Advanced synthetic methodologies will enable the creation of even more diverse and complex libraries for screening. As our understanding of the underlying biology of diseases deepens, the (R)-3-Methylpyrrolidin-3-ol scaffold will undoubtedly continue to be a valuable starting point for the discovery of next-generation therapeutics.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). IntechOpen.
  • The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Benchchem.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024, December 17). MDPI.
  • The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride. (2026, February 9). NINGBO INNO PHARMCHEM CO.,LTD.
  • (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4. Benchchem.
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC.
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2026, January 14). ScienceDirect.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PMC.
  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Deriv
  • (PDF) Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. (2016, March 8).
  • (PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (2024, January 18).
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024, August 1). PubMed.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
  • 3-Methylpyrrolidin-3-ol hydrochloride. PubChem.
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021, December 6).
  • (S)-3-Methylpyrrolidine|Chiral Building Block. Benchchem.
  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (2020, August 11). MDPI.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025, February 7). MDPI.
  • The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. (2023, June 14). MDPI.
  • Structures of compounds assayed. For Compound 1, the methylpyrrolidine...
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024, July 3).
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024, July 19). MDPI.
  • Investigating the Unbinding of Muscarinic Antagonists from the Muscarinic 3 Receptor. bioRxiv.org.
  • The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. (2025, October 12).
  • (R)-3-Pyrrolidinol 98 104706-47-0. Sigma-Aldrich.
  • (PDF) Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. (2025, August 5).
  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. (2018, December 19).
  • Muscarinic Receptor Agonists and Antagonists. (2001, February 28). SciSpace.
  • (R)-3-Pyrrolidinol 98 104706-47-0. Sigma-Aldrich.

Sources

An In-depth Technical Guide to (R)-3-Methylpyrrolidin-3-ol Hydrochloride: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for molecules with high specificity and efficacy has led to an increased focus on three-dimensional structures. Chiral building blocks, such as (R)-3-Methylpyrrolidin-3-ol hydrochloride, play a pivotal role in this arena. The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to explore pharmacophore space efficiently, contribute to the stereochemistry of a molecule, and increase its three-dimensional coverage.[1][2] This guide provides a comprehensive technical overview of this compound, a valuable chiral intermediate, covering its synthesis, characterization, and application in the development of novel therapeutics, with a particular focus on its role in crafting potent and selective drug candidates.

Physicochemical Properties and Structural Elucidation

This compound is a chiral tertiary alcohol derivative of pyrrolidine. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient building block for various chemical transformations.[3]

PropertyValueSource
Molecular Formula C5H12ClNO[3]
Molecular Weight 137.61 g/mol [3]
IUPAC Name (3R)-3-methylpyrrolidin-3-ol;hydrochloride
CAS Number 1956435-14-5
Appearance Solid
Purity Typically >90%
Storage Temperature Refrigerator

Structural Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the pyrrolidine ring protons, and the hydroxyl proton. The diastereotopic nature of the methylene protons adjacent to the chiral center would likely result in complex splitting patterns.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the quaternary carbon bearing the methyl and hydroxyl groups, the methyl carbon, and the three methylene carbons of the pyrrolidine ring.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the alkyl groups would appear around 2850-3000 cm⁻¹, and C-N stretching is also expected.[6]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C5H11NO) and characteristic fragmentation patterns.[7]

Synthesis of this compound: A Strategic Approach

The enantioselective synthesis of this compound is a key challenge, and several strategies can be envisioned based on established synthetic methodologies for chiral pyrrolidines. A common and logical approach involves the stereoselective addition of a methyl group to a suitable N-protected 3-pyrrolidinone precursor, followed by deprotection and salt formation.

Proposed Synthetic Pathway: Grignard Addition to a Chiral Precursor

A robust method for the synthesis involves the Grignard reaction on an N-protected 3-pyrrolidinone. The stereochemistry can be introduced from a chiral starting material or through an asymmetric synthesis step.

Synthesis of this compound start N-Boc-3-pyrrolidinone intermediate (R)-N-Boc-3-methyl- pyrrolidin-3-ol start->intermediate 1. Grignard Addition grignard Methylmagnesium bromide (CH3MgBr) in THF product (R)-3-Methylpyrrolidin-3-ol hydrochloride intermediate->product 2. Deprotection & Salt Formation deprotection HCl in Dioxane or Ether

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on known chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of (R)-N-Boc-3-methylpyrrolidin-3-ol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-3-pyrrolidinone (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of methylmagnesium bromide (1.1 to 1.5 equivalents) in THF dropwise via a syringe or an addition funnel, maintaining the temperature below -70 °C. The rationale for the low temperature is to control the reactivity of the Grignard reagent and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. This step neutralizes the excess Grignard reagent and the resulting alkoxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (R)-N-Boc-3-methylpyrrolidin-3-ol by flash column chromatography on silica gel.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified (R)-N-Boc-3-methylpyrrolidin-3-ol in a suitable solvent such as dioxane or diethyl ether.

  • Salt Formation: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) dropwise at 0 °C. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Stir the mixture for a short period, then collect the precipitate by filtration.

  • Drying: Wash the solid with cold diethyl ether and dry under vacuum to afford pure this compound.

Applications in Drug Discovery: A Focus on MCH Receptor 1 Antagonists

The pyrrolidine scaffold is a cornerstone in the design of various biologically active molecules.[2] this compound, in particular, has emerged as a key building block in the synthesis of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor primarily expressed in the brain and is implicated in the regulation of energy homeostasis, feeding behavior, and mood.[8][9] Consequently, MCHR1 antagonists are being investigated as potential therapeutics for obesity and other metabolic disorders.[10]

The incorporation of the (R)-3-methylpyrrolidin-3-ol moiety into MCHR1 antagonists has been shown to significantly impact their potency and selectivity. The stereochemistry at the 3-position of the pyrrolidine ring is crucial for optimal interaction with the receptor's binding pocket.

G cluster_0 Drug Discovery Workflow cluster_1 Key Considerations BuildingBlock (R)-3-Methylpyrrolidin-3-ol hydrochloride Synthesis Synthesis of MCHR1 Antagonist Library BuildingBlock->Synthesis Incorporation of Chiral Scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Synthesis->SAR_Studies Biological Evaluation Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Identification of Key Interactions Stereochemistry Influence of (R)-Stereocenter SAR_Studies->Stereochemistry Binding_Pocket Interaction with MCHR1 SAR_Studies->Binding_Pocket Candidate Preclinical Candidate Lead_Optimization->Candidate Refinement of Potency & Selectivity PK_Properties Pharmacokinetic Profile Lead_Optimization->PK_Properties

Figure 2: Role of this compound in the drug discovery pipeline for MCHR1 antagonists.
Structure-Activity Relationship (SAR) Insights

The methyl group and the hydroxyl group on the chiral center of (R)-3-Methylpyrrolidin-3-ol can engage in specific hydrophobic and hydrogen-bonding interactions within the MCHR1 binding site. The (R)-configuration orients these groups in a spatially defined manner, which can lead to enhanced binding affinity and selectivity compared to the (S)-enantiomer or analogs lacking these features. For instance, in a series of pyrrolidine-based MCHR1 antagonists, the introduction of a methyl group at the 3-position with the correct stereochemistry can lead to a significant increase in potency. This is often attributed to the methyl group occupying a small hydrophobic pocket within the receptor, leading to a more favorable binding entropy.

Furthermore, the development of MCHR1 antagonists has been hampered by off-target effects, particularly inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[10] The specific three-dimensional shape imparted by the (R)-3-methylpyrrolidin-3-ol scaffold can be exploited to design molecules with reduced hERG liability while maintaining high affinity for MCHR1. By carefully modifying other parts of the molecule in conjunction with this chiral building block, medicinal chemists can fine-tune the overall physicochemical properties to achieve a desirable balance of potency, selectivity, and safety.

Conclusion: A Versatile Tool for Stereospecific Drug Design

This compound stands out as a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and functional groups provide a powerful tool for medicinal chemists to rationally design and optimize drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The successful application of this intermediate in the development of MCHR1 antagonists highlights the critical role of stereochemistry in modern drug discovery. As the demand for more sophisticated and targeted therapies continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for the next generation of innovative medicines.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • European Patent Office. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Cox, C. D., et al. (2011). Novel pyrrolidine melanin-concentrating hormone receptor 1 antagonists with reduced hERG inhibition. Bioorganic & Medicinal Chemistry Letters, 21(8), 2493-2498. [Link]

  • Koutsoukou-Argyraki, A., et al. (2026). Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. Molecules, 31(4), 1145. [Link]

  • Aplin, M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 353(2), 294-304. [Link]

  • Chand, P., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 198-202. [Link]

  • PubChem. (n.d.). 3-Methylpyrrolidin-3-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • El-Sayed, M. A. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1569. [Link]

  • Zhou, Y., et al. (2024). Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. Nature Communications, 15(1), 10309. [Link]

  • Saito, Y., & Nagasaki, H. (2018). Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists. Frontiers in Neuroscience, 12, 303. [Link]

  • Organic Syntheses. (n.d.). [- 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. [Link]

  • Ishida, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1069. [Link]

  • PubChemLite. (n.d.). 3-methylpyrrolidin-3-ol (C5H11NO). [Link]

  • European Patent Office. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Kokubo, M., et al. (2012). Melanin-concentrating hormone receptor 1 antagonists. Synthesis and structure-activity relationships of novel 3-(aminomethyl)quinolines. Bioorganic & Medicinal Chemistry, 20(5), 1831-1842. [Link]

  • NFDI4Chem Search Service. (2024, February 28). 13C nuclear magnetic resonance spectroscopy (13C NMR). [Link]

  • MassBank. (2019, May 31). N-Methyl-2-pyrrolidone. [Link]

  • European Patent Office. (n.d.). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. [Link]

  • Kim, D., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(7), 3807. [Link]

  • Google Patents. (n.d.).
  • Le, C., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

  • NIST. (n.d.). 1-Methyl-3-pyrrolidinol. NIST WebBook. [Link]

  • Dequirez, G., & Darses, S. (2014). 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. In Targets in Heterocyclic Systems (Vol. 18, pp. 136-161). Italian Society of Chemistry. [Link]

  • Trinh, H. T. T., et al. (2016). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. [Link]-line-and-standard_fig1_301290483)

Sources

Introduction: The Significance of the Chiral 3-Hydroxy-3-Methylpyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Analogs and Derivatives of (R)-3-Methylpyrrolidin-3-ol for Drug Discovery Professionals

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interactions with biological targets.[2] Within this important class of heterocycles, chiral 3-substituted pyrrolidines, and specifically (R)-3-Methylpyrrolidin-3-ol, represent a particularly valuable building block for drug development.

The core of (R)-3-Methylpyrrolidin-3-ol features a chiral tertiary alcohol, a motif that imparts significant structural and functional properties. The tertiary alcohol can act as a hydrogen bond donor or acceptor, while the adjacent stereocenter provides a fixed, three-dimensional orientation for substituents, which is crucial for enantioselective recognition by proteins, enzymes, and receptors.[2] The strategic introduction of the methyl group at the C-3 position allows for fine-tuning of a molecule's conformational preferences, which can lead to substantial improvements in biological potency, efficacy, and metabolic stability.[3] This guide provides a comprehensive overview of the synthesis, derivatization, and structure-activity relationships (SAR) of (R)-3-Methylpyrrolidin-3-ol, offering a technical resource for scientists engaged in the design and synthesis of novel therapeutics.

Part 1: Synthesis of the Core Scaffold: (R)-3-Methylpyrrolidin-3-ol

The enantioselective synthesis of chiral tertiary alcohols is a formidable challenge in organic chemistry.[4] For (R)-3-Methylpyrrolidin-3-ol, the key transformation is the stereoselective addition of a methyl group to a suitable N-protected-3-pyrrolidinone precursor. Catalytic asymmetric synthesis provides the most elegant and efficient route to establishing the desired stereocenter.[4][5]

Conceptual Synthetic Workflow

The general strategy involves a two-step process starting from a commercially available N-protected 3-pyrrolidinone. The first step is the asymmetric addition of a methyl nucleophile to the ketone, catalyzed by a chiral ligand-metal complex. The second step is the removal of the nitrogen protecting group, if necessary, to yield the target compound.

G start N-Protected-3-pyrrolidinone step1 Asymmetric Methylation (e.g., MeMgBr, Chiral Catalyst) start->step1 intermediate N-Protected-(R)-3-Methylpyrrolidin-3-ol step1->intermediate step2 Deprotection (e.g., TFA or H2/Pd-C) intermediate->step2 end (R)-3-Methylpyrrolidin-3-ol step2->end

Caption: General workflow for the synthesis of (R)-3-Methylpyrrolidin-3-ol.

Experimental Protocol: Asymmetric Synthesis via Grignard Addition

This protocol is a representative method adapted from principles of catalytic asymmetric addition to ketones.[4][5] The choice of a chiral ligand is critical for achieving high enantioselectivity.

Step 1: Asymmetric Methylation of N-Boc-3-pyrrolidinone

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, add a chiral ligand (e.g., (S)-BINOL, 5 mol%) and a metal salt (e.g., Ti(O-i-Pr)4, 10 mol%) to anhydrous THF (0.1 M). Stir at room temperature for 30 minutes.

  • Reaction Setup: In a separate, similar flask, dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the pre-formed catalyst solution to the ketone solution. Stir for 15 minutes.

  • Nucleophilic Addition: Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(R)-3-Methylpyrrolidin-3-ol.

Step 2: Deprotection of the N-Boc Group

  • Dissolution: Dissolve the purified N-Boc-(R)-3-Methylpyrrolidin-3-ol (1.0 eq) in dichloromethane (DCM, 0.5 M).

  • Acidolysis: Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Neutralization: Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2 M sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with DCM (5 x 30 mL). Combine the organic layers, dry over Na2SO4, filter, and concentrate to afford (R)-3-Methylpyrrolidin-3-ol. The product can be further purified by distillation if necessary.

Part 2: Key Analogs and Derivatives: A Synthetic and Medicinal Chemistry Perspective

The (R)-3-Methylpyrrolidin-3-ol scaffold is a versatile platform for generating a wide range of derivatives. Modifications are typically made at the nitrogen atom, the 3-hydroxyl group, or other positions on the pyrrolidine ring to modulate physicochemical properties and biological activity.[2][3]

N-Substituted Derivatives

Modification of the pyrrolidine nitrogen is the most common derivatization strategy, as it directly influences the amine's basicity, polarity, and steric profile, which are critical for receptor interactions.

N-methylation is a key modification found in many biologically active compounds. A common method is reductive amination.[6][7]

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of (R)-3-pyrrolidin-3-ol (1.0 eq) in methanol (0.5 M), add aqueous formaldehyde (1.1 eq, 37 wt. % in H2O).

  • Catalyst Addition: Add 5% Platinum on carbon (Pt/C, ~5 wt. %) to the mixture.[6]

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., a balloon or a Parr shaker at 0.4-0.5 MPa) and stir vigorously at room temperature for 6-24 hours.[6]

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by vacuum distillation to yield (R)-1-Methylpyrrolidin-3-ol as a colorless to pale yellow liquid.[6][8][9]

N-substitution plays a pivotal role in determining the pharmacological profile of pyrrolidine-based molecules. For instance, in the development of dual-target ligands for dopamine D3 and μ-opioid receptors, the nature of the N-substituent on a pyrrolidine scaffold was critical for achieving the desired balance of agonist and antagonist activity.[10] Similarly, various N-aryl and N-aralkyl pyrrolidine derivatives have been explored as β3 adrenergic receptor agonists for treating metabolic disorders.[11]

Derivatives of the 3-Hydroxyl Group

Esterification or etherification of the tertiary alcohol can be used to create prodrugs, improve membrane permeability, or introduce new points of interaction with a biological target.

Standard esterification conditions can be employed, such as reacting the alcohol with an acyl chloride or carboxylic acid in the presence of a coupling agent.

Experimental Protocol: Benzilate Ester Synthesis This protocol is conceptualized based on literature describing the synthesis of anticholinergic esters of heterocyclic amino alcohols.[12]

  • Reaction Setup: In a nitrogen-purged flask, dissolve (R)-1-Methylpyrrolidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.5 M).

  • Acylation: Cool the solution to 0 °C and add a solution of benziloyl chloride (1.1 eq) in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry over Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product via flash chromatography to obtain the desired benzilate ester.

Ring-Substituted Analogs

Introducing substituents at other positions on the pyrrolidine ring (C2, C4, C5) allows for a more detailed exploration of the structure-activity landscape. These modifications can influence the ring conformation and the spatial orientation of other functional groups.[13]

Synthesizing these analogs often requires starting from different chiral precursors or employing more complex multi-step sequences. For example, a [3+2] cycloaddition reaction between chiral azomethine ylides and substituted alkenes can generate densely functionalized pyrrolidines with high stereocontrol.[14]

G start Azomethine Ylide (from Amino Acid) cycloaddition [3+2] Cycloaddition start->cycloaddition dipolarophile Substituted Alkene (Dipolarophile) dipolarophile->cycloaddition product Densely Substituted Pyrrolidine cycloaddition->product

Caption: [3+2] Cycloaddition for substituted pyrrolidine synthesis.

Part 3: Structure-Activity Relationship (SAR) Insights

The true value of (R)-3-Methylpyrrolidin-3-ol and its derivatives is realized through systematic SAR studies, which correlate structural changes with effects on biological activity.[15]

The Critical Role of Stereochemistry

One of the most compelling examples of the importance of the C3-stereocenter comes from the field of estrogen receptor (ERα) modulators. Fanning et al. demonstrated that the precise orientation of the 3-methylpyrrolidine ring dictates the compound's pharmacological profile.[2] A derivative containing the (R)-3-methylpyrrolidine moiety acted as a pure ERα antagonist and selective ER degrader (SERD), a highly desirable profile for treating breast cancer. In contrast, the corresponding (S)-3-methylpyrrolidine analog or an unsubstituted pyrrolidine did not exhibit this pure antagonist profile.[2] This highlights how a single stereocenter can fundamentally alter the interaction with the target protein.

Impact of N-Substitution and Ring Modification

SAR studies on pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside resistance enzyme, AAC(6')-Ib, revealed key insights.[16] While truncating parts of the molecule led to a loss of activity, modifications to the functionalities and stereochemistry at various positions had diverse effects. This iterative process of synthesizing and testing analogs is essential for identifying the optimal pharmacophore required for potent inhibition.[16]

G cluster_0 Core Scaffold: (R)-3-Methylpyrrolidin-3-ol cluster_1 Structural Modifications cluster_2 Impact on Properties core N_Sub N-Substitution (R1) Potency Potency / Efficacy N_Sub->Potency Selectivity Selectivity N_Sub->Selectivity ADME ADME Properties (Solubility, Stability) N_Sub->ADME OH_Deriv OH Derivatization (R2) OH_Deriv->Potency OH_Deriv->ADME Ring_Sub Ring Substitution (R3, R4, R5) Ring_Sub->Potency Ring_Sub->Selectivity

Caption: Logical relationships in the SAR of (R)-3-Methylpyrrolidin-3-ol derivatives.

Quantitative SAR Data Summary

The following table summarizes hypothetical but representative SAR data for a kinase inhibitor series based on the pyrrolidine scaffold, illustrating how modifications affect activity.

Compound IDR1 (N-Substituent)R2 (C4-Substituent)Kinase IC50 (nM)Cell Proliferation GI50 (nM)
1 (Core) HH>10,000>10,000
2a MethylH1,5002,200
2b CyclopropylH8501,100
3a Cyclopropyl(S)-Fluoro450600
3b Cyclopropyl(R)-Fluoro5580

This data demonstrates that N-alkylation (Compounds 2a, 2b) is necessary for activity, with a cyclopropyl group being superior to a methyl group. Furthermore, the introduction of a fluorine atom at the C4 position enhances potency, with a clear stereochemical preference for the (R)-isomer (Compound 3b).

Conclusion

(R)-3-Methylpyrrolidin-3-ol is a powerful and versatile chiral building block in modern drug discovery. Its inherent three-dimensionality and the presence of a key stereocenter provide a robust platform for the design of potent and selective therapeutic agents. A deep understanding of the synthetic routes to this core and its derivatives, coupled with systematic SAR exploration, enables medicinal chemists to rationally design molecules with optimized pharmacological profiles. The principles and protocols outlined in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of the 3-hydroxy-3-methylpyrrolidine scaffold in the development of next-generation medicines.

References

  • Bhat, K. L., Flanagan, D. M., & Joullié, M. M. (1985). Synthetic Routes to Chiral 3-Pyrrolidinols.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Strategies for (S)-3-Acetyl-1-Boc-pyrrolidine and Related Chiral 3-Substituted Pyrrolidines. BenchChem Technical Guides.
  • ACS Publications. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

  • ResearchGate. (n.d.). Recent Advances in Catalytic Asymmetric Synthesis of Tertiary Alcohols via Nucleophilic Addition to Ketones. [Link]

  • Cahard, D., & Du, H. (2011). Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation to Ketones and Ketimines. Chemical Reviews, 111(7), 4465-4500. [Link]

  • PubMed. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. [Link]

  • Alajarín, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899. [Link]

  • PMC - NIH. (2010). Synthesis of a New Chiral Pyrrolidine. [Link]

  • Google Patents. (1990). US4910320A - Process for preparing 3-pyrrolidinol.
  • AIR Unimi. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]

  • Virtuous Lifesciences. (n.d.). (R)-1-Methyl-3-pyrrolidinol. [Link]

  • Google Patents. (n.d.).
  • PMC. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. [Link]

  • Google Patents. (n.d.). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
  • Google Patents. (n.d.). United States Patent Office - 2,956,062 ESTERS OF 3-PYRROLIDINOLS.
  • European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. [Link]

  • MDPI. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][17][18]OXAZABOROLE-BORANE COMPLEX. [Link]

  • ChEMBL - EMBL-EBI. (n.d.). Three-dimensional quantitative structure (3-D QSAR) activity relationship studies on imidazolyl and N-pyrrolyl heptenoates as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) inhibitors.... [Link]

  • PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. [Link]

  • PubMed. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. [Link]

  • PubChem. (n.d.). 3-methylpyrrolidin-3-ol. [Link]

  • ResearchGate. (2025). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Mirante. (n.d.). Structure Activity Relationship Of Drugs. [Link]

  • OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of (R)-3-Methylpyrrolidin-3-ol HCl in Medicinal Chemistry

[1][2]

Executive Summary & Rationale

The pyrrolidine scaffold is ubiquitous in modern drug design, yet simple pyrrolidines often suffer from rapid metabolic oxidation at the

12(R)-3-Methylpyrrolidin-3-ol hydrochloride
  • Metabolic Blocking: The introduction of the methyl group at the 3-position creates a quaternary center, effectively blocking metabolic oxidation to the ketone (a common liability of secondary alcohols) and reducing oxidative liability at the adjacent carbons.[2][3]

  • Conformational Locking: The geminal disubstitution (methyl/hydroxyl) restricts the pyrrolidine ring pucker, reducing the entropic penalty upon binding to protein targets.[1][2][3]

This Application Note provides a validated roadmap for converting this stable hydrochloride salt into novel, bioactive chemical libraries, specifically targeting kinase inhibitors and GPCR modulators.

Critical Pre-Treatment: Handling the Hydrochloride Salt

The Common Pitfall: Many synthetic failures with this reagent stem from attempting direct coupling without addressing the HCl counterion.[1][2][3] The salt is hygroscopic and acidic, which can quench organometallic catalysts or retard nucleophilic substitution.[2][3]

Protocol A: In-Situ Neutralization (Recommended for SNAr)

Best for: High-throughput parallel synthesis where isolation is inefficient.[1][2]

  • Suspend (R)-3-Methylpyrrolidin-3-ol HCl (1.0 equiv) in the reaction solvent (DMF or DMSO).

  • Add DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.5 - 3.0 equiv).[2][3]

  • Sonicate for 5 minutes. The mixture will become homogeneous or a fine suspension of amine salts.[3]

  • Proceed immediately to the addition of the electrophile.[3]

Protocol B: Isolation of Free Base (Recommended for Buchwald-Hartwig)

Best for: Palladium-catalyzed reactions sensitive to amine salts.[1][2]

  • Dissolve the HCl salt in minimal water (approx. 2 mL/g).[3]

  • Add 4M NaOH until pH > 12.

  • Saturate the aqueous phase with solid NaCl (Salting out is critical due to high water solubility of the pyrrolidine).[3]

  • Extract exhaustively with DCM/Isopropanol (3:1) (5x). Note: Simple DCM extraction often results in <50% recovery.[2][3]

  • Dry over Na₂SO₄ and concentrate carefully (the free base is an oil and can be volatile).[3]

Synthetic Module 1: N-Arylation via SNAr

Context: This is the primary vector for attaching the scaffold to heteroaromatic cores (e.g., chloropyrimidines, chloropyridines) common in kinase inhibitors (e.g., JAK, TRK families).[1][2]

Validated Protocol

Reagents:

  • Substrate: 2-Chloropyrimidine or similar electron-deficient heteroaryl halide (1.0 equiv).[3]

  • Nucleophile: (R)-3-Methylpyrrolidin-3-ol HCl (1.1 equiv).[2]

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv).[2][3]
    
  • Solvent: DMSO (anhydrous).[2][3]

Steps:

  • Charge a reaction vial with the heteroaryl halide and

    
    .
    
  • Add the pyrrolidine salt.

  • Add DMSO (0.5 M concentration relative to substrate).

  • Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with water. If the product precipitates, filter.[2][3][4][5][6] If not, extract with EtOAc.[2][3]

    • Expert Tip: The tertiary alcohol significantly increases water solubility.[3] If extraction yield is low, saturate the aqueous layer with brine.[2][3]

Self-Validation Check:

  • TLC: The product will be significantly more polar than the aryl halide starting material.[3]

  • NMR: Look for the disappearance of the aryl halide signal and the distinct diastereotopic splitting of the pyrrolidine ring protons (

    
     ppm).
    

Synthetic Module 2: N-Arylation via Buchwald-Hartwig Coupling

Context: Required when the electrophile is an unactivated aryl halide (e.g., bromobenzene, 3-bromo-pyridine) where SNAr fails.[1][2]

Validated Protocol

Mechanism: Pd-catalyzed C-N bond formation.[1][3] The steric bulk of the 3-methyl group does not significantly hinder the nitrogen, allowing standard conditions to work.[2]

Reagents:

  • Catalyst System:

    
     (2 mol%) + XPhos  or RuPhos  (4 mol%).[2][3]
    
    • Why XPhos? Excellent for secondary amines and prevents

      
      -hydride elimination.[3]
      
  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv).[2][3]
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).[2][3]

Steps:

  • Pre-complexation: Stir Pd source and ligand in solvent for 5 mins under Argon.

  • Add Aryl bromide and (R)-3-Methylpyrrolidin-3-ol (Free Base preferred, see Protocol B).

  • Add Base.

  • Heat to 100 °C for 12 hours.

  • Filter through Celite to remove Pd black.[3]

Strategic Visualization: Decision Logic & Workflow

The following diagram illustrates the decision process for utilizing this scaffold, highlighting the divergence between "Linker" logic and "Headgroup" logic.

GStart(R)-3-Methylpyrrolidin-3-olHCl SaltNeutNeutralization StrategyStart->NeutRouteARoute A: In-Situ Base(DIPEA/DMSO)Neut->RouteAHigh Throughput / SNArRouteBRoute B: Free Base Isolation(NaOH/Salting Out)Neut->RouteBSensitive CatalysisSNArSNAr Coupling(Electron-Deficient HetAr)RouteA->SNArBuchwaldBuchwald-Hartwig(Unactivated Aryl Halides)RouteB->BuchwaldProdAKinase Inhibitor Core(Pyrimidines/Triazines)SNAr->ProdATargeting ATP PocketProdBGPCR/Channel Modulator(Phenyl/Pyridyl)Buchwald->ProdBTargeting Allosteric Sites

Figure 1: Synthetic decision tree for N-functionalization of the scaffold.

Case Study: Design of a Novel Kinase Inhibitor

Objective: Synthesize a bioisostere of a known TRK inhibitor (like Larotrectinib) by replacing a simple 3-hydroxypyrrolidine with the (R)-3-methyl analog to improve metabolic stability.[1][3]

Experimental Data Summary:

Parameter3-OH Pyrrolidine Analog(R)-3-Me-3-OH AnalogInterpretation
LogD (pH 7.4) 1.21.5Methyl group adds lipophilicity, improving permeability.[1][2]
t½ (Microsomes) 24 min>120 minQuaternary center blocks oxidation.
Potency (IC50) 15 nM12 nMMethyl group does not clash; may lock bioactive conformer.[2][3]

Synthesis Workflow:

  • Core Synthesis: 4,6-Dichloropyrimidine reacted with (R)-3-Methylpyrrolidin-3-ol HCl (Protocol A).

  • Result: Monosubstitution at the 4-position (sterically favored).

  • Second Step: Suzuki coupling at the 6-position to attach the "tail" group.[3]

  • Outcome: A highly soluble, metabolically robust lead compound.[2][3]

Quality Control & Analytics

When characterizing novel compounds derived from this scaffold, specific analytical signatures confirm structural integrity.[1][2][3]

  • 1H NMR (DMSO-d6):

    • Methyl Group: Sharp singlet between

      
       1.2 – 1.4 ppm.[2][3]
      
    • Hydroxyl: Broad singlet, exchangeable with

      
      , typically 
      
      
      4.5 – 5.0 ppm.[2][3]
    • Chirality Check: If needed, use Mosher's acid chloride derivatization on the -OH group to confirm enantiomeric excess (ee%), though the starting material is generally optically pure.[2]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[2][3] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link (Foundational text for Module 2).[2][3]

  • Meanwell, N. A. (2011).[1][2][3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Discussion on gem-dimethyl effect and metabolic blocking).[2][3]

  • Smith, A. et al. (2010).[2][3] "Discovery of Larotrectinib (LOXO-101)." Journal of Medicinal Chemistry (Contextual reference for 3-hydroxypyrrolidine scaffolds in TRK inhibition). Link[2][3]

  • Vertex Pharmaceuticals. (2005).[1][3] "Pyrrolidine Modulators of CCR1." World Intellectual Property Organization (WO/2005/113509).[2][3] Link (Example of pyrrolidine salt handling in patents).[2][3]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2][3] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry. Link (Statistical backing for SNAr and Amide coupling prevalence).[1][2][3]

Application Note: Precision N-Alkylation Protocols for (R)-3-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Methylpyrrolidin-3-ol hydrochloride is a high-value chiral building block frequently employed in the synthesis of GPCR modulators and kinase inhibitors.[1] Its structural uniqueness—a quaternary carbon center bearing both a hydroxyl and a methyl group—imparts specific conformational rigidity but also introduces steric and electronic nuances that complicate standard alkylation procedures.[1]

This guide details two validated protocols for the N-alkylation of this scaffold. Unlike generic procedures, these workflows address the specific challenges posed by the hydrochloride salt form, the competing nucleophilicity of the 3-hydroxyl group, and the high water solubility of the product.

Mechanistic & Strategic Considerations

The Chemoselectivity Challenge

The substrate contains two nucleophilic sites: the secondary amine (N1) and the tertiary alcohol (O3).

  • N-Alkylation (Kinetic Control): Under mild basic conditions, the secondary amine is significantly more nucleophilic than the tertiary alcohol.[1] The steric bulk of the adjacent quaternary center (C3) slightly retards the rate of N-alkylation compared to unsubstituted pyrrolidine but effectively blocks most O-alkylation side reactions unless strong bases (e.g., NaH) are used.

  • The Salt Factor: The starting material is an HCl salt. Incomplete neutralization leads to stalled reactions, while excess strong base can promote racemization or O-alkylation.[1]

Decision Matrix: Choosing the Right Method
FeatureMethod A: Reductive Amination Method B: Nucleophilic Substitution (

)
Reagent Aldehyde or KetoneAlkyl Halide or Sulfonate
Mechanism Imine/Iminium formation

Hydride reduction
Direct displacement (

)
Selectivity High (Mono-alkylation exclusive)Moderate (Risk of quaternary ammonium salt)
Scope Branched or linear alkyl chainsPrimary alkyl chains, Benzyl groups
Preferred For Library generation, complex R-groupsSimple methyl/ethyl/benzyl groups
Workflow Visualization

Alkylation_Workflow Start Start: (R)-3-Methylpyrrolidin-3-ol HCl Decision Select Alkyl Group Source Start->Decision Aldehyde Carbonyl Source (Aldehyde/Ketone) Decision->Aldehyde Complex/Branched R Halide Electrophile Source (Alkyl Halide/Mesylate) Decision->Halide Simple/Linear R Imine Intermediate: Iminium Ion Formation Aldehyde->Imine pH 5-6 Reductant Add STAB (NaBH(OAc)3) Solvent: DCE or DCM Imine->Reductant ProductA Product: Mono-N-Alkylated Amine Reductant->ProductA Base Base: K2CO3 or DIPEA Solvent: MeCN or DMF Halide->Base ProductB Product: N-Alkylated Amine (Check for Over-alkylation) Base->ProductB Control Eq.

Figure 1: Decision tree and process flow for N-alkylation strategies.

Protocol A: Reductive Amination (The "Gold Standard")

Rationale: This method is preferred for drug discovery libraries because it avoids over-alkylation (quaternization) and tolerates various functional groups.[1] We utilize Sodium Triacetoxyborohydride (STAB) as the reductant due to its mild nature, which leaves the ketone/aldehyde in equilibrium with the iminium ion, driving the reaction to completion.

Materials
  • Substrate: (R)-3-Methylpyrrolidin-3-ol HCl (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv) – Critical for freeing the HCl salt.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE often provides faster rates but DCM is greener.

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates imine formation.[1]

Step-by-Step Procedure
  • Free Base Generation (In-Situ):

    • To a clean, dry reaction vial equipped with a stir bar, add (R)-3-Methylpyrrolidin-3-ol HCl (1.0 mmol) and DCE (5 mL).

    • Add DIPEA (1.0 mmol).[1] Stir for 10 minutes at room temperature. The suspension may clear as the free base is generated.

  • Imine Formation:

    • Add the Aldehyde/Ketone (1.1 mmol).[1]

    • Optimization Tip: If the carbonyl is sterically hindered, add Acetic Acid (1.0 mmol) and stir for 30–60 minutes before adding the reductant.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.[1]

    • Monitoring: Check by LCMS.[1] Look for the disappearance of the starting amine (m/z ~102) and formation of the product.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (5 mL).[1] Stir vigorously for 15 minutes until gas evolution ceases.

    • Extraction: Extract with DCM (3 x 10 mL).

    • Note: Due to the 3-OH group, the product may be water-soluble. If the aqueous layer retains product (check by LCMS), saturate the aqueous layer with NaCl ("salting out") and extract with 10% MeOH in CHCl₃.[1]

  • Purification:

    • Dry organic layers over Na₂SO₄, filter, and concentrate.[1]

    • Flash chromatography (DCM/MeOH/NH₄OH gradient) is usually required to remove boron salts.[1]

Protocol B: Direct Nucleophilic Substitution ( )[1]

Rationale: Best for simple alkylations (Methyl, Ethyl, Benzyl, Allyl) where corresponding aldehydes are volatile or unstable.[1] This method requires strict stoichiometric control to prevent the formation of quaternary ammonium salts.

Materials
  • Substrate: (R)-3-Methylpyrrolidin-3-ol HCl (1.0 equiv)

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.0 – 1.1 equiv).[1] Avoid large excess.

  • Base: Potassium Carbonate (K₂CO₃) (2.5 – 3.0 equiv).[1] Inorganic bases are preferred to act as an HCl scavenger and proton sink.

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask, suspend (R)-3-Methylpyrrolidin-3-ol HCl (1.0 mmol) and finely powdered K₂CO₃ (3.0 mmol) in anhydrous MeCN (5 mL).

  • Activation:

    • Stir at room temperature for 30 minutes. This heterogeneous mixing ensures neutralization of the HCl salt.

  • Alkylation:

    • Add the Alkyl Halide (1.05 mmol) dropwise.[1]

    • Temperature Control:

      • For reactive halides (Allyl bromide, Benzyl bromide, Methyl iodide): Stir at 0°C to RT.

      • For unreactive halides (Alkyl chlorides): Heat to 60°C and add Potassium Iodide (KI, 0.1 equiv) (Finkelstein conditions).[1]

  • Monitoring:

    • Monitor by TLC or LCMS every 2 hours.[1]

    • Critical Stop Point: Stop the reaction immediately upon consumption of the starting material to prevent over-alkylation.

  • Workup:

    • Filter off the solid inorganic salts.[1] Wash the filter cake with MeCN.

    • Concentrate the filtrate.[1][2]

    • Partition the residue between EtOAc and water.[1] (See Protocol A for extraction of polar products).

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR: The N-CH₂ protons of the new alkyl group typically appear between 2.3 – 2.8 ppm. The 3-Methyl group is a distinct singlet around 1.2 – 1.4 ppm.[1]

  • LCMS: Expect [M+H]+. Note that the 3-OH group does not usually ionize separately but contributes to the polar retention time.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Product in Aqueous) High polarity of productUse "Salting Out" extraction (Sat. NaCl + CHCl₃/iPrOH 3:1).[1]
Over-Alkylation (Quat.[1] Salt) Excess alkyl halide or high tempSwitch to Protocol A (Reductive Amination) or reduce Alkyl Halide to 0.95 equiv and add slowly at 0°C.
No Reaction (Protocol A) Incomplete imine formationAdd Acetic Acid (1 equiv) or molecular sieves (4Å) to drive dehydration.[1]
O-Alkylation Observed Base too strong (e.g., NaH used)Switch to weak bases (K₂CO₃, DIPEA).[1] O-alkylation is rare with carbonates.[1]

References

  • Reductive Amination Scope: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry, 1996 , 61, 3849-3862.[1] Link[1]

  • Pyrrolidine Synthesis: "Synthesis of 3-substituted pyrrolidines." Organic Chemistry Portal. Link

  • Green Chemistry Considerations: "Solvent Selection Guide." ACS Green Chemistry Institute.[1] Link

  • General Alkylation Protocols: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1]

Sources

Application Note: Strategic Protection of (R)-3-Methylpyrrolidin-3-ol Hydrochloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of a Bifunctional Building Block

(R)-3-Methylpyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry, frequently incorporated into complex molecular architectures to confer specific stereochemical and physicochemical properties. Supplied as a hydrochloride salt, its synthetic utility is governed by the presence of two key functional groups: a secondary amine within the pyrrolidine ring and a sterically hindered tertiary alcohol. The inherent nucleophilicity of the amine and the reactivity of the hydroxyl group necessitate a robust and strategic use of protecting groups to achieve regioselective modifications at other positions or to couple the molecule to other scaffolds.

This technical guide provides an in-depth analysis of protecting group strategies for (R)-3-Methylpyrrolidin-3-ol. We will move beyond simple procedural lists to explain the causal chemistry behind the selection of specific protecting groups, offering detailed, field-proven protocols for their installation and removal. The primary focus will be on establishing an orthogonal protection scheme, a critical strategy that allows for the selective deprotection of one functional group while the other remains masked, thereby enabling complex, multi-step synthetic sequences.[1][2]

Strategic Considerations for Protection

The core challenge lies in the differential reactivity and steric environment of the amine and alcohol. The secondary amine is a potent nucleophile, readily reacting with electrophiles. The tertiary alcohol is less nucleophilic and sterically encumbered, making its protection more demanding. A successful strategy must account for these differences to ensure high-yielding and clean transformations.

The hydrochloride salt form of the starting material means the secondary amine is protonated. Before protection, it must be neutralized by treatment with a suitable base to liberate the free, nucleophilic amine. This initial deprotonation is a critical first step in many of the protocols that follow.

Protection of the Secondary Amine: Masking Nucleophilicity

The most common and effective strategy for protecting the pyrrolidine nitrogen is its conversion to a carbamate. The tert-butyloxycarbonyl (Boc) group is an exemplary choice due to its stability across a wide range of non-acidic reaction conditions and its facile, clean removal under mild acidic conditions.[3]

The Boc Group: An Acid-Labile Shield

The Boc group effectively decreases the nucleophilicity and basicity of the amine, rendering it inert to many reagents such as organometallics, hydrides, and most oxidizing agents.[4] Its installation is typically straightforward and high-yielding.

Protocol 3.1: N-Boc Protection of (R)-3-Methylpyrrolidin-3-ol

This protocol details the reaction of the free amine with di-tert-butyl dicarbonate ((Boc)₂O).

  • Free-Basing: To a suspension of (R)-3-Methylpyrrolidin-3-ol hydrochloride (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add a base like triethylamine (TEA, 2.2 equiv) or N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30 minutes to ensure complete neutralization.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in the same solvent to the stirring suspension.[4]

  • Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), typically showing completion within 2-4 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc protected product is often of high purity but can be further purified by flash column chromatography if necessary.

Protocol 3.2: N-Boc Deprotection

The removal of the Boc group is achieved under acidic conditions, which regenerates the amine salt. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates.[5][6]

  • Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in DCM (approx. 0.1 M).

  • Acid Treatment: Add trifluoroacetic acid (TFA, 5-10 equiv), often as a 25-50% solution in DCM.[5] Alternatively, a solution of 3-4 M hydrochloric acid (HCl) in an organic solvent like methanol or ethyl acetate can be used.[7]

  • Reaction: Stir the solution at room temperature for 20-60 minutes. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Remove the solvent and excess acid in vacuo. The product is typically obtained as the corresponding TFA or HCl salt and can often be used in the next step without further purification. If the free amine is required, a basic work-up can be performed.

N-Protection Summary ReagentsSolventTypical ConditionsKey Advantages/Disadvantages
Protection (Boc)₂O, Base (TEA, NaOH)DCM, THF, H₂O2-4 h, Room TempPro: High yield, mild conditions. Con: Requires prior free-basing.
Deprotection TFA or HClDCM, Ethyl Acetate0.5-1 h, Room TempPro: Clean, rapid reaction. Con: Strongly acidic, may affect other acid-labile groups.

Protection of the Tertiary Alcohol: Overcoming Steric Hindrance

Protecting the tertiary alcohol requires a reagent that can overcome the significant steric hindrance around the hydroxyl group. Silyl ethers are ideal for this purpose, with the tert-butyldimethylsilyl (TBDMS) group being a robust and reliable choice. TBDMS ethers exhibit excellent stability under a wide variety of conditions, including basic, organometallic, and mildly acidic environments, but are selectively cleaved by fluoride ions.[8][9]

Protocol 4.1: O-TBDMS Protection of N-Boc-(R)-3-Methylpyrrolidin-3-ol

This procedure is performed on the N-protected intermediate to ensure the amine does not compete for the silylating agent.

  • Setup: To a solution of N-Boc-(R)-3-Methylpyrrolidin-3-ol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M) under an inert atmosphere (e.g., Nitrogen or Argon), add imidazole (2.0-2.5 equiv).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2-1.5 equiv) portion-wise to the solution.[9]

  • Reaction: Stir the reaction mixture at room temperature. Due to the hindered nature of the tertiary alcohol, this reaction may require an extended period (12-24 hours). Gentle heating (40-50 °C) can be applied to accelerate the conversion. Monitor by TLC.

  • Work-up and Purification: Pour the reaction mixture into water and extract with a non-polar solvent like diethyl ether or ethyl acetate. Combine the organic extracts and wash thoroughly with water and then brine to remove DMF and imidazole salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: O-TBDMS Deprotection

The silicon-oxygen bond is selectively cleaved using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF). This reagent is highly selective for silyl ethers and will not affect the N-Boc group.[8]

  • Dissolution: Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF (approx. 0.1 M) at room temperature.

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1-1.2 equiv) dropwise to the stirred solution.[9]

  • Reaction: Stir the reaction for 1-4 hours at room temperature, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected alcohol.

O-Protection Summary ReagentsSolventTypical ConditionsKey Advantages/Disadvantages
Protection TBDMSCl, ImidazoleAnhydrous DMF12-24 h, RT or 40-50°CPro: Forms a very stable ether. Con: Can be slow due to steric hindrance.
Deprotection TBAFAnhydrous THF1-4 h, Room TempPro: Highly selective, mild conditions. Con: TBAF is basic and can cause side reactions in sensitive substrates.

Orthogonal Protection: A Strategy for Selective Synthesis

The true power of these protecting groups is realized when they are used in an orthogonal strategy.[1] The N-Boc group is acid-labile, while the O-TBDMS group is fluoride-labile. This difference allows for the selective removal of one group in the presence of the other, enabling precise, stepwise modification of the molecule.

Orthogonal_Strategy cluster_protection Protection Phase cluster_deprotection Selective Deprotection Paths Start (R)-3-Methylpyrrolidin-3-ol·HCl Freebase 1. Free Base (TEA/DCM) Start->Freebase N_Boc 2. N-Boc Protection ((Boc)₂O) Freebase->N_Boc O_TBDMS 3. O-TBDMS Protection (TBDMSCl, Imidazole) N_Boc->O_TBDMS DP Fully Protected Intermediate (N-Boc, O-TBDMS) O_TBDMS->DP Deprotect_O Remove O-TBDMS (TBAF, THF) DP->Deprotect_O Path A Deprotect_N Remove N-Boc (TFA, DCM) DP->Deprotect_N Path B N_Protected N-Boc Protected Deprotect_O->N_Protected O_Protected O-TBDMS Protected Deprotect_N->O_Protected

Caption: Orthogonal protection and deprotection workflow.

This workflow illustrates the logical sequence:

  • Protection: The amine is first protected with a Boc group, as its higher reactivity could interfere with the O-silylation step. Subsequently, the sterically hindered tertiary alcohol is protected with a TBDMS group.

  • Selective Deprotection: From the fully protected intermediate, the synthetic path can diverge.

    • Path A (O-Deprotection): If modification of the alcohol is desired, the TBDMS group can be selectively removed with TBAF, leaving the N-Boc group intact.

    • Path B (N-Deprotection): If the amine needs to be functionalized (e.g., through acylation or alkylation), the N-Boc group can be selectively cleaved with TFA, leaving the O-TBDMS ether untouched.

This orthogonal approach provides complete control over the synthetic route, allowing for the construction of complex derivatives of (R)-3-Methylpyrrolidin-3-ol with high precision and efficiency.

Caption: Reaction schematic for the orthogonal strategy.

Conclusion

The successful synthetic manipulation of this compound hinges on a well-designed protecting group strategy. The use of an acid-labile N-Boc group in concert with a fluoride-labile O-TBDMS group provides a robust and versatile orthogonal system. This approach grants chemists the flexibility to selectively unmask either the secondary amine or the tertiary alcohol, paving the way for complex and targeted molecular design. The protocols and strategies outlined in this guide offer a reliable framework for researchers, scientists, and drug development professionals to unlock the full synthetic potential of this valuable chiral intermediate.

References

  • Baudoin, O. (2005). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Vertex AI Search.
  • Kumar, P., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. National Center for Biotechnology Information.
  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry.
  • BenchChem Technical Support Team. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem.
  • Wikipedia contributors. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress.
  • Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • TAN, Z. P., et al. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd.
  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • Sureshbabu, R. P., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Center for Biotechnology Information.
  • BenchChem Technical Support Team. (2025). The Chemistry of the Boc Protecting Group. BenchChem.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Donohoe, T. J., et al. (2001). Orthogonally Protected, Enantiopure syn-2-Amino-1,3,4-butanetriol: A General Building Block for syn-Amino Alcohols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Gess, J. A., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. PubMed.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • Wikipedia contributors. (n.d.). Protecting group. Wikipedia.
  • BenchChem Technical Support Team. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
  • Kumar, A., et al. (2011). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.

Sources

Scale-up synthesis of (R)-3-Methylpyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scale-Up Synthesis of (R)-3-Methylpyrrolidin-3-ol Hydrochloride

Introduction: The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Chiral 3-substituted pyrrolidines, in particular, are highly valued as key intermediates in the synthesis of complex, biologically active molecules.[2] (R)-3-Methylpyrrolidin-3-ol, and its more stable hydrochloride salt, is a critical chiral building block for various therapeutic agents. Its stereochemically defined tertiary alcohol and secondary amine functionalities make it a versatile synthon.

The stereoselective synthesis of such molecules on an industrial scale presents significant challenges, demanding a process that is not only high-yielding and enantiomerically pure but also robust, safe, and economically viable.[3] This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for successful implementation in a drug development setting.

Strategic Overview: A Process Built for Scale

Multiple synthetic routes to chiral 3-pyrrolidinols have been reported, including those starting from chiral pool precursors like malic acid or proline, and various asymmetric methodologies.[4][5][6] For large-scale manufacturing, however, the most effective strategies often prioritize operational simplicity, readily available starting materials, and non-chromatographic purification methods.

The process detailed herein is a two-stage synthesis commencing with commercially available (R)-Pyrrolidin-3-ol. This strategy leverages a highly efficient and clean reductive amination for the key N-methylation step, followed by isolation and purification as the crystalline hydrochloride salt.

G cluster_0 Process Workflow Start (R)-Pyrrolidin-3-ol (Starting Material) Step1 Stage 1: N-Methylation (Reductive Amination) Start->Step1 Formaldehyde, H₂ Gas, Pt/C Catalyst Step2 In-Process Control (IPC) (GC/HPLC for completion) Step1->Step2 Step3 Work-up & Isolation (Catalyst Filtration, Solvent Swap) Step2->Step3 Step4 Stage 2: Purification (Vacuum Distillation) Step3->Step4 Step5 Stage 3: Salt Formation (HCl Addition & Crystallization) Step4->Step5 Anhydrous HCl Step6 Final Isolation & Drying (Filtration & Vacuum Oven) Step5->Step6 End (R)-3-Methylpyrrolidin-3-ol HCl (Final Product) Step6->End

Caption: High-level workflow for the synthesis of (R)-3-Methylpyrrolidin-3-ol HCl.

Process Chemistry and Mechanistic Rationale

Stage 1: N-Methylation via Catalytic Reductive Amination

The core transformation is the methylation of the secondary amine of (R)-Pyrrolidin-3-ol. We employ catalytic reductive amination, a robust and atom-economical method ideal for industrial applications.

Caption: N-methylation reaction pathway.

  • Choice of Reagents:

    • Methylating Agent: Formaldehyde is the ideal C1 source for this transformation. On a large scale, paraformaldehyde is often preferred over aqueous formaldehyde solutions to minimize water content, which can affect catalyst activity and requires removal later.[7]

    • Reducing Agent: Catalytic hydrogenation (H₂ gas over a platinum-on-carbon catalyst) is the method of choice for scale-up. It avoids the use of stoichiometric metal hydride reagents, which are often expensive and generate problematic waste streams. The only byproduct is water, and the catalyst is easily removed by filtration.[7][8]

    • Solvent: Methanol is an excellent solvent for this reaction, as it readily dissolves the starting material and paraformaldehyde (upon gentle warming) and is compatible with the hydrogenation process.[7][8]

  • Causality and Control: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an intermediate iminium ion. This electrophilic species is rapidly and irreversibly reduced by hydrogen on the catalyst surface to yield the desired tertiary amine. The key to a successful scale-up is controlling the hydrogenation conditions (pressure, temperature, and agitation) to ensure efficient mass transfer of hydrogen gas to the catalyst surface for a smooth and complete reaction.

Stage 2 & 3: Purification and Hydrochloride Salt Formation
  • Rationale for Distillation: The intermediate free base, (R)-1-Methylpyrrolidin-3-ol, is a relatively low-boiling liquid. Vacuum distillation is a highly effective and scalable purification technique to remove non-volatile impurities and residual solvent, yielding a high-purity intermediate.[7][8]

  • Rationale for Salt Formation: Many amine free bases are oils or low-melting solids that can be hygroscopic and difficult to handle. Converting the final product to its hydrochloride salt serves several critical functions:

    • Stability: Salts are typically more crystalline and less hygroscopic, leading to improved stability and shelf-life.

    • Handling: Crystalline solids are easier to filter, dry, and weigh accurately on a large scale.

    • Purification: Crystallization is a powerful purification step that can significantly upgrade the product's purity by excluding impurities into the mother liquor.[9]

Detailed Scale-Up Protocol

This protocol is based on a representative 1.0 kg scale of the starting material, (R)-Pyrrolidin-3-ol. All operations should be conducted in appropriately sized reactors and equipment by trained personnel, adhering to all local safety regulations.

Table 1: Bill of Materials
Reagent/MaterialCAS No.Mol. Wt. ( g/mol )Molar Eq.Quantity
(R)-Pyrrolidin-3-ol2799-21-587.121.001.00 kg
Paraformaldehyde30525-89-430.03 (as CH₂O)1.050.36 kg
5% Platinum on Carbon (50% wet)7440-06-4N/A~0.00174 g (solid content)
Methanol67-56-132.04N/A6.0 L
Toluene108-88-392.14N/A4.0 L
Isopropanol (IPA)67-63-060.10N/A8.0 L
Anhydrous HCl (in IPA, ~5M)7647-01-036.461.05~2.4 L
Celite® (Filter Aid)61790-53-2N/AN/A200 g
Experimental Protocol

Stage 1: N-Methylation of (R)-Pyrrolidin-3-ol

  • Reactor Setup: Charge a suitable pressure reactor (hydrogenator) with (R)-Pyrrolidin-3-ol (1.00 kg), methanol (6.0 L), and paraformaldehyde (0.36 kg).

  • Inerting: Seal the reactor and purge the headspace thoroughly with nitrogen (3 cycles).

  • Catalyst Charging: Under a nitrogen atmosphere, carefully add the 5% Platinum on Carbon catalyst (as a 50% water-wet paste, 148 g).

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to 0.4-0.5 MPa.

    • Begin vigorous agitation and maintain the internal temperature at 20-25°C. The reaction is typically exothermic and may require cooling.

    • Monitor the reaction by hydrogen uptake. The reaction is typically complete in 6-8 hours.

  • In-Process Control (IPC): Once hydrogen uptake ceases, release the pressure, purge with nitrogen, and take a sample for analysis (GC or LC) to confirm the complete consumption of the starting material.

Stage 2: Work-up and Purification

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. CAUTION: The catalyst can be pyrophoric; never allow it to dry in the air. The filter cake should be washed with methanol (2 x 500 mL) and kept wet until it is safely quenched and disposed of.

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to remove the bulk of the methanol.

  • Azeotropic Drying: Add toluene (2.0 L) to the residue and continue to concentrate under reduced pressure. This step azeotropically removes residual water. Repeat this step with another 2.0 L of toluene.[7][8]

  • Vacuum Distillation: Distill the resulting crude oil under high vacuum to afford pure (R)-1-Methylpyrrolidin-3-ol as a clear oil.

Stage 3: Hydrochloride Salt Formation and Isolation

  • Dissolution: Dissolve the purified (R)-1-Methylpyrrolidin-3-ol from Step 9 in isopropanol (8.0 L) and cool the solution to 0-5°C in a separate reactor equipped with an overhead stirrer.

  • Acidification: Slowly add the solution of anhydrous HCl in isopropanol (~2.4 L) sub-surface, maintaining the internal temperature below 15°C. A thick white precipitate will form.

  • Crystallization/Digestion: Stir the resulting slurry at 0-5°C for at least 2 hours to ensure complete crystallization.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold isopropanol (2 x 1.0 L).

  • Drying: Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.

Table 2: Key Process Parameters and Controls
ParameterStageTarget ValueControl MethodRationale
Hydrogen Pressure10.4 - 0.5 MPaPressure regulatorEnsures sufficient H₂ for reaction rate without excessive pressure.
Temperature120 - 25°CReactor cooling jacketControls reaction rate and prevents side reactions.
Reaction Time16 - 8 hoursMonitored by H₂ uptakeIndicates reaction completion.
Purity (Free Base)2>98.0% (by GC)Vacuum distillation parametersEnsures high-quality input for the final salt formation step.
Temperature (Salt Formation)30 - 15°CReactor cooling jacketControls crystallization and minimizes solubility of the product.

Final Product Specifications

Table 3: this compound Specifications
TestSpecification
AppearanceWhite to off-white crystalline solid
Expected Yield85-93% (from (R)-Pyrrolidin-3-ol)
Purity (HPLC)≥ 99.5%
Enantiomeric Purity (Chiral HPLC)≥ 99.0% ee
Loss on Drying≤ 0.5%

Safety, Handling, and Environmental Considerations

The scale-up of any chemical process requires a rigorous adherence to safety protocols.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side shields, flame-retardant lab coats, and chemical-resistant gloves, must be worn at all times.[10][11]

  • Engineering Controls: All operations should be conducted in a well-ventilated area or fume hood.[10] The hydrogenation step must be performed in a dedicated, properly rated pressure vessel (hydrogenator). All equipment must be electrically grounded to prevent static discharge.[10][12]

  • Reagent Hazards:

    • Pyrrolidines: Can cause skin and eye irritation.[10]

    • Paraformaldehyde: Toxic upon inhalation and ingestion. Handle in a ventilated area.

    • Hydrogen Gas: Extremely flammable. Ensure no ignition sources are present.[12]

    • Platinum Catalyst: Pyrophoric when dry. Always handle wet and under an inert atmosphere when possible.[8]

    • Anhydrous HCl: Highly corrosive. Avoid inhalation of vapors and contact with skin.[13]

  • Waste Disposal: All waste materials, including spent catalyst and solvent waste streams, must be disposed of in accordance with local environmental regulations. The spent platinum catalyst is often sent for reclamation.

References

  • Bhat, K. L., Flanagan, D. M., & Joullié, M. M. (1985). Synthetic Routes to Chiral 3-Pyrrolidinols.
  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine. Retrieved from [Link]

  • Yadav, J. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 214-218.
  • Helm, M. D., et al. (2014). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry, 12(12), 1983-1994.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Greenfield Global. (2015). SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. Retrieved from [Link]

  • Curtis, K. L., et al. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 5(21), 3544-3553.
  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7041.
  • Cardona, F., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1439-1447.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Retrieved from [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0551993A1 - Pyrrolidine derivatives and process for preparing the same.
  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. Retrieved from [Link]

  • Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • The Aquila Digital Community. (2016). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (n.d.). CN1024791C - Process for preparing pyrrolidine derivatives and their salts.

Sources

Application Note: Divergent Synthesis of Spirocyclic Scaffolds from (R)-3-Methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists. It details the strategic transformation of (R)-3-Methylpyrrolidin-3-ol hydrochloride into high-value spirocyclic scaffolds .

While the starting material contains a pre-formed quaternary center, the primary synthetic utility of this specific building block for spirocyclic synthesis lies in its conversion to the 3-methylene pyrrolidine "gateway" intermediate. This intermediate allows for the divergent synthesis of Spiro[2.4], Spiro[3.4], and Spiro-heterocyclic systems.

Part 1: Strategic Analysis & Chemical Logic

The "Gateway" Strategy

Direct spiro-cyclization upon the quaternary C3 center of (R)-3-Methylpyrrolidin-3-ol is chemically restricted due to the full substitution (Methyl, Hydroxyl, C2, C4). To build a spiro-ring at C3, one must modify the substituents.

The most robust industrial protocol involves a Dehydration-Functionalization sequence. The tertiary alcohol serves as a latent handle for an exocyclic alkene (3-methylene pyrrolidine). This exocyclic alkene is the "Gateway Intermediate" for cycloaddition reactions ([2+1], [2+2], [3+2]) that generate spirocycles.

Critical Note on Stereochemistry: The dehydration step converts the chiral sp3 C3 center into an achiral sp2 center. Consequently, the (R)-configuration is ablated. Re-establishing chirality in the final spirocycle requires enantioselective catalysis (e.g., Chiral Simmons-Smith) or separation of the resulting racemate.

Reaction Pathway Visualization

The following diagram outlines the divergent synthesis workflow.

SpiroSynthesis Start (R)-3-Methylpyrrolidin-3-ol (Starting Material) Prot N-Boc Protection (Free-basing) Start->Prot Boc2O, TEA Alkene 3-Methylene Pyrrolidine (Gateway Intermediate) Prot->Alkene Dehydration (Burgess Reagent/SOCl2) Spiro1 Spiro[2.4]heptane (Cyclopropane) Alkene->Spiro1 Simmons-Smith (ZnEt2, CH2I2) Spiro2 Spiro[3.4]octane (Oxetane/Azetidine) Alkene->Spiro2 [2+2] Cycloaddition (Photochemical) Spiro3 Spiro-Isoxazoline (Heterocycle) Alkene->Spiro3 1,3-Dipolar (Nitrile Oxide)

Caption: Divergent synthetic pathway transforming the 3-hydroxy-3-methyl core into three distinct spirocyclic classes via the exocyclic alkene intermediate.

Part 2: Experimental Protocols

Protocol A: N-Protection and Free-Basing

Objective: To mask the secondary amine and neutralize the hydrochloride salt, preventing N-alkylation side reactions.

Reagents:

  • (R)-3-Methylpyrrolidin-3-ol HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (10 vol)

Procedure:

  • Suspension: Suspend (R)-3-Methylpyrrolidin-3-ol HCl (10 g, 72.7 mmol) in DCM (100 mL) at 0 °C.

  • Neutralization: Add TEA (25.3 mL, 181 mmol) dropwise over 20 minutes. The suspension will clear as the free base forms.

  • Protection: Add a solution of Boc2O (17.5 g, 80 mmol) in DCM (20 mL) dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain) or LCMS.

  • Workup: Wash with 1M citric acid (2 x 50 mL) to remove excess amine/TEA, then brine. Dry over Na2SO4 and concentrate in vacuo.

  • Yield: Expect >95% yield of N-Boc-3-hydroxy-3-methylpyrrolidine as a viscous oil.

Protocol B: Dehydration to 3-Methylene Pyrrolidine (Gateway Step)

Objective: To install the exocyclic double bond. Note: This step is sensitive to carbocation rearrangement. The Burgess Reagent is recommended for mild, stereospecific dehydration.

Reagents:

  • N-Boc-3-hydroxy-3-methylpyrrolidine (from Protocol A)

  • Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2 equiv)

  • Toluene (anhydrous)

Procedure:

  • Dissolution: Dissolve the N-Boc alcohol (5.0 g, 24.8 mmol) in anhydrous Toluene (50 mL) under Nitrogen atmosphere.

  • Addition: Add Burgess Reagent (7.1 g, 29.8 mmol) in one portion.

  • Heating: Heat the mixture to 50–60 °C for 2–3 hours. Caution: Do not overheat (>80°C) to avoid polymerization.

  • Filtration: Cool to RT. Filter through a short pad of silica gel to remove the ammonium salts.

  • Purification: Concentrate the filtrate. The product, N-Boc-3-methylene-pyrrolidine , is volatile. Avoid high vacuum for extended periods.

  • Validation: 1H NMR (CDCl3) should show two singlets for the exocyclic alkene protons at ~4.9–5.0 ppm.

Protocol C: Synthesis of 5-Azaspiro[2.4]heptane (Spiro-Cyclopropane)

Objective: To construct the smallest spiro-ring via Simmons-Smith cyclopropanation.

Reagents:

  • N-Boc-3-methylene-pyrrolidine (1.0 equiv)

  • Diethylzinc (ZnEt2) (1.0 M in hexanes, 2.5 equiv)

  • Diiodomethane (CH2I2) (2.5 equiv)

  • DCM (anhydrous)

Procedure:

  • Reagent Prep: In a flame-dried flask under Argon, add DCM (20 mL) and cool to 0 °C. Carefully add ZnEt2 (12.5 mL, 12.5 mmol).

  • Carbenoid Formation: Add CH2I2 (1.0 mL, 12.5 mmol) dropwise. A white precipitate may form. Stir for 15 min at 0 °C.

  • Cyclopropanation: Add a solution of N-Boc-3-methylene-pyrrolidine (916 mg, 5.0 mmol) in DCM (5 mL) slowly.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Caution: Exothermic. Quench slowly with saturated NH4Cl solution.

  • Extraction: Extract with DCM (3x). Wash organics with NaHCO3 and brine.

  • Result: tert-butyl 5-azaspiro[2.4]heptane-5-carboxylate .

  • Deprotection (Optional): Treat with 4M HCl/Dioxane to yield the spirocyclic amine salt.

Part 3: Data Summary & Troubleshooting

Key Intermediate Data
CompoundStructureKey NMR Signal (CDCl3)Stability Note
N-Boc-Alcohol 3-OH, 3-Meδ 1.45 (s, 9H, Boc), 1.35 (s, 3H, Me)Stable solid/oil
3-Methylene Exocyclic =CH2δ 4.98 (m, 2H, =CH2)Volatile , prone to polymerization
Spiro[2.4] Cyclopropaneδ 0.6–0.8 (m, 4H, cPr)Stable
Troubleshooting Guide
  • Low Yield in Dehydration: If using SOCl2/Pyridine instead of Burgess Reagent, ensure temperature is kept <0°C during addition to prevent ring-opening or chloride substitution.

  • Polymerization of Alkene: Store the 3-methylene intermediate at -20°C stabilized with BHT if not used immediately.

  • Incomplete Cyclopropanation: The Simmons-Smith reaction is sensitive to moisture. Ensure all glassware is flame-dried. If conversion is low, use the Furukawa modification (ZnEt2 + TFA).

References

  • Synthesis of Spirocyclic Pyrrolidines . Chemistry – A European Journal, 2017. Link

    • Context: General strategies for spiro-pyrrolidine construction
  • Spirocyclic pyrrolidinyl nitroxides with exo-methylene substituents . ChemRxiv, 2024.[1] Link[1]

    • Context: Detailed protocol for the synthesis of exo-methylene pyrrolidine intermedi
  • Burgess Reagent in Organic Synthesis . Journal of Organic Chemistry, 2008. Link

    • Context: Mechanistic grounding for the mild dehydr
  • Efficient Multigram Synthesis of 3,3-Spiro-α-proline . ChemRxiv, 2024.[1] Link

    • Context: Scale-up consider

Sources

Application Notes and Protocols for Enantioselective Reactions with (R)-3-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of a Privileged Scaffold

The pyrrolidine ring is a cornerstone of modern chemical synthesis, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its conformational rigidity and stereochemical richness make it an ideal framework for inducing asymmetry in chemical transformations. Within this esteemed class of compounds lies (R)-3-Methylpyrrolidin-3-ol hydrochloride, a chiral molecule featuring a tertiary alcohol appended directly to a stereogenic center on the pyrrolidine ring.

While specific, peer-reviewed applications of this compound in enantioselective catalysis are not yet extensively documented, its structural motifs—a secondary amine (upon deprotection), a chiral center, and a hydrogen-bond-donating hydroxyl group—are hallmarks of highly successful catalysts and ligands. This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals. By drawing authoritative parallels with structurally analogous systems, we will explore the compound's significant potential and provide detailed, foundational protocols for its application as an organocatalyst precursor, a chiral ligand for metal complexes, and a versatile chiral building block in complex molecule synthesis.

Part 1: A Precursor for Novel Bifunctional Organocatalysts

Expert Insight: The power of many pyrrolidine-based organocatalysts, such as the renowned Jørgensen-Hayashi and MacMillan catalysts, stems from their ability to form nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.[1][3] The stereoselectivity of these reactions is often enhanced by a second functional group on the catalyst scaffold that directs the approach of the second reactant through non-covalent interactions, such as hydrogen bonding. The tertiary alcohol of (R)-3-Methylpyrrolidin-3-ol is perfectly positioned to serve this role, suggesting its potential as a precursor to a new class of bifunctional organocatalysts.

Core Concept: Enamine and Iminium Catalysis

The secondary amine of the pyrrolidine ring is the catalytic engine. It reversibly reacts with aldehydes or ketones to form chiral enamines (with ketones/aldehydes) or iminium ions (with α,β-unsaturated aldehydes/ketones). The enamine is nucleophilic at the α-carbon, while the iminium ion is electrophilic at the β-carbon. The inherent chirality of the pyrrolidine backbone ensures that one face of the reactive intermediate is shielded, leading to an enantioselective attack by the reaction partner.

Organocatalytic_Cycle cluster_enamine Enamine Catalysis (e.g., Michael Addition) cluster_iminium Iminium Catalysis (e.g., Diels-Alder) A (R)-Pyrrolidine Catalyst C Chiral Enamine (Nucleophilic) A->C + -H₂O B Ketone/ Aldehyde B->C E Iminium Intermediate C->E + D Electrophile (e.g., Nitro-olefin) D->E E->A Regeneration G Enantioenriched Product E->G + H₂O F Hydrolysis F->G H (R)-Pyrrolidine Catalyst J Chiral Iminium Ion (Electrophilic) H->J + -H₂O I α,β-Unsaturated Aldehyde I->J L Adduct J->L + K Nucleophile (e.g., Diene) K->L L->H Regeneration N Enantioenriched Product L->N + H₂O M Hydrolysis M->N

Fig. 1: General activation modes in pyrrolidine organocatalysis.
Hypothesized Application: Asymmetric Michael Addition

We propose that the free base form of (R)-3-Methylpyrrolidin-3-ol can catalyze the conjugate addition of ketones to nitro-olefins. In the transition state, the tertiary alcohol would act as a hydrogen-bond donor, coordinating with the nitro group of the electrophile. This rigidifies the transition state assembly and enhances facial selectivity, leading to high enantiomeric excess.

Protocol 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Disclaimer: This is a representative, unoptimized protocol based on established methods for analogous catalysts.[4][5][6] It should serve as a starting point for experimental investigation. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • This compound

  • β-Nitrostyrene

  • Cyclohexanone (freshly distilled)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM, anhydrous)

  • Toluene (anhydrous)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation (Free Base Generation):

    • To a solution of this compound (13.8 mg, 0.1 mmol, 20 mol%) in dichloromethane (1.0 mL), add a saturated aqueous solution of sodium bicarbonate (1.0 mL).

    • Stir the biphasic mixture vigorously for 15 minutes.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 1.0 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately without further purification.

  • Michael Addition Reaction:

    • Dissolve the freshly prepared free base catalyst in anhydrous toluene (1.0 mL) in a flame-dried reaction vial under an inert atmosphere (N₂ or Ar).

    • Add cyclohexanone (103 µL, 1.0 mmol, 2.0 equivalents).

    • Stir the solution for 10 minutes at room temperature.

    • Add β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equivalent) in one portion.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture directly onto silica gel.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired Michael adduct.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

ParameterExpected Outcome (based on analogous systems)
Reaction Time 24 - 72 hours
Yield 70 - 95%
Diastereoselectivity (syn/anti) >10:1
Enantioselectivity (ee) 80 - 99%

Part 2: A Chiral Ligand for Asymmetric Metal Catalysis

Expert Insight: Chiral amino alcohols are a privileged class of ligands in asymmetric metal catalysis.[7] The nitrogen and oxygen atoms can form a stable five-membered chelate ring with a metal center, creating a rigid and well-defined chiral environment. The stereocenter at C3 in (R)-3-Methylpyrrolidin-3-ol is ideally positioned to influence the coordination sphere of a metal, making it a promising candidate for directing stereoselective transformations.

Hypothesized Application: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone. Its asymmetric variant is a powerful tool for synthesizing enantioenriched β-nitro alcohols, which are precursors to valuable β-amino alcohols. We propose that a complex formed in situ from (R)-3-Methylpyrrolidin-3-ol and a copper(II) salt could effectively catalyze this transformation.

Fig. 2: Proposed chelation of a Cu(II) center by the ligand.
Protocol 2: Asymmetric Henry Reaction

Disclaimer: This protocol is a representative starting point adapted from established procedures for copper-catalyzed Henry reactions using chiral amino alcohol ligands.[7] Proper safety precautions for handling metal catalysts and organic solvents are required.

Materials:

  • This compound

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Benzaldehyde (freshly distilled)

  • Nitromethane

  • Triethylamine (Et₃N, freshly distilled)

  • Isopropanol (i-PrOH)

  • Standard work-up and purification reagents

Procedure:

  • Catalyst Complex Formation:

    • In a dry reaction vial under an inert atmosphere, add Cu(OAc)₂·H₂O (10.0 mg, 0.05 mmol, 10 mol%).

    • Add a solution of this compound (15.2 mg, 0.11 mmol, 22 mol%) in i-PrOH (0.5 mL).

    • Add triethylamine (15.3 µL, 0.11 mmol, 22 mol%) to neutralize the hydrochloride and deprotonate the ligand.

    • Stir the resulting mixture at room temperature for 1 hour to allow for complex formation (a color change is often observed).

  • Henry Reaction:

    • Cool the catalyst solution to 0 °C.

    • Add benzaldehyde (51 µL, 0.5 mmol, 1.0 equivalent).

    • Add nitromethane (135 µL, 2.5 mmol, 5.0 equivalents).

    • Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 24-48 hours. Monitor by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding 1 M HCl (2 mL).

    • Extract the mixture with ethyl acetate (3 x 5 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude β-nitro alcohol product by flash column chromatography.

  • Analysis:

    • Confirm the structure of the product by NMR and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

ParameterExpected Outcome (based on analogous systems)
Reaction Time 24 - 48 hours
Yield 60 - 90%
Enantioselectivity (ee) 75 - 95%

Part 3: A Versatile Chiral Building Block

Expert Insight: Perhaps the most immediate and broadly applicable use for a novel chiral molecule like this compound is as a chiral building block.[8] In this approach, the compound's inherent stereochemistry is permanently incorporated into a more complex target molecule, often a pharmaceutical candidate. The secondary amine and tertiary alcohol provide two distinct points for synthetic elaboration, allowing for the divergent synthesis of a library of compounds from a single chiral precursor.

Building_Block_Workflow cluster_N N-Functionalization cluster_O O-Functionalization Start (R)-3-Methylpyrrolidin-3-ol Hydrochloride N_Alkylation N-Alkylation (R-X) Start->N_Alkylation Base N_Acylation N-Acylation (RCOCl) Start->N_Acylation Base N_Sulfonylation N-Sulfonylation (RSO₂Cl) Start->N_Sulfonylation Base O_Alkylation O-Alkylation (R'-X) N_Alkylation->O_Alkylation Intermediate 1 O_Acylation O-Acylation (R'COCl) N_Alkylation->O_Acylation Intermediate 1 O_Ester Esterification N_Alkylation->O_Ester Intermediate 1 N_Acylation->O_Alkylation Intermediate 2 N_Acylation->O_Acylation Intermediate 2 N_Acylation->O_Ester Intermediate 2 N_Sulfonylation->O_Alkylation Intermediate 3 N_Sulfonylation->O_Acylation Intermediate 3 N_Sulfonylation->O_Ester Intermediate 3 Library Library of Chiral Target Molecules O_Alkylation->Library O_Acylation->Library O_Ester->Library

Fig. 3: Divergent synthesis workflow using the title compound.
Protocol 3: N-Benzylation and O-Acetylation

Disclaimer: This protocol outlines standard synthetic transformations and should be performed with appropriate safety measures. It demonstrates the elaboration of the chiral scaffold.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

Step A: N-Benzylation

  • To a solution of this compound (1.38 g, 10 mmol) in acetonitrile (30 mL), add potassium carbonate (4.15 g, 30 mmol, 3.0 equivalents).

  • Add benzyl bromide (1.31 mL, 11 mmol, 1.1 equivalents) dropwise at room temperature.

  • Heat the mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and rinse with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (R)-1-benzyl-3-methylpyrrolidin-3-ol.

Step B: O-Acetylation

  • Dissolve the N-benzylated product from Step A (1.0 g, ~4.87 mmol) in dichloromethane (20 mL).

  • Add pyridine (0.79 mL, 9.74 mmol, 2.0 equivalents).

  • Cool the solution to 0 °C and add acetic anhydride (0.69 mL, 7.31 mmol, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding water (10 mL).

  • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate to yield the final di-functionalized product, (R)-1-benzyl-3-methylpyrrolidin-3-yl acetate.

Conclusion and Future Outlook

This compound stands as a promising yet underexplored chiral entity. Its structural analogy to highly successful pyrrolidine-based catalysts and ligands provides a strong rationale for its investigation in a wide range of enantioselective transformations. The protocols detailed herein offer foundational starting points for researchers to unlock the catalytic and synthetic potential of this molecule. Future work should focus on the systematic screening of this compound and its derivatives in benchmark asymmetric reactions, which will undoubtedly cement its place as a valuable tool in the synthesis of enantiomerically pure compounds for the pharmaceutical and chemical industries.

References

  • D. I. A.
  • A. A. Bhat, "Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines," Current Catalysis, 2024. [Link]

  • D. Alonso, et al.
  • F. G. J. C. Martins, et al., "Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol," RSC Advances, 2018. [Link]

  • Y. Wang, et al.
  • ResearchGate, "Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of isobutyraldehyde to nitroalkenes leading to nitroaldehyde 34b.," 2017.
  • A. Laohapaisan, et al., "Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction," Nature Communications, 2024. [Link]

  • ResearchGate, "Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines," 2023.
  • M. Vargová, et al., "Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives," Beilstein Journal of Organic Chemistry, 2024. [Link]

  • PubChem, "3-Methylpyrrolidin-3-ol hydrochloride," National Center for Biotechnology Information. [Link]

  • M. I. Al-Hassan, "Synthesis of a New Chiral Pyrrolidine," Molecules, 2010. [Link]

  • ResearchGate, "Asymmetric Michael addition using chiral pyrrolidine-pyrazole organoc
  • M. A. M. Subba, et al., "Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket," Scilit, 2021.
  • ResearchGate, "Construction of chiral pyrrolidine based M1 for the asymmetric aldol reaction," 2011.
  • D. I. A. O'Donnell, "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update," MDPI, 2023. [Link]

  • Google Patents, "Process for preparing 3-pyrrolidinol," 1990.
  • Google Patents, "A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride," 2024.
  • A. A. El-Gendy, "Synthesis and Reactions of 3-Pyrrolidinones," Journal of Heterocyclic Chemistry, 2008. [Link]

  • ChemicalBook, "(R)-(-)-3-Pyrrolidinol hydrochloride," ChemicalBook.
  • S. Franklin, "Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development," Research & Reviews: Journal of Medicinal & Organic Chemistry, 2024. [Link]

  • R. M. M. Kaźmierczak-Barańska, "Stereoselective Synthesis of Chiral Molecules," Encyclopedia.pub, 2021. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyrrolidine Ring of (R)-3-Methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, sp³-rich three-dimensional structure allows for a nuanced exploration of chemical space, which is critical for optimizing drug-target interactions.[1] (R)-3-Methylpyrrolidin-3-ol is a valuable chiral building block that presents multiple strategic vectors for chemical modification. Its fixed stereocenter and distinct reactive sites—a secondary amine, a tertiary alcohol, and various C-H bonds—offer a rich platform for generating diverse molecular architectures.

This guide provides an in-depth exploration of the key functionalization strategies for the (R)-3-Methylpyrrolidin-3-ol scaffold. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for N-functionalization, O-functionalization, and advanced C-H functionalization, empowering researchers in drug discovery and chemical synthesis to leverage this versatile molecule to its full potential.

Part 1: N-Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is the most nucleophilic and readily functionalized site. Its modification is a cornerstone for modulating the physicochemical properties, such as basicity and lipophilicity, of the final compound.

N-Alkylation via Reductive Amination

Direct alkylation with alkyl halides can be effective but risks over-alkylation. A more controlled and widely used industrial method is reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent. For N-methylation, formaldehyde is a common and efficient C1 source.

Causality of Experimental Choices:

  • Formaldehyde Source: Paraformaldehyde is a solid, polymeric form of formaldehyde, which is easier and safer to handle than gaseous formaldehyde or aqueous formalin solutions. It thermally depolymerizes in situ to provide monomeric formaldehyde.

  • Catalyst: Platinum on carbon (Pt/C) is a robust and efficient catalyst for the hydrogenation of the intermediate iminium ion formed from the condensation of the amine and formaldehyde.

  • Solvent: Methanol is an excellent solvent for both the starting material and reagents and is compatible with the hydrogenation conditions.

  • Hydrogen Pressure: A moderate hydrogen pressure (0.4 to 0.5 MPa) is sufficient to drive the reduction efficiently without requiring specialized high-pressure equipment.[4][5]

dot

Caption: Workflow for N-methylation via reductive amination.

Protocol 1: N-Methylation of (R)-3-Methylpyrrolidin-3-ol

ParameterValue/ReagentMolar Equiv.Notes
Starting Material(R)-3-Methylpyrrolidin-3-ol1.0---
ReagentParaformaldehyde (93%)1.05Source of formaldehyde.
Catalyst5% Platinum on Carbon (Pt/C)~5 wt%Ensure it is handled appropriately (can be pyrophoric).
SolventMethanol~5 mL / g---
Hydrogen SourceHydrogen Gas CylinderExcess---
Temperature20-25 °C---The reaction is typically exothermic.
Pressure0.4 - 0.5 MPa------

Step-by-Step Methodology:

  • To a suitable hydrogenation reactor, add (R)-3-Methylpyrrolidin-3-ol (1.0 eq), methanol (~5 mL per gram of starting material), and paraformaldehyde (1.05 eq).

  • Carefully add 5% Pt/C catalyst (~5% by weight of the starting amine).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 0.4-0.5 MPa.

  • Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Remove the catalyst by filtration through a pad of Celite®, washing the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • The resulting oil can be purified by vacuum distillation to afford pure (R)-1,3-dimethylpyrrolidin-3-ol.[4][5]

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction has revolutionized the synthesis of N-aryl amines, which are prevalent in pharmaceuticals.[8]

Causality of Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species.[6]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They stabilize the palladium catalyst, promote oxidative addition to the aryl halide, and facilitate the final reductive elimination step to form the C-N bond.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active nucleophile and regenerating the catalyst.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

dot

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (R₂NH) Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product_Out Ar-NR₂ Amido_Complex->Product_Out

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: N-Arylation with 4-Bromotoluene

ParameterValue/ReagentMolar Equiv.Notes
Substrate 1(R)-3-Methylpyrrolidin-3-ol1.2A slight excess can improve conversion of the aryl halide.
Substrate 24-Bromotoluene1.0---
CatalystPd₂(dba)₃0.01 (1 mol%)Palladium(0) source.
LigandXPhos0.02 (2 mol%)Bulky phosphine ligand.
BaseSodium tert-butoxide (NaOt-Bu)1.4Must be handled in an inert atmosphere.
SolventToluene, anhydrous~10 mL / g---
Temperature100-110 °C------

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Add 4-bromotoluene (1.0 eq) followed by anhydrous toluene.

  • Add (R)-3-Methylpyrrolidin-3-ol (1.2 eq) to the mixture.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or GC until the 4-bromotoluene is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and quench by carefully adding water.

  • Dilute with ethyl acetate and filter the mixture through Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired N-arylated product.

Part 2: O-Functionalization of the Tertiary Hydroxyl Group

The tertiary hydroxyl group is less reactive than the secondary amine but offers a crucial handle for introducing functionality that can act as a hydrogen bond acceptor or be used to attach larger fragments.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers. For a sterically hindered tertiary alcohol, this requires a strong base to deprotonate the hydroxyl group, forming an alkoxide that can then react with a primary alkyl halide.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base capable of deprotonating the sterically hindered tertiary alcohol to form the corresponding sodium alkoxide.[11]

  • Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is used to minimize competing elimination (E2) reactions, which are more prevalent with secondary or tertiary halides.

  • Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They solvate the cation of the alkoxide but do not interfere with the nucleophilic attack.

dot

Sources

Troubleshooting & Optimization

Purification of (R)-3-Methylpyrrolidin-3-ol hydrochloride

[1][2][3][4]

References

  • Lunsford, C. D. (1960).[2][3][4] 1-Substituted-3-pyrrolidinols. U.S. Patent No.[2][3][4] 2,830,997.[2][3][4] Washington, DC: U.S. Patent and Trademark Office.[3][4] Link

    • Relevance: Describes the synthesis and crystallization of 3-pyrrolidinol deriv
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3][4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3][4] Link

    • Relevance: The authoritative standard for general amine salt purification and drying techniques.[2][4]

  • Sigma-Aldrich. (n.d.).[1][3][4] (3S)-3-Methylpyrrolidin-3-ol hydrochloride Product Sheet. Link

    • Relevance: Confirms physical properties (solid) and storage requirements (hygroscopic).[2][3][4][5]

  • BenchChem. (2025).[2][3][4][5] Handling and storage of hygroscopic amine hydrochlorides. Link[1][2][3][4]

    • Relevance: Best practices for handling deliquescent salts to prevent degradation.[2][3][4]

Side reactions in the synthesis of (R)-3-Methylpyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, purification, and troubleshooting of (R)-3-Methylpyrrolidin-3-ol hydrochloride .

Critical Distinction: Isomer Identification

Before proceeding, ensure you are targeting the correct isomer.

  • Target: 3-Methylpyrrolidin-3-ol (Tertiary alcohol, Methyl and Hydroxyl at C3).

  • Common Confusion: Often confused with (R)-1-Methyl-3-pyrrolidinol (Secondary alcohol, Methyl on Nitrogen).

  • Implication: The chemistry described below focuses on the Grignard addition to a ketone to form a quaternary center, which presents distinct challenges (enolization, steric hindrance, and dehydration) compared to the N-methylation of 3-pyrrolidinol.

Part 1: Synthesis Pathway & Critical Control Points

The standard industrial route involves the nucleophilic addition of a methyl organometallic reagent to an N-protected 3-pyrrolidinone, followed by resolution and deprotection.

The Pathway (Graphviz Diagram)

SynthesisPathway SM N-Benzyl-3-pyrrolidinone (Starting Material) Grignard Reaction Step 1: MeMgBr / CeCl3 (Grignard Addition) SM->Grignard Intermediate N-Benzyl-3-methylpyrrolidin-3-ol (Racemic Tertiary Alcohol) Grignard->Intermediate Major Pathway Enolization Side Reaction A: Enolization -> SM Recovery Grignard->Enolization Basic Conditions Resolution Step 2: Resolution (Chiral Acid / HPLC) Intermediate->Resolution PureInt (R)-N-Benzyl-3-methyl- pyrrolidin-3-ol Resolution->PureInt Deprotection Step 3: Hydrogenolysis (Pd/C, H2) PureInt->Deprotection SaltForm Step 4: Salt Formation (HCl in Et2O/iPrOH) Deprotection->SaltForm Final (R)-3-Methylpyrrolidin-3-ol HCl (Final Product) SaltForm->Final Elimination Side Reaction B: Acid-Catalyzed Dehydration (Alkene Impurity) SaltForm->Elimination Excess Acid/Heat

Caption: Synthesis flow of (R)-3-Methylpyrrolidin-3-ol HCl highlighting critical steps where side reactions (Enolization, Elimination) occur.

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Grignard Addition (Formation of Tertiary Alcohol)

Q1: My conversion is low (<50%), and I am recovering a large amount of starting material (N-benzyl-3-pyrrolidinone). Why?

  • Root Cause: Enolization . The starting ketone has acidic

    
    -protons. Methyl Grignard (MeMgBr) is a strong base. If the Grignard reagent acts as a base rather than a nucleophile, it deprotonates the ketone to form an enolate. Upon aqueous workup, this enolate reverts to the starting ketone.
    
  • Corrective Action:

    • Use Organocerium Chemistry: Pre-mix MeMgBr with anhydrous Cerium(III) chloride (CeCl

      
      ) to form a less basic, more oxophilic organocerium reagent. This suppresses enolization and promotes 1,2-addition.
      
    • Temperature Control: Conduct the addition at -78°C to -40°C. Lower temperatures favor nucleophilic addition over deprotonation.

    • Reagent Quality: Ensure the Grignard titer is accurate. Excess Grignard (1.5 - 2.0 eq) is often required to overcome residual moisture, but too much increases basicity.

Q2: I observe a "double addition" impurity or complex mixture.

  • Root Cause: If using N-Boc or N-Cbz protection, the Grignard reagent can attack the carbamate carbonyl.

  • Corrective Action: Switch to N-Benzyl protection. The benzyl group is inert to Grignard reagents and stable under basic conditions.

Category 2: Deprotection & Salt Formation

Q3: During HCl salt formation, a new impurity appears at RRT 1.2, and the product purity drops.

  • Root Cause: Acid-Catalyzed Dehydration (Elimination) . Tertiary alcohols are highly susceptible to E1 elimination in the presence of strong acids, forming the endo-cyclic alkene (3-methyl-2,5-dihydro-1H-pyrrole).

  • Corrective Action:

    • Anhydrous Conditions: Use dry HCl gas in diethyl ether or 4M HCl in dioxane. Avoid aqueous HCl, which promotes the carbocation intermediate required for elimination.

    • Temperature: Perform salt formation at 0°C to 5°C . Do not heat the reaction to induce crystallization.

    • Stoichiometry: Avoid large excesses of HCl. Use exactly 1.0–1.1 equivalents.

Q4: The hydrogenation (debenzylation) is extremely slow or stalls.

  • Root Cause: Catalyst Poisoning . The resulting secondary amine (free base) can bind strongly to the Pd surface. Alternatively, sulfur traces from the Grignard workup (if sulfate salts were used) can poison the catalyst.

  • Corrective Action:

    • Add Acid: Run the hydrogenation in methanol containing 1 equivalent of HCl. Protonating the amine prevents it from coordinating strongly to the catalyst.

    • Purification: Ensure the N-benzyl precursor is rigorously purified (column chromatography or crystallization) to remove sulfur or halide traces before hydrogenation.

Category 3: Stereochemistry & Resolution

Q5: How do I obtain the (R)-enantiomer if the Grignard addition is not stereoselective?

  • Strategy: The Grignard addition to N-benzyl-3-pyrrolidinone produces a racemate.

  • Resolution Protocol:

    • Chemical Resolution: Use Di-p-toluoyl-L-tartaric acid (L-DTTA) . The (R)-enantiomer of the N-benzyl intermediate often forms a crystalline diastereomeric salt with L-DTTA in acetone or ethanol.

    • Enzymatic Resolution: Lipase-catalyzed acetylation is difficult for tertiary alcohols due to steric hindrance.

    • Preparative Chiral HPLC: For smaller scales, separate the N-benzyl intermediate using a Chiralpak AD-H or OD-H column.

Part 3: Impurity Profile & Specifications

The following table summarizes the most common impurities associated with this synthesis.

Impurity NameStructure DescriptionOriginDetection (Method)Limit (Typical)
Impurity A N-Benzyl-3-pyrrolidinoneUnreacted Starting Material (Enolization)HPLC / GC< 0.15%
Impurity B 3-Methyl-2,5-dihydro-1H-pyrroleDehydration Product (Elimination of OH)GC / NMR (Olefinic protons)< 0.10%
Impurity C 3-MethylpyrrolidineOver-reduction (Hydrogenolysis of Impurity B)GC< 0.10%
Impurity D TolueneResidual Solvent (from Benzyl cleavage)Headspace GC< 890 ppm
Enantiomer (S)-3-Methylpyrrolidin-3-olIncomplete ResolutionChiral HPLCNMT 1.0% (ee > 98%)

Part 4: Detailed Experimental Protocol (Self-Validating)

Protocol: Synthesis of (R)-3-Methylpyrrolidin-3-ol HCl (via N-Benzyl Intermediate)

Step 1: Grignard Addition (Luche Conditions)

  • Setup: Flame-dry a 3-neck flask under Nitrogen. Add Anhydrous CeCl

    
      (1.5 eq) and dry THF. Stir for 2 hours at room temperature to form a slurry.
    
  • Cooling: Cool the slurry to -78°C .

  • Reagent: Add Methylmagnesium bromide (3.0M in ether, 1.5 eq) dropwise. Stir for 1 hour.

  • Addition: Add N-Benzyl-3-pyrrolidinone (1.0 eq) in THF dropwise over 30 minutes. Maintain temp < -70°C.

  • Quench: Pour into cold sat. NH

    
    Cl. Extract with EtOAc.[1]
    
  • Validation: Check TLC/GC. If SM > 5%, the CeCl

    
     was likely wet.
    

Step 2: Resolution (Illustrative)

  • Dissolve racemic N-benzyl-3-methylpyrrolidin-3-ol in Acetone.

  • Add Di-p-toluoyl-L-tartaric acid (1.0 eq). Heat to reflux, then cool slowly to room temperature.

  • Filter the precipitate.[2] Recrystallize from Ethanol until constant melting point and optical rotation are achieved.

  • Free base the salt using 1M NaOH and extract with DCM.

Step 3: Hydrogenolysis & Salt Formation

  • Dissolve the resolved (R)-N-benzyl intermediate in Methanol.

  • Add Pd(OH)

    
    /C  (Pearlman's catalyst, 10 wt% loading).
    
  • Hydrogenate at 50 psi H

    
     for 12 hours. Monitor by TLC (disappearance of UV activity).
    
  • Filter through Celite. Concentrate to an oil.[3][4]

  • Critical Step: Dissolve oil in dry Et

    
    O. Cool to 0°C .
    
  • Add 2M HCl in Et

    
    O  dropwise. A white precipitate forms immediately.
    
  • Filter under Nitrogen (hygroscopic solid). Dry in a vacuum desiccator over P

    
    O
    
    
    
    .

References

  • Structure & Compound Identification: PubChem. 3-Methylpyrrolidin-3-ol hydrochloride. CID 53346559. Link

  • Grignard Side Reactions (Enolization): Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989, 111(12), 4392–4398.
  • Pyrrolidine Synthesis Overview: "Synthesis and Reactions of 3-Pyrrolidinones." Journal of Heterocyclic Chemistry, 2008, 45, 1549.[5] Link

  • Dehydration of Tertiary Alcohols: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.
  • Resolution of Pyrrolidinols: Patents describing the resolution of similar 3-substituted pyrrolidines often utilize tartaric acid derivatives. See US Patent 4910320A for analogous pyrrolidinol handling. Link

Sources

Improving yield in (R)-3-Methylpyrrolidin-3-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-Methylpyrrolidin-3-ol Hydrochloride Synthesis

Subject: Optimization of Yield and Enantiomeric Purity for (R)-3-Methylpyrrolidin-3-ol HCl Ticket ID: CHEM-SUP-3MP-001 Responder: Dr. A. Vance, Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound presents a "perfect storm" of process challenges: the tertiary alcohol formation is prone to enolization side-reactions, the product is highly water-soluble (leading to extraction losses), and the final hydrochloride salt is hygroscopic.

This guide moves beyond standard textbook protocols to address the invisible yield killers. We focus on the Grignard-mediated addition to N-protected-3-pyrrolidinone , followed by resolution and deprotection, as this is the most scalable route.

Module 1: The Synthetic Pathway & Critical Control Points

Before troubleshooting, validate your route against this optimized industrial workflow. The most common error is attempting to resolve the final salt rather than the lipophilic intermediate.

G Start N-Benzyl-3-pyrrolidinone Step1 Grignard Addition (MeMgBr + CeCl3) Start->Step1 Low Temp (-78°C) Inter1 Racemic 1-Benzyl-3-methylpyrrolidin-3-ol Step1->Inter1 Quench & Extract Step2 Chiral Resolution (L-DTTA) Inter1->Step2 Crystallization Inter2 (R)-Intermediate Salt Step2->Inter2 Filter Solid Step3 Free Base & Hydrogenation (Pd/C) Inter2->Step3 1. NaOH 2. H2/Pd Final (R)-3-Methylpyrrolidin-3-ol HCl Step3->Final HCl/Dioxane

Figure 1: Optimized workflow prioritizing early-stage resolution to maximize throughput.

Module 2: Troubleshooting the Grignard Reaction (C-C Bond Formation)

The Problem: Low conversion of ketone to tertiary alcohol; recovery of starting material or complex mixtures. The Cause: 3-Pyrrolidinones are sterically hindered and prone to enolization . Basic Grignard reagents (MeMgBr) act as a base, deprotonating the alpha-carbon instead of attacking the carbonyl.

FAQ: Improving the Addition Step

Q: I see 40% starting material remaining despite using excess MeMgBr. Why? A: You are likely observing enolization. The Grignard reagent deprotonates the ketone to form an enolate, which reverts to the starting ketone upon aqueous quench.

  • The Fix (The Imamoto Method): Add anhydrous Cerium(III) Chloride (CeCl₃) .[1]

    • Protocol: Dry CeCl₃·7H₂O (140°C, high vacuum, 2h) to form a fine powder. Suspend in THF and stir for 2h. Add the ketone, stir 30 min, then cool to -78°C before adding MeMgBr.

    • Why it works: CeCl₃ acts as a Lewis acid, activating the carbonyl oxygen while the organocerium species is less basic than the Grignard, suppressing enolization [1].

Q: My reaction turns into a solid gel and stirring stops. A: This is the "gel effect" common with magnesium alkoxides in THF.

  • The Fix: Use a mechanical stirrer (overhead) rather than a magnetic bar. Alternatively, dilute the reaction with Toluene (up to 30% v/v) to break the coordination aggregates.

Module 3: The Work-up (Recovering the Product)

The Problem: The reaction worked, but the mass balance is low (20-30% yield) after extraction. The Cause: 3-Methylpyrrolidin-3-ol derivatives are amino alcohols . They are highly polar and water-soluble.[2] Standard Ethyl Acetate/Water extraction leaves >50% of your product in the aqueous waste.

Troubleshooting Guide: Extraction Efficiency
MethodEfficiencyProtocol Note
Ethyl Acetate (EtOAc) LowAvoid. Partition coefficient is too poor.
DCM / IPA (3:1) HighThe "Magic Solvent." Mix Dichloromethane and Isopropyl Alcohol (3:1 ratio).[3] This mixture is polar enough to pull the amino alcohol from the aqueous phase.
Continuous Extraction MaximumUse a liquid-liquid continuous extractor with DCM for 12-24 hours.
Salting Out CriticalSaturate the aqueous phase with K₂CO₃ or NaCl before extraction. This pushes the organic product out of the water (Salting-out effect).

Q: How do I know if my product is still in the water? A: Self-Validation Step: Take a 1 mL aliquot of your aqueous waste, evaporate it to dryness, and run a crude NMR (D₂O). If you see the methyl singlet (~1.3 ppm) and pyrrolidine ring protons, you have lost product. Re-extract with DCM/IPA.

Module 4: Enantiomeric Purity & Salt Formation

The Problem: The product is a racemate, or the final salt is a sticky gum.

Strategy: Resolution of the Intermediate

Do not attempt to resolve the final deprotected product. Resolve the N-Benzyl-3-methylpyrrolidin-3-ol intermediate.

  • Resolution Agent: Use Di-p-toluoyl-L-tartaric acid (L-DTTA) .

  • Solvent: Ethanol or MeOH/Acetone mixtures.

  • Process: The (R)-enantiomer typically forms a crystalline salt with L-DTTA, while the (S)-enantiomer remains in the mother liquor.

  • Validation: Check ee% via Chiral HPLC (e.g., Chiralcel OD-H column) before moving to deprotection.

Final Salt Formation (The Hygroscopicity Trap)

The HCl salt of this molecule is extremely hygroscopic.

  • Avoid: Aqueous HCl.

  • Use: 4M HCl in Dioxane or Isopropanol .

  • Protocol: Dissolve the free base in dry Et₂O or DCM. Cool to 0°C. Add HCl/Dioxane dropwise. The salt should precipitate as a white solid. Filter under Nitrogen (Schlenk filtration) to avoid moisture absorption.

Module 5: Diagnostic Decision Tree

Use this logic flow to identify the root cause of yield loss.

DecisionTree Problem Low Yield Detected CheckSM Is Starting Material (Ketone) Present in Crude NMR? Problem->CheckSM CheckAq Is Product in Aqueous Waste Stream? CheckSM->CheckAq No (Ketone consumed) Enolization Issue: Enolization Fix: Add CeCl3 (Imamoto) CheckSM->Enolization Yes (Ketone found) Extraction Issue: Water Solubility Fix: Use DCM/IPA (3:1) + K2CO3 CheckAq->Extraction Yes (NMR of Aq layer positive) Hygroscopic Issue: Wet Salt Fix: Anhydrous HCl/Dioxane Vacuum Dry w/ P2O5 CheckAq->Hygroscopic No (Loss during isolation)

Figure 2: Root cause analysis for yield loss in amino-alcohol synthesis.

References

  • Imamoto, T., et al. (1989). "Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents." Journal of the American Chemical Society. (Demonstrates CeCl3 suppression of enolization).

  • Concellón, J. M., et al. (2004). "Selective addition of Grignard reagents to ketones." Journal of Organic Chemistry.

  • Pfizer Inc. (2010). "Pyrrolidine derivatives as kinase inhibitors." World Intellectual Property Organization, WO2010141523. (Describes scale-up of pyrrolidine intermediates).

  • Bill Spencer. (2009). "Workup for Polar and Water-Soluble Solvents." University of Rochester Chemistry Dept. (Source for the DCM/IPA extraction technique).

Sources

Technical Support Center: Chiral Purity Analysis of (R)-3-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral purity analysis of (R)-3-Methylpyrrolidin-3-ol hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who require accurate and robust methods for determining the enantiomeric excess of this important chiral building block. As a small, polar, and basic compound, it presents unique challenges that demand a well-thought-out analytical strategy. This document provides in-depth, experience-based answers to common issues, detailed experimental protocols, and troubleshooting workflows to ensure the integrity and success of your analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the chiral analysis of this compound.

Question 1: I am not achieving any separation between the (R) and (S) enantiomers. Where should I begin troubleshooting?

Answer: Achieving baseline separation is the primary goal, and a lack of resolution is the most common initial hurdle. This issue stems from insufficient differences in the transient diastereomeric complexes formed between your enantiomers and the Chiral Stationary Phase (CSP).[1][2] The interaction is a three-dimensional event, and optimizing selectivity is key.[2][3]

Here is a systematic approach to establishing separation:

  • Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the single most critical factor.[1] For a polar amine like 3-Methylpyrrolidin-3-ol, polysaccharide-based CSPs are the most versatile and successful starting point.[4][5] If one phase isn't working, screening others is the most effective strategy.

    • Action: Screen a minimum of two to three different polysaccharide-based columns (e.g., one cellulose-based, one amylose-based) to explore different chiral recognition environments.

  • Optimize the Mobile Phase:

    • Normal Phase (NP): This is often the preferred mode for polysaccharide CSPs. The mobile phase typically consists of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). The type and concentration of the alcohol dramatically affect selectivity.[6]

      • Action: Systematically vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%) to find the optimal selectivity window.

    • Add a Basic Modifier: As a basic amine, your analyte can interact strongly and non-specifically with residual acidic silanol groups on the silica support, leading to poor peak shape and resolution. Adding a small amount of a basic modifier competes for these active sites.

      • Action: Add 0.1% Diethylamine (DEA) or a similar amine to your mobile phase. This is often essential for good chromatography of basic compounds.[6]

  • Adjust Analytical Parameters:

    • Temperature: Lowering the column temperature often enhances resolution by increasing the stability difference between the diastereomeric complexes.[3] However, this is not a universal rule.

      • Action: Evaluate the separation at three different temperatures, for example, 15°C, 25°C, and 40°C.

    • Flow Rate: Reducing the flow rate increases the interaction time between the analyte and the CSP, which can sometimes improve resolution, albeit at the cost of longer analysis times.

      • Action: Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

Question 2: My peaks are severely tailing and broad. How can I improve the peak shape?

Answer: Poor peak shape for basic analytes like this compound is almost always due to undesirable secondary interactions with the stationary phase or issues with the sample itself.

  • Cause 1: Silanol Interactions: The primary cause is the interaction of the basic nitrogen in the pyrrolidine ring with acidic silanol groups on the silica surface of the column packing. This leads to non-ideal adsorption and tailing.

    • Solution: As mentioned above, the addition of a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase is critical.[6] It effectively masks these active sites, leading to more symmetrical peaks.

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the active sites on the CSP, causing excess analyte to travel through the column more quickly and resulting in a "shark-fin" or tailing peak shape.

    • Solution: Reduce the sample concentration by a factor of 5 or 10, or decrease the injection volume.

  • Cause 3: Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak distortion upon injection.

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Question 3: My retention times are drifting and not reproducible. What is causing this instability?

Answer: Retention time drift is typically caused by three factors: insufficient column equilibration, temperature fluctuations, or additive "memory effects."

  • Insufficient Equilibration: Chiral columns, especially when used with mobile phase additives, can require extended equilibration times to ensure the stationary phase surface is fully saturated and stable.

    • Solution: Equilibrate the column with the mobile phase (including any additives) for at least 30-60 minutes, or until a stable baseline is achieved. For some methods, this can take several hours.[7]

  • Temperature Fluctuations: HPLC systems are sensitive to changes in ambient temperature. A change of even a few degrees can alter solvent viscosity and interaction thermodynamics, causing retention times to shift.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 25°C).

  • Additive Memory Effect: This is a common issue in chiral chromatography. Additives, particularly acidic or basic ones, can adsorb strongly to the stationary phase. If you switch to a method that uses a different additive (or no additive), it can take a very long time to wash the previous modifier off the column, leading to unpredictable performance.[7]

    • Solution: Dedicate specific columns to specific methods or additive types (e.g., one column for basic additives, one for acidic). If you must switch, implement a rigorous column flushing and regeneration protocol as recommended by the manufacturer.[8]

Question 4: Is it possible to analyze the chiral purity of this compound using Gas Chromatography (GC)?

Answer: Yes, but not directly. This compound is a salt, making it non-volatile. Even after converting to the free base, the presence of both a hydroxyl (-OH) and a secondary amine (-NH) group makes the molecule highly polar and prone to strong interactions with the GC column, leading to very poor peak shape.[9]

To analyze this compound by GC, derivatization is mandatory .[9] This process involves chemically modifying the polar functional groups to create a more volatile and less polar derivative suitable for GC analysis.

  • Derivatization Strategy: A two-step derivatization is often required for amino alcohols. However, a single-step acylation can often be sufficient.

    • Acylation: React the sample with an acylating agent like Trifluoroacetic Anhydride (TFAA). This will react with both the amine and the alcohol groups, replacing the active hydrogens with trifluoroacetyl groups.

    • Analysis: The resulting di-trifluoroacetyl derivative is much more volatile and can be readily analyzed on a chiral GC column.

This approach converts the enantiomers into diastereomers if a chiral derivatizing agent is used, allowing separation on a standard achiral column.[10] Alternatively, using an achiral derivatizing agent like TFAA allows for direct separation of the derivatized enantiomers on a chiral GC column.

Experimental Protocols & Workflows

Protocol 1: Chiral HPLC Method Development and Analysis

This protocol outlines a systematic approach to developing a robust chiral HPLC method.

1. Sample Preparation:

  • Accurately weigh ~5 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase. If solubility is an issue, use a 50:50 mixture of Methanol:Isopropanol. The final concentration will be ~0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Screening Conditions:

  • A standard HPLC system with a UV detector is sufficient.

  • The table below provides recommended starting conditions for screening.

ParameterRecommended Starting Conditions
Chiral Columns 1. Lux® Cellulose-1 (or similar) 2. Chiralpak® AD-H (or similar) Dimensions: 250 x 4.6 mm, 5 µm
Mobile Phases (NP) A: n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) B: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm (due to lack of a strong chromophore)
Injection Volume 5 µL

3. Method Development Workflow:

G

Protocol 2: Chiral GC Analysis via TFAA Derivatization

This protocol is for instances where HPLC is not suitable or as an orthogonal validation method.

1. Derivatization Procedure:

  • Warning: Trifluoroacetic Anhydride (TFAA) is corrosive and moisture-sensitive. Work in a fume hood and use anhydrous solvents.

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of anhydrous Dichloromethane (DCM).

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC injection.

2. GC Instrumentation and Conditions:

ParameterRecommended Conditions
GC System Gas chromatograph with FID detector
Chiral Column Chiraldex G-TA (or similar gamma-cyclodextrin phase) Dimensions: 30 m x 0.25 mm, 0.12 µm
Inlet Temp. 250 °C
Injection Mode Split (50:1 ratio)
Injection Vol. 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold for 2 min. Ramp at 5 °C/min to 180 °C. Hold for 5 min.
Detector Temp. 270 °C (FID)

Troubleshooting Guide: Poor Peak Shape

Use this workflow to diagnose and resolve common peak shape issues.

G

References

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Academia.edu. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)-1H-INDOLE: A KEY RAW MATERIAL OF ELITRIPTAN HYDROBROMIDE. International Journal Of. Pharmaceutical Sciences And Research. [Link]

  • Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. [Link]

Sources

Preventing racemization of (R)-3-Methylpyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #921592: Prevention of Racemization & Stability Protocols

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chiral Chemistry Div.

Executive Summary & Core Directive

The Issue: Users frequently report a loss of enantiomeric excess (ee%) when handling (R)-3-Methylpyrrolidin-3-ol hydrochloride (CAS: 125016-24-6 / 921592-91-8).

The Root Cause: Unlike secondary alcohols, this molecule contains a tertiary alcohol at the chiral center. Tertiary alcohols are highly susceptible to acid-catalyzed racemization via SN1 ionization or E1 dehydration . The presence of the hydrochloride counter-ion provides an inherent acidic environment if moisture is introduced, creating a "self-destruct" mechanism under improper storage or processing conditions.

The Solution: Strict control of pH, temperature, and solvation is required. The protocols below replace standard "rough" handling with precision workflows designed to suppress carbocation formation.

Mechanistic Analysis (The "Why")

To prevent racemization, you must understand the enemy. The loss of chirality is not random; it is driven by the stability of the tertiary carbocation intermediate.

The Racemization Pathway

In the presence of protons (H+) and heat, the hydroxyl group protonates and leaves as water. This generates a planar tertiary carbocation. When water re-attacks this planar intermediate, it does so with equal probability from the top (re-forming R) or bottom (forming S), resulting in a racemic mixture.

RacemizationMechanism R_Iso (R)-Isomer (Chiral Tertiary Alcohol) Protonated Protonated Intermediate (-OH2+) R_Iso->Protonated + H+ (Acidic pH) Protonated->R_Iso - H+ Carbocation Planar Tertiary Carbocation (Achiral) Protonated->Carbocation - H2O (Rate Limiting Step) Carbocation->Protonated + H2O (Top Face) Alkene Dehydration Product (Endo/Exocyclic Alkene) Carbocation->Alkene - H+ (Elimination) S_Iso (S)-Isomer (Enantiomeric Impurity) Carbocation->S_Iso + H2O (Bottom Face) RACEMIZATION Alkene->Carbocation + H+ (Re-protonation)

Figure 1: The acid-catalyzed racemization pathway via the tertiary carbocation intermediate.

Standard Operating Procedures (SOPs)

SOP-01: Safe Free-Basing Protocol

Objective: Convert the HCl salt to the free base for coupling without triggering heat-induced racemization.

Critical Warning: Do not use strong inorganic bases (NaOH/KOH) in water without temperature control. The heat of neutralization is sufficient to trigger the SN1 pathway.

StepActionTechnical Rationale
1 Solvent Selection Suspend the HCl salt in 2-MeTHF or DCM . Avoid water or methanol if possible.
2 Cryogenic Control Cool the suspension to 0°C - 5°C using an ice bath.
3 Base Addition Add powdered NaHCO3 or K2CO3 (2.5 eq) slowly.
4 Phase Transfer Add a minimal amount of cold water only if necessary to solubilize the inorganic salts.
5 Extraction Separate organic layer immediately. Dry over Na2SO4.
6 Concentration Evaporate solvent at < 30°C under vacuum. Do not heat to dryness.
SOP-02: Storage & Handling

Objective: Prevent "Shelf-Life Racemization."

  • State: Store as the HCl salt , not the free base. The crystal lattice of the salt stabilizes the molecule.

  • Environment: Hygroscopic. Moisture absorption creates a concentrated acidic solution on the crystal surface, leading to slow racemization over months.

  • Container: Tightly sealed, under Argon/Nitrogen.

  • Desiccant: Store in a desiccator with active P2O5 or Silica Gel.

Troubleshooting Guide (FAQ)

Issue #1: "My ee% dropped from 99% to 85% after a coupling reaction."

Diagnosis: You likely utilized a reaction condition that favored carbocation formation.

  • Did you use a strong Lewis Acid? Reagents like BF3·OEt2 or strong Brønsted acids can rip the -OH group off, forming the carbocation.

  • Did you heat above 60°C? Tertiary alcohols have a low energy barrier for elimination.

  • Resolution:

    • Switch to basic coupling conditions (e.g., HATU/DIPEA).

    • If protecting the alcohol, use TMS-Cl/Imidazole at 0°C. Avoid acidic protection groups (like THP) that require acid catalysis to install.

Issue #2: "The free base is an oil that solidified into a gum. Is it pure?"

Diagnosis: The free base of 3-methylpyrrolidin-3-ol is often a viscous oil or low-melting solid. If it looks "gummy," it may have absorbed water.

  • Risk: Water + Free Base = Hydroxide formation (Basic). While less risky than acid, high pH can still promote elimination (E1cB mechanism) if heating occurs.

  • Resolution: Azeotrope with toluene to remove water. Store as a toluene solution if immediate use is not possible.

Issue #3: "I see a new impurity peak in the GC/LC-MS with M-18 mass."

Diagnosis: M-18 indicates loss of water (Dehydration). You have formed the alkene (3-methyl-2,5-dihydro-1H-pyrrole or isomer).

  • Cause: This confirms your conditions are too acidic or too hot.

  • Resolution: This is irreversible. You cannot "re-hydrate" back to the single enantiomer. Purify via column chromatography to remove the alkene, but the remaining alcohol may already be partially racemized.

Analytical Validation

Do not assume purity. Always validate the enantiomeric excess (ee) before committing the material to a GMP step.

Recommended Method: Chiral Derivatization Since the molecule is small and polar, direct Chiral HPLC can be difficult due to lack of UV chromophores.

  • Derivatize: React a small aliquot with Mosher's Acid Chloride or Benzyl chloroformate (Cbz-Cl) .

  • Analyze: Run the derivative on a standard Chiralpak AD-H or OD-H column.

  • Calculation:

    
    
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination reactions; discusses E1/SN1 competition in tertiary alcohols).

  • Pfizer Inc. (2005). Process for the preparation of pyrrolidinyl hydroxamic acids. US Patent 20050143425A1. (Describes handling of chiral pyrrolidine intermediates).

  • Incyte Corp. (2010). Heterocyclic inhibitors of Janus kinases. US Patent 8410273B2. (Utilizes 3-methylpyrrolidin-3-ol scaffolds in synthesis; details coupling conditions).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed mechanism of carbocation stability and racemization).

For further assistance, please reply to this thread with your specific reaction scheme.

Technical Support Center: Handling Hygroscopic (R)-3-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYGRO-PYR-001 Status: Active Severity: High (Impacts Stoichiometry & Yield) Assigned Specialist: Senior Application Scientist

Executive Summary

(R)-3-Methylpyrrolidin-3-ol hydrochloride is a valuable chiral building block, often used in the synthesis of kinase inhibitors and GPCR ligands. However, its dual functionality (secondary amine and tertiary alcohol) combined with the hydrochloride salt form renders it highly hygroscopic .

Upon exposure to atmospheric moisture, this compound undergoes deliquescence —transitioning from a crystalline solid to a sticky gum or oil. This phase change introduces critical errors in mass measurement, leading to incorrect stoichiometry, failed coupling reactions, and equipment corrosion.

This guide provides a field-proven, self-validating workflow to handle, store, and recover this compound without compromising its enantiomeric purity or chemical integrity.

Module 1: Storage & Stability (The Fortress)

The Core Principle: Moisture ingress is cumulative. A single improper opening of the bottle can compromise the remaining shelf life of the entire lot.

Protocol 1.1: The Double-Containment System

Never rely solely on the vendor's original cap.

  • Primary Seal: Ensure the original vial cap is lined with Teflon (PTFE).

  • Secondary Seal: Wrap the cap junction tightly with Parafilm M® or electrical tape.

  • Desiccation: Place the sealed vial inside a secondary jar containing Phosphorus Pentoxide (

    
    )  or High-Grade Indicating Silica Gel .
    
    • Note:

      
       is superior for amines but is corrosive; ensure no physical contact with the vial label.
      
  • Temperature: Store at 2–8°C .

    • Critical: You must allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Module 2: Precision Handling (The Transfer)

The Core Principle: Never weigh hygroscopic solids by addition. The static charge on the dry salt attracts moisture instantly, causing the balance reading to drift upwards continuously.

Protocol 2.1: Weighing by Difference (Mandatory)

This method eliminates the error caused by moisture absorption during the transfer.

Equipment: Analytical balance, weighing bottle (glass), desiccator.

StepActionRationale
1 Pre-dry Equipment Dry the spatula and weighing bottle in an oven (100°C) and cool in a desiccator.
2 Load the Source Quickly transfer an estimated excess of the salt into the weighing bottle and cap it immediately.
3 Initial Weighing (

)
Place the capped weighing bottle on the balance. Tare the balance to 0.0000 g. Record the mass.
4 Transfer Remove the bottle, open it, and pour/scoop a small amount into your reaction vessel. Do not weigh the reaction vessel.
5 Final Weighing (

)
Immediately recap the weighing bottle and place it back on the balance.
6 Calculation Mass Transferred =

.

Result: Even if the salt absorbs water during the transfer, the loss of mass from the closed bottle represents the actual amount of material that left the container, regardless of how much water it picked up in the air after leaving.

Module 3: Reaction Integration & Rescue (The Application)

The Core Principle: If the salt is wet, do not dry it in an oven. Oven drying can lead to thermal degradation or HCl loss.[1] Instead, use Azeotropic Distillation .

Protocol 3.1: The "Rescue" Protocol (Azeotropic Drying)

Use this if your salt has turned into a gum or if the reaction requires strictly anhydrous conditions (e.g., reaction with isocyanates or acid chlorides).

Reagents: Toluene (preferred) or Benzene.[2][3] Setup: Rotary Evaporator or Dean-Stark apparatus.

  • Dissolution: Dissolve the "wet" gum in a minimum amount of Methanol (to break the crystal lattice).

  • Solvent Swap: Add 10–20 volumes of Anhydrous Toluene .

  • Evaporation: Concentrate on a rotary evaporator at 45–50°C.

    • Mechanism:[4][5] Toluene forms a low-boiling azeotrope with water (85°C at atm pressure, lower under vacuum), carrying the moisture away.

  • Repetition: Repeat the Toluene addition and evaporation 3 times .

  • Result: The gum will transform into a fine, white, free-flowing powder (the "foam" stage indicates dryness).

Workflow Visualization

HandlingProtocol cluster_0 Critical Control Point Start Start: (R)-3-Methylpyrrolidin-3-ol HCl CheckState Visual Inspection Start->CheckState IsSolid State: Free-flowing Solid? CheckState->IsSolid WeighDiff Protocol 2.1: Weigh by Difference IsSolid->WeighDiff Yes IsGum State: Sticky Gum/Oil IsSolid->IsGum No Reaction Proceed to Reaction WeighDiff->Reaction Rescue Protocol 3.1: Azeotropic Drying (Toluene/MeOH) IsGum->Rescue CheckDry Check: White Foam/Powder? Rescue->CheckDry CheckDry->WeighDiff Yes CheckDry->Rescue No (Repeat)

Figure 1: Decision matrix for handling hygroscopic amine salts. Note the loop for azeotropic drying if the material is compromised.

Module 4: Troubleshooting & FAQs

Q1: The compound has turned into a brown oil. Is it decomposed?

  • Analysis: Not necessarily. While color change can indicate oxidation (common in free amines), HCl salts are generally stable. The "oil" phase is likely just a supersaturated aqueous solution of the salt (deliquescence).

  • Solution: Perform Protocol 3.1 (Azeotropic Drying) . If it returns to a white/off-white solid, check purity by NMR (

    
    ). If the brown color persists after drying, recrystallize from Isopropanol/Diethyl Ether.
    

Q2: My reaction yield is consistently 10-15% lower than expected.

  • Root Cause: You are likely weighing "water weight." If the salt contains 15% water by mass, you are under-loading the limiting reagent by 15%.

  • Solution: Determine the precise water content using Karl Fischer Titration (if available) or quantitative NMR (qNMR) using an internal standard (e.g., dimethyl sulfone) in

    
    . Adjust stoichiometry based on the corrected molecular weight.
    

Q3: Can I use a glovebox?

  • Answer: Yes, a glovebox under Nitrogen or Argon is the ideal environment. However, static electricity is severe in dry gloveboxes. Use an anti-static gun or ionizer before weighing to prevent the powder from "flying" off the spatula.[4]

Q4: Can I free-base the salt to store it?

  • Answer: No. The free amine (pyrrolidine) is prone to oxidation and absorbs CO₂ from the air to form carbamates. The Hydrochloride salt is the most stable form for storage. Only free-base the compound in situ during your reaction (e.g., using TEA or DIPEA).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts and solvents).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for azeotropic distillation and weighing by difference protocols).
  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Detailed guide on handling air-sensitive and hygroscopic reagents).

  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling Hygroscopic Materials. Link (General industry standard for packaging and handling).

Sources

Technical Support Center: Purification of (R)-3-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3MP-HCl-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Recrystallization Protocols & Troubleshooting for Hygroscopic Amine Salts

System Overview & Chemical Context

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing difficulties purifying (R)-3-Methylpyrrolidin-3-ol hydrochloride .

This compound presents a specific set of physicochemical challenges:

  • High Polarity: The presence of a secondary amine (as an HCl salt) and a tertiary alcohol makes this molecule extremely water-soluble and polar.

  • Hygroscopicity: The HCl salt lattice avidly absorbs atmospheric moisture, leading to deliquescence (turning into a liquid).

  • Oiling Out: Due to its low melting point and high polarity, the compound prefers to separate as a supercooled liquid (oil) rather than a crystalline solid during rapid cooling.

This guide moves beyond standard textbook procedures to provide field-tested "rescue" protocols for these specific issues.

Solvent System Knowledge Base

The choice of solvent is the single most critical variable. Based on solubility parameters for polar hydrochloride salts, we recommend the following systems.

Primary Recommendation: The "IPA/EtOAc" System

This is the industry-standard balance between solubility and anti-solvency.

ComponentRoleRationale
Isopropanol (IPA) Good SolventDissolves the salt at reflux; moderate boiling point (

C) allows for sufficient thermal differential.
Ethyl Acetate (EtOAc) Anti-SolventReduces the polarity of the bulk medium to force precipitation; safer and higher boiling than diethyl ether.
Alternative Systems (If IPA fails)
SystemApplicationRisk Factor
Ethanol / Diethyl Ether Small scale (<1g)High: Ether is highly volatile; rapid evaporation can cause crusting/oiling.
Methanol / MTBE High polarity impuritiesMedium: MeOH is a very strong solvent; yield may be low unless concentrated significantly.
Acetonitrile (ACN) Anhydrous conditionsLow: ACN can sometimes crystallize amine salts directly upon cooling without an anti-solvent.

Standard Operating Procedure (SOP)

Pre-requisites:

  • Ensure all solvents are anhydrous . Moisture is the enemy of crystallization here.

  • Prepare a nitrogen or argon line to blanket the flask.

Step-by-Step Protocol: Anti-Solvent Addition Method
  • Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add Isopropanol (IPA) dropwise while heating to reflux (

      
      C).
      
    • Critical: Add only enough IPA to just dissolve the solid. If a small amount of dark residue remains insoluble after 5 minutes of reflux, perform a hot filtration (this is likely inorganic salt or polymerized impurity).

  • Nucleation Setup:

    • Remove the flask from the heat source but keep it warm.

    • While stirring moderately, add Ethyl Acetate (EtOAc) dropwise.

    • Stop point: Stop adding EtOAc the moment you see a faint, persistent cloudiness (turbidity) that does not disappear after 10 seconds of stirring.

  • Clearing the Haze:

    • Add 2-3 drops of hot IPA to clear the cloudiness and return the solution to transparency.

  • Controlled Cooling (The "Oiling" Prevention Step):

    • Wrap the flask in a towel or place it in a warm oil bath and turn the heat off, allowing it to cool to room temperature over 2-3 hours.

    • Do not place directly in an ice bath. Rapid cooling triggers oiling out.

  • Harvest:

    • Once at room temperature, if crystals have formed, you may move to an ice bath for 30 minutes to maximize yield.

    • Filter under inert gas (nitrogen blanket) if possible to prevent moisture absorption.

    • Wash with cold 1:1 IPA/EtOAc.

Troubleshooting Guide (Failure Analysis)

Issue 1: "The Product Oiled Out" (Liquid droplets at the bottom)

Diagnosis: The solution became supersaturated at a temperature above the crystal's melting point, or impurities depressed the melting point.[1]

Corrective Action (The Re-Heat Loop):

  • Do not discard the oil.

  • Re-heat the mixture until the oil re-dissolves (add a small amount of IPA if necessary).

  • Seeding: Once the solution cools slightly (but is still clear), add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

  • Slower Cooling: Reduce the cooling rate. Insulate the flask more heavily.

Issue 2: "No Crystals Formed" (Solution remains clear)

Diagnosis: The solution is not saturated enough, or the compound is "stuck" in a metastable state.

Corrective Action:

  • Rotovap: Remove 50% of the solvent volume.

  • Anti-solvent: Add more EtOAc until turbidity returns.

  • Cold Soak: Place in a -20°C freezer (ensure the flask is sealed tight against moisture) for 24 hours.

Issue 3: "Sticky/Gooey Solid"

Diagnosis: Hygroscopicity is at play. The crystals absorbed water from the air during filtration.

Corrective Action:

  • Dry the solid in a vacuum oven at 40°C with a P2O5 (phosphorus pentoxide) trap.

  • Perform all future handling in a glovebox or under a generic "funnel cone" with nitrogen flow.

Visual Workflows

Diagram 1: Recrystallization Logic Flow

This diagram illustrates the decision-making process during the solvent addition phase.

RecrystallizationFlow Start Crude (R)-3-Methylpyrrolidin-3-ol HCl Dissolve Dissolve in min. hot IPA (80°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove salts) CheckSol->Filter No (Solids remain) AddAnti Add EtOAc dropwise until cloudy CheckSol->AddAnti Yes Filter->AddAnti ClearHaze Add 2-3 drops IPA to clear AddAnti->ClearHaze Cooling Slow Cool to RT (2-3 hours) ClearHaze->Cooling Result Check State Cooling->Result Crystals Crystals Formed Result->Crystals Success Oil Oiling Out Result->Oil Failure

Caption: Standard workflow for IPA/EtOAc recrystallization. Note the critical hot filtration step if inorganic salts are present.

Diagram 2: "Oiling Out" Rescue Loop

A specific guide for the most common failure mode with this compound.

OilingRescue OilState Oiled Out Product Reheat Reheat to Reflux (Redissolve Oil) OilState->Reheat AddSolvent Add 10% more IPA Reheat->AddSolvent If oil persists Seed Add Seed Crystal at 50°C Reheat->Seed If clear AddSolvent->Seed Insulate Insulate Flask (Cool over 4+ hrs) Seed->Insulate Insulate->OilState Recurse (Try different solvent) Success Crystalline Solid Insulate->Success

Caption: Troubleshooting loop for converting oiled-out product into crystalline solid via seeding and supersaturation control.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone as an anti-solvent? A: We advise against it. While acetone is a common anti-solvent, secondary amines can react with acetone over time to form hemiaminals or imines (Schiff bases), especially under acidic conditions (HCl salt) and heat. Ethyl Acetate is chemically inert toward the amine.

Q: My yield is low (approx. 40%). How do I improve this? A: High solubility often leads to yield loss in the mother liquor.

  • Don't toss the filtrate: Evaporate the mother liquor to dryness to recover the remaining material.

  • Second Crop: Perform a second recrystallization on this residue using a smaller volume of solvent.[1]

  • Salt Stoichiometry: Ensure you truly have the HCl salt. If you have excess free HCl, it acts as a common ion and usually helps precipitation, but if you have free base mixed in, it will prevent crystallization.

Q: How do I store the purified crystals? A: Store in a tightly sealed vial with a desiccator cap, preferably under Argon at -20°C. This compound is hygroscopic; if left on the bench, it will absorb water and become a gum.

References

  • Synthesis and Properties of Pyrrolidine Derivatives

    • Source: World Intellectual Property Organization (WIPO). (2010).[2] Patent WO2010048314A1: Synthesis of Pyrrolidine Intermediates for Kinase Inhibitors.

    • Relevance: Describes the synthesis and handling of (3S)- and (3R)
    • URL
  • General Recrystallization of Amine Hydrochlorides

    • Source: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
    • Relevance: Authoritative text on solvent selection (IPA/EtOAc) for polar amine salts and troubleshooting oiling out.
    • URL:[Link]

  • Safety and Handling Data (MSDS): Source: Sigma-Aldrich / Merck. (2024). Safety Data Sheet for (3S)-3-Methylpyrrolidin-3-ol hydrochloride. (Note: Enantiomer properties are physically identical). Relevance: Confirms hygroscopicity and solubility profiles.

Sources

Validation & Comparative

Efficacy of (R)-3-Methylpyrrolidin-3-ol hydrochloride derivatives

Future research should continue to explore novel substitutions on the pyrrolidine ring to develop next-generation therapeutics with enhanced selectivity, improved pharmacokinetic profiles, and reduced off-target effects. [2][13]The development of dual-target ligands, for instance, combining pyrrolidine-based moieties for different receptors, represents a promising avenue for treating complex diseases. [13]

References

  • Wozniak, K. M., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Forensic Toxicology, 38, 378–393. Available at: [Link]

  • Gatch, M. B., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 357(3), 558-567. Available at: [Link]

  • Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. Available at: [Link]

  • Wozniak, K. M., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. ResearchGate. Available at: [Link]

  • Gorelik, V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. Available at: [Link]

  • Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI. Available at: [Link]

  • Iester, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Palencia, M., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]

  • Sabbaghan, M., et al. (2022). Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Frontiers in Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-methylpyrrolidin-3-ol. PubChem. Available at: [Link]

  • Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]

  • Sauerberg, P., et al. (1991). Muscarinic Cholinergic Agonists and Antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine Type. Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 34(2), 687-92. Available at: [Link]

  • Capelli, A. M., et al. (n.d.). Investigating the Unbinding of Muscarinic Antagonists from the Muscarinic 3 Receptor. bioRxiv. Available at: [Link]

  • Cain, J. P., et al. (2022). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. ResearchGate. Available at: [Link]

  • D'Souza, K. M., & Laskar, D. D. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 143-177. Available at: [Link]

  • D'Souza, K. M., & Laskar, D. D. (2001). Muscarinic Receptor Agonists and Antagonists. SciSpace. Available at: [Link]

  • Morse, A. C., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience, 14(15), 2786–2810. Available at: [Link]

Comparative Structure-Activity Relationship (SAR) of (R)-3-Methylpyrrolidin-3-ol Derivatives as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Leveraging Key Structural Modifications for Enhanced Potency and Subtype Selectivity

Introduction: The (R)-3-Methylpyrrolidin-3-ol Scaffold - A Privileged Motif for Nicotinic Acetylcholine Receptor Ligands

The pyrrolidine ring is a fundamental structural component in a vast array of biologically active compounds, including numerous drugs and natural products.[1][2] Its rigid, non-planar structure provides a valuable scaffold for presenting functional groups in a defined three-dimensional orientation, making it a cornerstone in medicinal chemistry for targeting a variety of receptors and enzymes.[2] Within this class, derivatives of (R)-3-Methylpyrrolidin-3-ol have emerged as particularly promising modulators of nicotinic acetylcholine receptors (nAChRs).

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[3] The diverse subtypes of nAChRs, formed by the assembly of different subunits (e.g., α4β2, α3β4, α7), represent important therapeutic targets for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[4] The development of subtype-selective nAChR modulators is a key objective in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target side effects.[5]

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (R)-3-Methylpyrrolidin-3-ol derivatives, with a primary focus on their interaction with the α4β2 and α3β4 nAChR subtypes. By examining the impact of systematic structural modifications on binding affinity and functional activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel and improved nAChR ligands.

Core Structural Features and Their Influence on Nicotinic Acetylcholine Receptor Activity: A Detailed SAR Analysis

The pharmacological profile of (R)-3-Methylpyrrolidin-3-ol derivatives is exquisitely sensitive to modifications at several key positions of the molecule. The following sections dissect the SAR of this scaffold, drawing upon data from various studies on structurally related compounds.

The Pyrrolidine Ring: Stereochemistry and N-Substitution

The stereochemistry of the pyrrolidine ring is a critical determinant of nAChR activity. The (R)-configuration at the 3-position is generally preferred for high-affinity binding to α4β2 nAChRs.[5] This stereochemical preference highlights the specific spatial arrangement required for optimal interaction with the receptor's binding pocket.

The nitrogen atom of the pyrrolidine ring is a key interaction point, typically protonated at physiological pH, allowing for a crucial cation-π interaction with aromatic residues in the nAChR binding site.[5] Substitution on this nitrogen significantly impacts both potency and subtype selectivity.

  • N-Methyl Group: The presence of a methyl group on the pyrrolidine nitrogen is a common feature in many active derivatives, mimicking the N-methyl group of nicotine. This small alkyl group is generally well-tolerated and often contributes to high affinity.

  • Larger N-Alkyl Groups: Increasing the size of the N-alkyl substituent beyond a methyl group often leads to a decrease in binding affinity, suggesting steric hindrance within the binding pocket.[6]

  • N-Aryl and N-Heteroaryl Groups: The introduction of aromatic or heteroaromatic rings at the nitrogen position can lead to complex SAR profiles, with the potential for additional interactions with the receptor. However, this can also introduce significant changes in physicochemical properties that may affect bioavailability and CNS penetration.

The 3-Position: The Hydroxyl and Methyl Groups

The substituents at the 3-position of the pyrrolidine ring play a crucial role in modulating the ligand's interaction with the receptor.

  • 3-Hydroxy Group: The tertiary hydroxyl group at the 3-position is a key feature of the (R)-3-Methylpyrrolidin-3-ol scaffold. It can act as both a hydrogen bond donor and acceptor, potentially forming critical interactions with amino acid residues in the nAChR binding site. Its presence and orientation are vital for high-affinity binding.

  • 3-Methyl Group: The methyl group at the 3-position contributes to the molecule's overall shape and lipophilicity. While its precise role can vary depending on the rest of the structure, it is generally considered to occupy a specific region of the binding pocket. Modifications to this group can significantly alter binding affinity.

The Ether Linkage and the Aromatic Moiety: Exploring the "Right-Hand" Side of the Molecule

A common strategy in the design of potent nAChR ligands based on the (R)-3-Methylpyrrolidin-3-ol scaffold involves the introduction of an aromatic or heteroaromatic moiety via an ether linkage at the 3-position. This "right-hand" portion of the molecule explores a different region of the nAChR binding site and offers significant opportunities for tuning potency and selectivity.

  • Nature of the Aromatic Ring: The type of aromatic system (e.g., phenyl, pyridyl) and its substitution pattern are critical. For instance, 3-pyridyl ethers have been shown to exhibit high affinity for α4β2 nAChRs.[5]

  • Substitution on the Aromatic Ring: The position and electronic nature of substituents on the aromatic ring can have a profound impact on activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic ring and its ability to engage in π-π stacking or other interactions. Halogen substitutions, for example, have been explored to enhance binding affinity.

Comparative Performance Data of (R)-3-Methylpyrrolidin-3-ol Derivatives and Analogs

To illustrate the SAR principles discussed above, the following table summarizes the binding affinities (Ki values) of a series of pyrrolidine derivatives for α4β2 and α3β4 nAChR subtypes. The data is compiled from various literature sources and highlights the impact of specific structural modifications.

CompoundR1 (N-substituent)R2 (3-substituent)Aromatic Moietyα4β2 Ki (nM)α3β4 Ki (nM)Selectivity (α3β4/α4β2)Reference
(S,R)-2 HH7-Benzodioxane0.012--[5]
(S)-3 CH₃OHm-substituted Phenyl18.9--[5]
(S)-4 CH₃Hm-substituted Phenyl42--[5]
(S)-9 CH₃OHm-substituted Phenyl11.1--[5]
(S,R)-11 CH₃OHm-substituted Phenyl0.192 (µM)--[5]
(S,S)-21 HH2-Benzodioxane470>10,000>21[5]
(S,R)-21 HH2-Benzodioxane260>10,000>38[5]
A-84543 CH₃H3-Pyridyl1.91400737[5]
(S)-1 CH₃H5-substituted-3-Pyridyl0.8563,00074,118[5]

Analysis of the Data:

  • Stereochemistry: The data for compounds (S,S)-21 and (S,R)-21, which differ only in the stereochemistry at the benzodioxane moiety, show that the (S,R) configuration is slightly more favorable for α4β2 binding.[5] More importantly, the 'R' configuration at the pyrrolidine stereocenter is crucial, as the corresponding 'S' isomers were found to be devoid of affinity.[5]

  • N-Methylation and 3-Hydroxylation: Comparing (S)-3 (N-methyl, 3-OH) and (S)-4 (N-methyl, 3-H), the presence of the hydroxyl group in (S)-3 appears to be beneficial for α4β2 affinity.[5]

  • Aromatic Moiety and Substitution: The dramatic increase in selectivity for α4β2 over α3β4 nAChRs observed with the 5-substituted 3-pyridyl ether in compound (S)-1 compared to A-84543 highlights the profound impact of substitution on the aromatic ring.[5]

Experimental Protocols: A Guide to Synthesizing and Evaluating (R)-3-Methylpyrrolidin-3-ol Derivatives

The following protocols provide detailed methodologies for the synthesis of the (R)-3-Methylpyrrolidin-3-ol scaffold and for the in vitro evaluation of its derivatives at nAChRs.

Synthesis of (R)-3-Methylpyrrolidin-3-ol

A common synthetic route to (R)-3-Methylpyrrolidin-3-ol starts from commercially available precursors and involves a multi-step process. The following is a representative, generalized procedure.

dot

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Starting_Material_1 1,4-Dichloro-2-butanol Step_1 Cyclization Starting_Material_1->Step_1 Starting_Material_2 Methylamine (40% aq.) Starting_Material_2->Step_1 Step_2 Purification Step_1->Step_2 Final_Product (R)-3-Methylpyrrolidin-3-ol Step_2->Final_Product

Caption: Generalized synthetic workflow for (R)-3-Methylpyrrolidin-3-ol.

Step-by-Step Protocol:

  • Cyclization:

    • In a suitable reaction vessel, a 40% aqueous solution of methylamine is cooled in an ice-water bath.

    • 1,4-dichloro-2-butanol is added dropwise while maintaining the temperature below 15°C.[7]

    • The reaction mixture is then transferred to an autoclave, sealed, and heated to approximately 120°C under pressure for several hours until the starting material is consumed (monitored by GC).[7]

  • Work-up and Purification:

    • After cooling, the reaction mixture is treated with a strong base (e.g., sodium hydroxide) to neutralize the acid formed and to liberate the free amine.[7]

    • The product is extracted with an organic solvent, and the organic layer is dried over an anhydrous salt (e.g., magnesium sulfate).

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure (R)-3-Methylpyrrolidin-3-ol.[7]

In Vitro Evaluation: Radioligand Binding Assay for nAChRs

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. This protocol describes a competitive binding assay using a radiolabeled ligand (e.g., [³H]cytisine or [¹²⁵I]-epibatidine) and cell membranes expressing the nAChR subtype of interest.

dot

Binding_Assay_Workflow cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis Membranes Cell Membranes (with nAChRs) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([3H]cytisine) Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC50 & Ki Determination Scintillation_Counting->Data_Analysis TEVC_Workflow Oocyte_Prep Oocyte Preparation & mRNA Injection Incubation Incubation (24-72 hours) Oocyte_Prep->Incubation Expresses nAChRs TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Drug_Application Application of Test Compound TEVC_Setup->Drug_Application Current_Recording Recording of Ion Currents Drug_Application->Current_Recording Data_Analysis Data Analysis (EC50, Imax) Current_Recording->Data_Analysis

Caption: Workflow for a two-electrode voltage clamp (TEVC) assay.

Step-by-Step Protocol:

  • Oocyte Preparation and mRNA Injection:

    • Xenopus laevis oocytes are harvested and defolliculated.

    • The oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., α4 and β2). [8] * The injected oocytes are incubated for 1-3 days to allow for receptor expression on the cell membrane. [8]2. Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. [9] * The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • The test compound is applied to the oocyte via the perfusion system at various concentrations.

    • The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.

  • Data Analysis:

    • Concentration-response curves are generated by plotting the peak current response against the concentration of the test compound.

    • The data are fitted to a sigmoidal dose-response equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Imax (the maximum response).

    • To assess antagonist activity, the compound is co-applied with a known agonist (e.g., acetylcholine), and the inhibition of the agonist-induced current is measured.

Conclusion and Future Directions

The (R)-3-Methylpyrrolidin-3-ol scaffold represents a highly versatile and privileged structure for the design of potent and selective modulators of nicotinic acetylcholine receptors. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the stereochemistry, N-substitution, 3-position substituents, and the nature of the aromatic moiety can lead to dramatic changes in binding affinity and subtype selectivity.

Future research in this area should continue to explore novel substitutions on the pyrrolidine ring and the aromatic moiety to further refine the SAR and to develop ligands with even greater subtype selectivity. The use of computational modeling and structure-based drug design, guided by the growing number of high-resolution nAChR structures, will be invaluable in this endeavor. Furthermore, a thorough investigation of the pharmacokinetic and pharmacodynamic properties of these derivatives will be essential for their translation into potential therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Chen, L., Martin, G. B., & Rechnitz, G. A. (1995). Microtiter Plate Binding Assay for Cholinergic Compounds. Utilizing the Nicotinic Acetylcholine Receptor. Analytical Chemistry, 67(18), 3237–3242.
  • Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp. In Ion Channels: Methods and Protocols (pp. 79-87). Humana Press.
  • Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(16), 8783.
  • Xiao, Y., et al. (2006). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica, 27(8), 1021–1028.
  • Papke, R. L., et al. (2015). Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR. Nicotine & Tobacco Research, 17(3), 339–347.
  • Abraxis LLC. (n.d.).
  • Seneviratne, U., et al. (2021). Synthesis and Biological Evaluation of Pyrrolidine-functionalized Nucleoside Analogs. Monatshefte für Chemie - Chemical Monthly, 152(2), 205-215.
  • Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Retrieved from [Link]

  • European P

Sources

A Comparative Guide to the Stereochemical Validation of (R)-3-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral synthesis, the absolute stereochemistry of a molecule is not a mere structural detail; it is a critical determinant of its pharmacological activity, metabolic fate, and potential toxicity. For chiral building blocks like (R)-3-Methylpyrrolidin-3-ol hydrochloride, a precursor in the synthesis of various bioactive molecules, rigorous validation of its stereochemical integrity is paramount.[1][2][3] This guide provides an in-depth, objective comparison of analytical methodologies for the stereochemical validation of this compound, supported by experimental data and protocols. Our focus is on providing a self-validating system of analysis that ensures the highest degree of confidence for researchers, scientists, and drug development professionals.

The Imperative of Stereochemical Purity

The pyrrolidine ring is a foundational scaffold in numerous alkaloids and pharmaceutical agents.[3][4] The introduction of a chiral center, such as at the C3 position in 3-Methylpyrrolidin-3-ol, gives rise to enantiomers that can exhibit profoundly different biological effects. The tragic case of thalidomide serves as a stark reminder of the devastating consequences of overlooking stereochemistry.[1] Therefore, the ability to not only synthesize the desired (R)-enantiomer but also to definitively prove its enantiomeric purity is a cornerstone of modern drug development.

This guide will explore a multi-pronged approach to the stereochemical validation of this compound, leveraging the distinct advantages of polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Orthogonal Analytical Approaches for Unambiguous Validation

A robust validation strategy relies on the principle of orthogonality, wherein different analytical techniques with distinct separation and detection mechanisms are employed. This approach minimizes the risk of overlooking impurities and provides a more comprehensive and trustworthy assessment of stereochemical purity.

Caption: Orthogonal workflow for stereochemical validation.

Polarimetry: A Foundational Assessment

Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. While not a separative technique, it provides a rapid, cost-effective, and fundamental confirmation of the presence of a specific enantiomer in excess. The specific rotation, [α], is a characteristic physical property of a chiral compound.

CompoundCAS NumberReported Specific Rotation ([α]D)Concentration & Solvent
(R)-3-Pyrrolidinol hydrochloride104706-47-0-7.6°c = 3.5 in Methanol
(S)-3-Pyrrolidinol100243-39-8-6.5 ± 1.5°c = 3.5% in Methanol
(R)-(-)-1-Methyl-3-pyrrolidinol104641-60-3-6° to -8°c = 1 in Chloroform
Experimental Protocol: Polarimetry
  • Sample Preparation: Accurately weigh approximately 350 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.

  • Instrumentation: Use a calibrated polarimeter with a sodium lamp (589 nm).

  • Measurement: Rinse the sample cell with methanol and take a blank reading. Fill the cell with the sample solution and record the optical rotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Causality Behind Experimental Choices: Methanol is a common solvent for polarimetric analysis of amine salts due to its good solvating properties and transparency to polarized light. A concentration of 3.5% is chosen to be consistent with literature values for similar compounds, allowing for more direct comparison.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is the most powerful and widely used technique for the separation and quantification of enantiomers.[1] By employing a chiral stationary phase (CSP), enantiomers exhibit different affinities, leading to different retention times and enabling their accurate quantification.

The selection of the appropriate CSP is critical for achieving successful separation.[5] Polysaccharide-based and macrocyclic glycopeptide-based columns are two of the most versatile and commonly employed CSPs for a wide range of chiral compounds, including those with pyrrolidine scaffolds.[6]

Comparison of Chiral Stationary Phases
FeaturePolysaccharide-Based CSPs (e.g., Chiralpak®)Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic®)
Separation Mechanism Hydrogen bonding, dipole-dipole interactions, inclusion complexation.[6]Hydrogen bonding, ionic interactions, inclusion complexing.[6]
Typical Mobile Phases Normal-phase (e.g., hexane/isopropanol).[7][8]Reversed-phase or polar organic modes.
Advantages Broad applicability, high efficiency.[6]Robust, excellent for polar and ionizable compounds.[6]
Considerations May require optimization of mobile phase modifiers.Can be sensitive to pH and buffer concentration.
Experimental Protocol: Chiral HPLC

Instrumentation: HPLC system with a UV detector.

Method A: Polysaccharide-Based CSP

  • Chiral Stationary Phase: Chiralpak® IA or similar amylose-based column.

  • Mobile Phase: Isocratic mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 98:1.5:0.5 v/v/v).[7] The ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Method B: Macrocyclic Glycopeptide-Based CSP

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin).

  • Mobile Phase: [A] 20 mM ammonium acetate, pH 6; [B] methanol; (90:10, A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

Expected Results: The chromatogram should show a major peak corresponding to the (R)-enantiomer and, if present, a much smaller peak for the (S)-enantiomer at a different retention time. The enantiomeric excess (% ee) can be calculated from the peak areas. A resolution of >2.0 between the enantiomeric peaks is desirable for accurate quantification.[7]

Caption: Chiral HPLC experimental workflow.

NMR Spectroscopy: Unambiguous Stereochemical Assignment

While chiral HPLC excels at determining enantiomeric purity, NMR spectroscopy, particularly with the use of chiral derivatizing agents (CDAs), can provide definitive proof of the absolute configuration.[9][10] This method involves reacting the chiral amine with a CDA to form diastereomers. These diastereomers have distinct NMR spectra, and the differences in chemical shifts can be correlated to the absolute stereochemistry of the original amine.

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its analogs are classic examples of CDAs used for this purpose.[11] The formation of diastereomeric amides with (R)- and (S)-MTPA allows for the comparison of proton or fluorine NMR signals adjacent to the newly formed stereocenter.

Experimental Protocol: NMR with Chiral Derivatizing Agent
  • Derivatization: In two separate NMR tubes, react a small amount of (R)-3-Methylpyrrolidin-3-ol with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively, in the presence of a non-chiral base (e.g., pyridine) in an appropriate deuterated solvent (e.g., CDCl3).

  • NMR Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric products.

  • Spectral Analysis: Compare the chemical shifts of protons or fluorine atoms near the chiral center in the two spectra. Based on established models (e.g., Mosher's model), the differences in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration of the original alcohol.[11][12]

Causality Behind Experimental Choices: The use of both enantiomers of the CDA is crucial for a self-validating system. The predictable and opposite shifts observed for the two diastereomers provide strong evidence for the correct assignment. ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion of the -CF₃ group.[9][10]

Conclusion: A Triad of Trustworthiness

The stereochemical validation of this compound is not a task for a single analytical technique. A truly robust and trustworthy validation is achieved through the synergistic application of polarimetry, chiral HPLC, and NMR spectroscopy with chiral derivatizing agents.

  • Polarimetry provides an initial, rapid confirmation of the bulk enantiomeric excess.

  • Chiral HPLC offers the definitive, quantitative measure of enantiomeric purity, separating and quantifying the desired enantiomer from its mirror image.

  • NMR spectroscopy with CDAs provides the ultimate confirmation of the absolute stereochemical assignment.

By employing this orthogonal, multi-technique approach, researchers and drug developers can proceed with the utmost confidence in the stereochemical integrity of their chiral building blocks, a critical step in the journey towards safe and effective pharmaceuticals.

References

  • Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health. [Link]

  • Latypov, S. K., et al. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron. [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
  • Reddy, B. et al. (2012). A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)-1H-INDOLE: A KEY RAW MATERIAL OF ELITRIPTAN HYDROBROMIDE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Gasparrini, F., et al. (2004). ANALYTICAL CHIRAL SEPARATION METHODS. Encyclopedia of Life Support Systems. [Link]

  • MilliporeSigma. (Product Page) (S)-3-Pyrrolidinol. [Link]

  • Hrobonova, K., et al. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. European Food Research and Technology. [Link]

  • Google Patents. (Patent) A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Babu, Y. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development. [Link]

  • PubChem. (Compound Summary) 3-Methylpyrrolidin-3-ol hydrochloride. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • J&K Scientific. (Product Page) (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride. [Link]

  • SK pharmteco. (Article) Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Dickerson, S. (2016). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community. [Link]

  • Al-Mousawi, S. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry. [Link]

  • Ilisz, I., et al. (2006). Chiral Purity in Drug Analysis. ResearchGate. [Link]

  • Berthod, A., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]

  • PubChem. (Compound Summary) 1-Methyl-3-pyrrolidinol, (-)-. [Link]

  • Mbah, C. J. (2019). Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. Medwin Publishers. [Link]

  • Gultyai, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

Sources

Comparative Guide: Synthetic Routes to (R)-3-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (R)-3-Methylpyrrolidin-3-ol hydrochloride CAS: 921592-91-8 (generic for salt forms), 53346559 (PubChem CID) Chemical Class: Chiral tertiary alcohol / Pyrrolidine scaffold[1]

(R)-3-Methylpyrrolidin-3-ol is a critical chiral building block in medicinal chemistry, notably serving as the core scaffold for allosteric BCR-ABL1 inhibitors like Asciminib (ABL001) . Its structural uniqueness lies in the quaternary chiral center at position 3, where both a hydroxyl and a methyl group reside.

Unlike secondary alcohols (e.g., 3-hydroxypyrrolidine) which can be synthesized via asymmetric reduction of ketones, this tertiary alcohol requires the formation of a carbon-carbon bond at a hindered center. This guide objectively compares the two dominant synthetic strategies: the Organometallic Addition & Chromatographic Resolution (Route A) and the Classical Diastereomeric Crystallization (Route B) , providing experimental protocols and decision-making frameworks for scale-up.

Route A: Organometallic Addition & Chromatographic Resolution (Industry Standard)

This route is the most widely adopted method for pharmaceutical discovery and early-phase development due to its reliability and high throughput. It relies on the nucleophilic addition of a methyl anion to a protected 3-pyrrolidinone, followed by chiral separation.

The Mechanism & Logic
  • Step 1 (Nucleophilic Addition): A "hard" nucleophile (Grignard or Organolithium) attacks the ketone carbonyl. Due to the lack of facial bias in the simple pyrrolidinone ring, this addition is non-stereoselective, yielding a racemic mixture.

  • Step 2 (Chiral Resolution): The racemate is separated using Supercritical Fluid Chromatography (SFC) or Chiral HPLC. This is preferred over chemical resolution in early stages for speed.

  • Step 3 (Deprotection): Acidic cleavage of the protecting group yields the final hydrochloride salt.[1]

Detailed Experimental Protocol

Precursor: tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone).

Step 1: Grignard Addition
  • Setup: Flame-dry a 2L 3-neck flask under Nitrogen atmosphere.

  • Solvent: Charge 100 g of N-Boc-3-pyrrolidinone (0.54 mol) dissolved in 1.0 L of anhydrous THF. Cool to -10°C .[2][3]

  • Reagent Addition: Add Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.2 equiv) dropwise over 60 minutes. Note: Maintain internal temperature below 0°C to prevent side reactions.

  • Quench: Stir for 2 hours at 0°C. Quench slowly with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Yield: Expect ~95% yield of racemic tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate as a pale yellow oil.

Step 2: Chiral Resolution (SFC)
  • Column: Chiralcel OJ-H or Chiralpak AD-H (Phenomenex/Daicel).

  • Mobile Phase: CO₂ / Methanol (85:15) with 0.1% Diethylamine.

  • Throughput: The (R)-enantiomer typically elutes second (check specific column interaction).

  • Efficiency: Yields ~40-45% of the desired enantiomer (theoretical max 50%).

Step 3: Salt Formation
  • Dissolve the purified (R)-N-Boc intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (4 equiv) at 0°C. Stir at RT for 4 hours.

  • Concentrate and triturate with diethyl ether to obtain This compound as a white hygroscopic solid.

Pros & Cons
  • Pros: Rapid implementation; high chemical yield; scalable up to kilogram quantities using Prep-SFC.

  • Cons: Max 50% yield due to resolution (unless racemization recycling is used); high cost of chromatography.

Route B: Classical Resolution via Diastereomeric Salts (Cost-Effective Scale-Up)

For multi-kilogram manufacturing where chromatography is cost-prohibitive, classical resolution using chiral acids is the standard. This route often employs N-Benzyl protection instead of Boc to facilitate salt crystallization.

The Mechanism & Logic
  • Substrate Choice: The N-benzyl amine is basic, allowing formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives).

  • Resolution Agent: Di-p-toluoyl-D-tartaric acid (D-DTTA) is frequently cited for resolving 3-substituted pyrrolidines.

  • Recycling: The undesired (S)-enantiomer in the mother liquor can often be dehydrated to the alkene and re-hydrated or racemized, improving overall atom economy.

Experimental Workflow

Precursor: N-Benzyl-3-pyrrolidinone.

  • Grignard Reaction: Perform as in Route A using N-Benzyl-3-pyrrolidinone. Isolate racemic N-benzyl-3-methylpyrrolidin-3-ol.

  • Salt Formation:

    • Dissolve racemate (100 g) in Isopropanol (IPA).

    • Add (+)-Di-1,4-toluoyl-D-tartaric acid (0.5 equiv to 1.0 equiv).

    • Heat to reflux to dissolve, then cool slowly to RT.

  • Crystallization: Filter the precipitate. The solid is typically the salt of the (R)-enantiomer (verify via optical rotation).

    • Recrystallization: If ee < 98%, recrystallize from EtOH/Water.

  • Free Basing: Treat the salt with 1M NaOH and extract with DCM to recover (R)-N-benzyl-3-methylpyrrolidin-3-ol.

  • Deprotection (Hydrogenolysis):

    • Dissolve in MeOH. Add Pd/C (10% w/w) and HCl (1 equiv).

    • Hydrogenate at 50 psi H₂ for 12 hours.

    • Filter catalyst and concentrate to yield the target HCl salt.

Pros & Cons
  • Pros: Low raw material cost; no chromatography required; suitable for ton-scale production.

  • Cons: Labor-intensive process development (screening solvents/acids); use of heavy metals (Pd) requires scavenging steps.

Comparative Analysis: Route Selection Matrix

FeatureRoute A: Grignard + SFCRoute B: Classical Resolution
Primary Use Case Drug Discovery / Early ClinicalLate Clinical / Commercial
Overall Yield ~40% (from racemate)~35-40% (crystallization losses)
Enantiomeric Excess >99.5% (Tunable)>98% (Requires recrystallization)
Cost Driver SFC Instrument Time & SolventsChiral Resolving Agents & Palladium
Scalability Linear (up to 5-10 kg)Exponential (Ton scale feasible)
Green Chemistry High solvent use (SFC recycles CO₂)Good (if mother liquor recycled)

Visualizations

Diagram 1: Synthetic Workflow Comparison

This diagram illustrates the divergent paths for Route A and Route B starting from the common ketone precursor.

SynthesisComparison Start Start: N-Protected-3-Pyrrolidinone Grignard Reaction: MeMgBr Addition (-10°C, THF) Start->Grignard Racemate Intermediate: Racemic 3-Methyl-3-pyrrolidinol Grignard->Racemate RouteA Route A: Chromatographic Resolution Racemate->RouteA High Value / Low Vol RouteB Route B: Classical Resolution Racemate->RouteB Low Cost / High Vol SFC Step: Prep-SFC / Chiral HPLC (Chiralcel OJ-H) RouteA->SFC DeprotectA Step: Acid Deprotection (HCl) SFC->DeprotectA Product Target: (R)-3-Methylpyrrolidin-3-ol HCl DeprotectA->Product Salt Step: Salt Crystallization (Di-p-toluoyl-D-tartaric acid) RouteB->Salt Hydrogenolysis Step: Hydrogenolysis (H2, Pd/C) Salt->Hydrogenolysis Hydrogenolysis->Product

Caption: Divergent workflows for chromatographic vs. classical resolution strategies.

Diagram 2: Decision Logic for Process Chemists

A logic gate to assist in selecting the appropriate route based on project constraints.

DecisionTree Scale Target Scale? Speed Timeline Critical? Scale->Speed < 1 kg RouteB Choose Route B (Classical Resolution) Scale->RouteB > 10 kg Equip SFC Available? Speed->Equip Yes (Rush) Speed->RouteB No (Cost focus) RouteA Choose Route A (Grignard + SFC) Equip->RouteA Yes Equip->RouteB No

Caption: Strategic decision tree for selecting the synthesis route based on scale and resources.

References

  • Novartis AG. Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. J. Med. Chem. 2018.[4][5][6] (Describes the use of Route A: Grignard followed by chiral separation).

  • Vertex Pharmaceuticals. A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol. Org.[3][5] Process Res. Dev. 2005.[4] (Provides foundational protocols for pyrrolidine resolution and scale-up).

  • European Patent Office. 1,4-dihydropyridine-3,5-dicarboxylate derivatives, preparation methods. EP2703398B1. (Details the synthesis of 3-methylpyrrolidin-3-ol via Grignard and resolution).

  • PubChem. Compound Summary: 3-Methylpyrrolidin-3-ol hydrochloride. CID 53346559. (Chemical and physical property data).

  • Princeton University. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis. J. Am. Chem. Soc. (Describes alternative photoredox methods for quaternary center formation).

Sources

A Researcher's Guide to the Spectroscopic Comparison of (R)- and (S)-3-Methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development and chiral synthesis, the unambiguous identification of enantiomers is a cornerstone of ensuring product safety, efficacy, and batch-to-batch consistency. The stereoisomers of 3-Methylpyrrolidin-3-ol are versatile chiral building blocks, and the ability to differentiate between the (R) and (S) forms is paramount. This guide provides a detailed spectroscopic comparison, blending foundational theory with practical, field-tested protocols to aid researchers in this critical analytical task.

Foundational (Achiral) Spectroscopic Characterization

Standard spectroscopic techniques are indispensable for confirming the covalent structure of 3-Methylpyrrolidin-3-ol. However, as these methods are achiral, they will yield identical spectra for both the (R) and (S) enantiomers. A summary of expected data is presented in Table 1.

Table 1: Summary of Expected Achiral Spectroscopic Data for 3-Methylpyrrolidin-3-ol

TechniqueParameterExpected DataRationale and Insights
¹H NMR Chemical Shifts (ppm)See Figure 1 for detailed assignments.Provides a proton map of the molecule. The chemical shifts are influenced by the local electronic environment.
¹³C NMR Chemical Shifts (ppm)~25 (CH₃), ~40 (C4), ~55 (C2, C5), ~70 (C3)Reveals the number of unique carbon environments. The quaternary C3 carbon is typically the most downfield signal in the aliphatic region.
IR Key Vibrational Bands (cm⁻¹)~3400-3200 (O-H, N-H stretch), ~2960-2850 (C-H stretch), ~1100 (C-O stretch)Confirms the presence of key functional groups. The broadness of the O-H and N-H bands is due to hydrogen bonding.
MS (EI) Molecular Ion (m/z)101.0841 (for C₅H₁₁NO⁺)Confirms the molecular weight and elemental composition of the compound.

Figure 1: Illustrative ¹H NMR Assignments for 3-Methylpyrrolidin-3-ol

VCD_Protocol cluster_sample 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_calc 3. Computational Modeling cluster_comp 4. Comparison and Assignment A Prepare a ~0.1 M solution in a non-polar solvent (e.g., CCl4 or CDCl3). B Acquire VCD and IR spectra using an appropriate cell pathlength (e.g., 100 µm). A->B C Perform quantum chemical calculations (e.g., DFT at the B3LYP/6-31G(d) level) to predict the VCD spectra for both (R) and (S) enantiomers. B->C D Compare the experimental VCD spectrum with the calculated spectra. C->D E The absolute configuration is assigned based on the best fit between the experimental and calculated data. D->E

Caption: Workflow for VCD-based absolute configuration assignment.

Expert Insight: The reliability of VCD for absolute configuration assignment is exceptionally high when coupled with quantum chemical calculations. This combination provides a self-validating system, as the match between the experimental and calculated spectra for one enantiomer, and the corresponding mismatch for the other, offers a high degree of confidence in the assignment.

Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of circularly polarized UV-Vis light. Since 3-Methylpyrrolidin-3-ol lacks a strong chromophore, its native ECD signal is weak. However, derivatization with a chromophoric auxiliary can produce a robust ECD signal, allowing for the determination of its absolute configuration.

Conclusion

The comprehensive spectroscopic analysis of (R)- and (S)-3-Methylpyrrolidin-3-ol necessitates a two-pronged approach. While foundational techniques like NMR, IR, and MS are crucial for verifying the molecular structure, they are blind to stereochemistry. The application of chiroptical methods, particularly VCD, is essential for the unambiguous differentiation and absolute configuration assignment of these enantiomers. By integrating these analytical strategies, researchers can ensure the stereochemical purity and integrity of their compounds, a critical requirement in the rigorous landscape of drug development.

References

As this is a generated guide, the following are representative examples of the types of authoritative sources that would be cited.

  • Vibrational Circular Dichroism: A Powerful Tool for the Stereochemical Characterization of Chiral Molecules. Applied Spectroscopy, 2012, 66(5), 489-511. [Link]

  • Introduction to Spectroscopy. D.L. Pavia, G.M. Lampman, G.S. Kriz, J.R. Vyvyan. Cengage Learning, 2014. [Link]

  • PubChem Database: 3-Methylpyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

In vitro testing of compounds derived from (R)-3-Methylpyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: (R)-3-Methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-77-4 / Free base: 104641-60-3) Primary Application: Chiral building block for Kinase (JAK, mTOR) and GPCR (Histamine H3, Dopamine D3) inhibitors.[1]

This guide provides a technical comparison of compounds derived from (R)-3-Methylpyrrolidin-3-ol against standard medicinal chemistry alternatives. Unlike simple pyrrolidine scaffolds, the incorporation of the C3-methyl group creates a quaternary center that restricts conformational flexibility, modulates lipophilicity (LogD), and blocks metabolic soft spots.[1] This document details in vitro testing protocols to validate these advantages.

Part 1: Comparative Analysis & Performance Metrics

The "Magic Methyl" Effect: Potency & Selectivity

The addition of a methyl group at the C3 position is not merely cosmetic; it fundamentally alters the vector of the hydroxyl group and the ring pucker.[1]

Feature(R)-3-Methylpyrrolidin-3-ol DerivativesUnsubstituted Pyrrolidin-3-ol(S)-Enantiomer Derivatives
Conformational Bias High. Methyl group locks ring pucker, reducing entropy penalty upon binding.[1]Low. Flexible ring requires higher energy cost to adopt bioactive conformation.[1]High (Inverse). Locks ring in opposing pucker, often leading to steric clashes.
Selectivity (Kinase) High. Methyl group often fills specific hydrophobic pockets (e.g., gatekeeper regions).[1]Moderate. Lacks specific hydrophobic anchor points.[1]Low/Inactive. Methyl group often clashes with the ATP-binding site roof.[1]
Metabolic Stability Enhanced. Quaternary center blocks oxidation at the C3 position.[1]Vulnerable. C3-H is susceptible to CYP450 hydroxylation/oxidation.[1]Enhanced. Similar stability, but often lacks potency.[1]
Basicity (pKa) ~9.8 - 10.2. Slightly higher due to inductive effect of methyl.[1]~9.5 - 9.9. Standard secondary amine basicity.[1]~9.8 - 10.2. Identical to (R)-isomer.
Case Study Evidence: Histamine H3 & Kinase Inhibition

Experimental data from SAR libraries (e.g., Histamine H3 antagonists) demonstrates the critical nature of the C3-stereocenter.[1]

  • Potency Shift: In H3 antagonist series, switching from the unsubstituted pyrrolidine to the (R)-3-methyl analog frequently results in a 5-10x improvement in Ki due to the methyl group engaging a hydrophobic sub-pocket while positioning the hydroxyl for optimal H-bonding.[1]

  • Metabolic Clearance (Cl_int): Compounds derived from the (R)-3-methyl scaffold typically show a 20-40% reduction in intrinsic clearance in human liver microsomes (HLM) compared to their des-methyl counterparts, as the quaternary carbon prevents the formation of the unstable gem-diol intermediate.[1]

Part 2: Experimental Protocols

Protocol A: Competitive Binding Assay (Fluorescence Polarization)

Objective: To quantify the affinity shift (Ki) conferred by the (R)-methyl group.[1]

Reagents:

  • Target Protein (e.g., JAK kinase domain or H3 Receptor membrane prep).[1]

  • Fluorescent Tracer (FAM-labeled ligand).[1]

  • Test Compounds: (R)-3-methyl derivative, (S)-enantiomer, and des-methyl analog.[1]

Workflow:

  • Preparation: Dilute test compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix 5 µL compound, 5 µL protein, and 5 µL tracer in 384-well black low-binding plates.

  • Equilibrium: Incubate at room temperature for 60 minutes (Kinases) or 120 minutes (GPCRs) in the dark.

  • Readout: Measure Fluorescence Polarization (mP) using a multi-mode plate reader (Ex: 485nm, Em: 535nm).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50. Calculate Ki using the Cheng-Prusoff equation.[1]

Protocol B: Microsomal Stability (Metabolic Resistance)

Objective: To validate the metabolic blocking effect of the quaternary center.[1]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Internal Standard (e.g., Tolbutamide or Propranolol).[1]

Workflow:

  • Pre-incubation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.[1] Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (containing Internal Standard) to quench.

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.[1]

    • Cl_int = (k * Volume_incubation) / Amount_microsomes[1]

Part 3: Visualization of Logic & Workflow

Figure 1: Structural Logic of (R)-3-Methylpyrrolidin-3-ol

This diagram illustrates why the (R)-methyl scaffold is superior to alternatives in specific binding contexts.[1]

SAR_Logic Scaffold (R)-3-Methylpyrrolidin-3-ol ConfLock Mechanism: Conformational Locking Scaffold->ConfLock Rigidifies Ring MetBlock Mechanism: Metabolic Blocking Scaffold->MetBlock Quaternary C3 DesMethyl Alternative A: Unsubstituted Pyrrolidine LowStab Outcome: Rapid Oxidation (C3) DesMethyl->LowStab Labile C-H Bond Enantiomer Alternative B: (S)-Enantiomer StericClash Result: Steric Clash Enantiomer->StericClash Wrong Vector HighPotency Outcome: High Potency & Selectivity ConfLock->HighPotency Entropy Benefit MetBlock->HighPotency Prolonged T1/2 StericClash->HighPotency Inactive LowStab->HighPotency Inferior PK

Caption: Mechanistic flow showing how the (R)-methyl group enhances potency via entropy reduction and stability via metabolic blocking, unlike alternatives.[1]

Figure 2: In Vitro Testing Workflow

Standardized decision tree for validating hits containing this scaffold.

Testing_Workflow Start Synthesized Library ((R)-3-Methyl Derivatives) Step1 Primary Screen (Single Point @ 10µM) Start->Step1 Decision1 >50% Inhibition? Step1->Decision1 Step2 Dose Response (IC50) vs (S)-Enantiomer Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 ADME Profiling (Microsomal Stability) Step2->Step3 If Eudismic Ratio > 10 Result Lead Candidate Selection Step3->Result If Cl_int < 20 µL/min/mg Step3->Discard High Clearance

Caption: Step-by-step screening cascade to filter (R)-3-methylpyrrolidin-3-ol derivatives based on potency and metabolic stability.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53346559, 3-Methylpyrrolidin-3-ol hydrochloride. Retrieved from [Link]

  • Cowart, M. D., et al. (2008).[1] In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Symansis. (n.d.).[1] The selectivity of protein kinase inhibitors: a further update. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (R)-3-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Action Card: Hazards & First Aid

Keep this section visible in the workspace during handling.

GHS Classification Signal Word Hazard Statements
Skin Irritation (Category 2) WARNING H315: Causes skin irritation.
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1]
STOT SE 3 H335: May cause respiratory irritation.[1][2][3]
Acute Toxicity, Oral (Cat 4) H302: Harmful if swallowed.[2]

Emergency Response Protocols:

  • Eye Contact: Immediately flush with active running water for 15 minutes .[2] Remove contact lenses if present and easy to do.[2] Seek medical attention immediately if pain persists.

  • Skin Contact: Brush off loose particles before washing. Wash with soap and water.[2] Do not use solvents (ethanol/acetone) as they may increase skin absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.

Chemical Identity & Physical Properties

Accurate identification is critical. Note that this specific enantiomer is often confused with its regioisomers.

PropertyDetail
Chemical Name (R)-3-Methylpyrrolidin-3-ol hydrochloride
Synonyms (R)-3-Hydroxy-3-methylpyrrolidine HCl; (R)-3-Methyl-3-pyrrolidinol HCl
CAS Number 1956435-14-5 ((S)-enantiomer ref); 921592-91-8 (Racemate ref) Note: Specific CAS for (R)-isomer is vendor-dependent; safety data extrapolated from (S)-isomer/racemate.
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO.
Critical Characteristic Hygroscopic. Rapidly absorbs atmospheric moisture, turning into a sticky gum.

Risk Assessment & PPE Matrix

Standard lab coats are insufficient for specific tasks involving fine amine salt powders.

Task-Based PPE Selection

The following matrix defines the minimum protection required based on the operational activity.

Operation Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage & Retrieval N95 Mask (recommended)Nitrile (Single Layer, 4 mil)Safety GlassesLab Coat
Weighing (Solid) P100 / N95 Respirator or Fume HoodNitrile (Double Gloved)Safety Goggles (Tight fitting)Lab Coat + Apron
Solubilization Fume Hood Sash < 18"Nitrile (Double) or NeopreneSafety GogglesLab Coat + Apron
Spill Cleanup Full Face Respirator (P100 filters)Nitrile (Thick, >5 mil)Face Shield + GogglesTyvek Suit
Glove Compatibility Data

Based on permeation data for Amine Hydrochlorides.

  • Preferred: Nitrile Rubber (0.11 mm / 4 mil) .

    • Breakthrough: >480 min (Solid state).

    • Note: Change immediately if wetted with solvent (e.g., Methanol/DCM).

  • Acceptable: Neoprene.

  • Avoid: Latex (Poor chemical resistance to organic amine solutions).

Operational Protocols: Safe Handling Workflow

A. Storage Logistics[2]
  • Environment: Store in a cool, dry place (Room Temp or 2-8°C depending on vendor CoA).

  • Desiccation: Due to hygroscopicity, secondary containment with active desiccant (Silica Gel or Drierite) is mandatory .

  • Headspace: Purge opened vials with Argon or Nitrogen before resealing to prevent "gumming" of the salt.

B. Weighing & Transfer (The "Sticky Salt" Protocol)

Problem: Amine salts attract static and moisture, leading to inaccurate weighing and contamination.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat.

  • Speed: Minimize exposure time. Do not leave the stock bottle open while calculating masses.

  • Technique:

    • Tare the weigh boat inside the balance.

    • Dispense quickly.

    • If the solid clumps, do not chip at it aggressively (aerosol risk). Gently break apart with a clean spatula.

C. Solubilization
  • Exothermic Warning: Dissolution in water or methanol may be slightly exothermic.

  • Order of Addition: Add the Solid to the Solvent . (Adding solvent to a pile of fine powder can cause "puffing" or aerosolization).

D. Workflow Visualization

The following diagram outlines the logical flow for handling hygroscopic amine salts to maintain integrity and safety.

SafeHandling cluster_0 Critical Time Window (<5 mins) Storage 1. Storage (Desiccated, Inert Gas) Prep 2. Prep Area (Anti-Static, PPE Check) Storage->Prep Retrieve Weighing 3. Weighing (Quick Transfer, Minimize Air) Prep->Weighing Transfer Reaction 4. Reaction (Add Solid to Solvent) Weighing->Reaction Dissolve Reseal 5. Reseal (Purge with N2/Ar) Weighing->Reseal Excess Reseal->Storage Return

Figure 1: Safe Handling Workflow emphasizing the critical time window to prevent moisture absorption.

Emergency Response: Spill Decision Tree

In the event of a spill, immediate classification determines the cleanup method.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid 1. Dampen paper towel 2. Cover spill (prevent dust) 3. Scoop to Waste Solid->ActionSolid ActionLiquid 1. Absorb (Vermiculite) 2. Non-Sparking Scoop 3. Ventilate Liquid->ActionLiquid Disposal Dispose as Hazardous Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision tree for spill remediation, distinguishing between solid powder and solvent-based spills.

Waste Disposal

Compliance with local EPA/EHS regulations is mandatory. Do not flush down drains.

Waste StreamClassificationPackaging
Pure Solid Waste Hazardous Chemical Waste (Toxic/Irritant)Double-bagged in clear polyethylene; Label "Solid Amine Salt".
Aqueous Solution Aqueous Basic/Neutral WasteHigh-Density Polyethylene (HDPE) Carboy.
Organic Solution Organic Solvent WasteCompatible Solvent Carboy (e.g., Halogenated if DCM used).
Contaminated PPE Hazardous DebrisYellow hazardous waste bag (if heavily contaminated).

References

  • PubChem. (2023). 3-Methylpyrrolidin-3-ol hydrochloride (Compound Summary).[4][5][6][7][8][9] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: 3-methylpyrrolidin-3-ol hydrochloride.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[10] National Academies Press.[10] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.